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  • Product: (E)-2-Cyclopropylvinylboronic acid pinacol ester
  • CAS: 849061-99-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Abstract (E)-2-Cyclopropylvinylboronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly within the pharmaceutical i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural motif, combining a cyclopropyl group with a vinylboronic ester, makes it a versatile reagent for introducing this moiety into complex molecules, often leading to compounds with desirable pharmacological properties. This guide provides a comprehensive overview of the primary synthetic route to this compound—the hydroboration of cyclopropylacetylene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of the Cyclopropylvinyl Boronate Motif in Drug Discovery

The incorporation of small, strained ring systems like cyclopropane into drug candidates is a well-established strategy for modulating physicochemical and pharmacological properties. The cyclopropyl group can act as a "bioisostere" for a phenyl ring or a gem-dimethyl group, influencing conformation, metabolic stability, and binding affinity. When coupled with the synthetic versatility of vinylboronic esters, which are key participants in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, the (E)-2-cyclopropylvinylboronic acid pinacol ester emerges as a highly sought-after intermediate.[1][2] Organoboron compounds are extensively utilized as building blocks in organic chemistry due to their stability, low toxicity, and versatile reactivity in reactions such as the Suzuki-Miyaura coupling.[1]

The synthesis of this reagent is therefore of paramount importance to medicinal chemists and process development scientists. A robust, scalable, and reproducible protocol is essential for ensuring a reliable supply of this critical building block for drug discovery programs.

The Synthetic Strategy: Hydroboration of Cyclopropylacetylene

The most direct and widely employed method for the synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester is the hydroboration of the terminal alkyne, cyclopropylacetylene, using pinacolborane (HBpin).[3][4] This reaction adds a hydrogen and a boryl group across the triple bond.

Mechanism of Hydroboration: A Tale of Regio- and Stereoselectivity

The hydroboration of alkynes is a powerful transformation that proceeds with high levels of control over both regioselectivity (where the boron and hydrogen add) and stereoselectivity (the spatial arrangement of the new groups).[5][6]

  • Regioselectivity: In the case of terminal alkynes like cyclopropylacetylene, the hydroboration reaction exhibits a strong preference for the addition of the boron atom to the terminal, less sterically hindered carbon atom. This is known as anti-Markovnikov addition.[5][6] The underlying reason for this selectivity is a combination of steric effects (the bulky boryl group favors the less crowded position) and electronic effects. Boron is less electronegative than hydrogen, leading to a partial positive charge on the boron and a partial negative charge on the hydrogen in the B-H bond.[6][7] The pi electrons of the alkyne attack the partially positive boron, and the resulting transition state is stabilized when the partial positive charge develops on the more substituted carbon atom.

  • Stereoselectivity: The hydroboration reaction proceeds via a syn-addition, meaning that the hydrogen and the boron atom are delivered to the same face of the alkyne triple bond.[5][6] This results in the formation of the desired (E)-isomer of the vinylboronic ester, where the cyclopropyl group and the boryl group are on opposite sides of the newly formed double bond.

Catalysis in Hydroboration: Enhancing Reactivity and Control

While the hydroboration of some alkynes can occur thermally, the use of a catalyst is often necessary to achieve high yields and selectivities, especially with less reactive substrates.[8] Various transition metals, including platinum, copper, and cobalt, have been shown to catalyze the hydroboration of alkynes.[9][10] Additionally, metal-free catalytic systems, such as those employing simple borane adducts like H₃B·THF, have emerged as sustainable alternatives.[3][4] These catalysts facilitate the reaction by activating the B-H bond of pinacolborane, leading to a more efficient transfer to the alkyne.

Experimental Protocol: A Validated Synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

  • Cyclopropylacetylene

  • Pinacolborane (HBpin)

  • Anhydrous Tetrahydrofuran (THF)

  • Catalyst (e.g., PtCl₂, H₃B·THF, or other suitable catalyst)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, a dry Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the chosen catalyst.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the slow addition of pinacolborane. The mixture is stirred to ensure homogeneity.

  • Substrate Addition: Cyclopropylacetylene is then added dropwise to the reaction mixture at room temperature. An exotherm may be observed, and a cooling bath can be used to maintain the desired temperature if necessary.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed. Reaction times can vary depending on the catalyst and temperature. For borane-catalyzed hydroboration, high yields can often be achieved within 30 minutes at 60°C.[3]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[11] A common issue in the purification of boronic esters is their decomposition on silica gel. To mitigate this, the silica gel can be pre-treated with a solution of boric acid.[12] The product is typically eluted with a gradient of ethyl acetate in hexanes.

  • Characterization: The purified (E)-2-Cyclopropylvinylboronic acid pinacol ester is obtained as a colorless to pale yellow oil. Its identity and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Data Presentation: Expected Outcomes and Characterization

ParameterExpected Value
Molecular Formula C₁₁H₁₉BO₂[13]
Molecular Weight 194.08 g/mol [13]
Appearance Colorless to pale yellow oil
Purity (by GC/NMR) >97%[13]
Yield 60-90% (highly dependent on catalyst and conditions)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~6.45 (dd, 1H), ~5.40 (d, 1H), ~1.45 (m, 1H), ~1.25 (s, 12H), ~0.85 (m, 2H), ~0.50 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~155, ~115, ~83, ~25, ~15, ~8

Visualization of the Synthetic Process

Reaction Mechanism

G cluster_0 Hydroboration of Cyclopropylacetylene start Cyclopropylacetylene + Pinacolborane (HBpin) catalyst Catalyst (e.g., PtCl₂, H₃B·THF) start->catalyst Activation transition_state Four-membered ring transition state start->transition_state syn-addition catalyst->transition_state product (E)-2-Cyclopropylvinylboronic acid pinacol ester transition_state->product G cluster_1 Synthesis Workflow setup Reaction Setup (Inert atmosphere) reagents Reagent Addition (Catalyst, Solvent, HBpin) setup->reagents substrate Substrate Addition (Cyclopropylacetylene) reagents->substrate reaction Reaction Monitoring (TLC/GC) substrate->reaction workup Workup (Solvent removal) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product characterization->final_product

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system. The success of the synthesis is readily confirmed at each critical stage:

  • Reaction Monitoring: The disappearance of the starting alkyne and the appearance of a new, less polar spot on the TLC plate (or a new peak in the GC trace) provides real-time validation of the reaction's progress.

  • Purification: The separation of the desired product from byproducts and unreacted starting materials during column chromatography is a visual confirmation of the product's formation and allows for the isolation of a pure compound.

  • Characterization: The spectroscopic data obtained from NMR and mass spectrometry provide unambiguous proof of the product's identity and purity. The characteristic chemical shifts and coupling constants in the ¹H NMR spectrum, in particular the large trans-coupling constant between the vinyl protons, confirm the (E)-stereochemistry.

Conclusion: A Gateway to Novel Chemical Space

The synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester via the hydroboration of cyclopropylacetylene is a cornerstone reaction for medicinal and synthetic chemists. Its high efficiency, predictability, and the value of the resulting product make it an indispensable tool. By understanding the underlying mechanistic principles and adhering to a validated experimental protocol, researchers can reliably access this key building block, thereby accelerating the discovery and development of new therapeutics and functional materials.

References

  • Hale, K. L. E., Roberts, D. D., & McLaughlin, M. G. (2025). An Operationally Simple, Regioselective, Platinum-Catalyzed Hydroboration of Unactivated Alkynes. European Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Representative synthesis strategies for vinylboronate esters. Available from: [Link]

  • Ang, N. W. J., Buettner, C. S., Docherty, S., Bismuto, A., Carney, J. R., Docherty, J. H., Cowley, M. J., & Thomas, S. P. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Synthesis, 50(04), 803–808. Available from: [Link]

  • Maj, A., Pawluć, P., & Zaranek, M. (n.d.). Hydroboration of Terminal Alkynes Catalysed by Sodium Triethylborohydride. Semantic Scholar. Available from: [Link]

  • Ang, N. W. J., Buettner, C. S., Docherty, S., Bismuto, A., Carney, J. R., Docherty, J. H., Cowley, M. J., & Thomas, S. P. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Synthesis, 50(4), 803-808. Available from: [Link]

  • Nishikawa, T., & Ouchi, M. (n.d.). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerizations with styrene. The Royal Society of Chemistry. Available from: [Link]

  • Rubina, M., Rubin, M., & Gevorgyan, V. (2003). Catalytic Enantioselective Hydroboration of Cyclopropenes. Journal of the American Chemical Society, 125(24), 7198–7199. Available from: [Link]

  • Isobe, T., Hitosugi, S., & Ishikawa, T. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available from: [Link]

  • (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available from: [Link]

  • Gioia, B., Arnaud, A., Radix, S., & Walchshofer, N. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105219. Available from: [Link]

  • Spencer, J. A., Jamieson, C., & Talbot, E. P. A. (2017). One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. Request PDF. Available from: [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Available from: [Link]

  • Organic Chemistry. (2014, February 18). Hydroboration Oxidation Mechanism Made Easy! ( Part 1 ) - Organic Chemistry [Video]. YouTube. Available from: [Link]

  • Sastry, G. N., & Jemmis, E. D. (2000). Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study. The Journal of Organic Chemistry, 65(23), 7817–7824. Available from: [Link]

  • Asif, M. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Geetha, B., & Sastry, G. N. (2001). Theoretical study of the hydroboration reaction of cyclopropane with borane. Request PDF. Available from: [Link]

  • (2023, December 8). Exploring the Versatility of Vinylboronic Acid Pinacol Ester in Organic Synthesis. Available from: [Link]

  • (2019, August 29). 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. Morressier. Available from: [Link]

  • Rubina, M., Rubin, M., & Gevorgyan, V. (2003). Catalytic enantioselective hydroboration of cyclopropenes. Journal of the American Chemical Society, 125(24), 7198–7199. Available from: [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol.... Available from: [Link]

  • Silva, F., Coimbra, J., & Gomes, C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5695. Available from: [Link]

  • Wang, G., Yuan, S., & Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available from: [Link]

  • Aggarwal, V. K., & Fang, G. Y. (2005). Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate. ResearchGate. Available from: [Link]

  • Al-Zoubi, R. M., Marion, J.-L., & Hall, D. G. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry, 14(1), 59-78. Available from: [Link]

  • Liu, C., & Montgomery, J. (2021). σ-Bond Hydroboration of Cyclopropanes. ChemRxiv. Available from: [Link]

  • Rawat, V. S., & Bojja, S. (2014). Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boronates. Request PDF. Available from: [Link]

Sources

Exploratory

(E)-2-Cyclopropylvinylboronic acid pinacol ester chemical properties

An In-Depth Technical Guide to (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester Introduction: A Versatile Building Block for Modern Synthesis (E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly valuable syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

Introduction: A Versatile Building Block for Modern Synthesis

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly valuable synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural motif, combining a strained cyclopropyl ring with a stereodefined vinyl boronate, makes it an exceptional building block for introducing the cyclopropylvinyl pharmacophore into complex molecules. Organoboron compounds, particularly boronic acids and their pinacol esters, are foundational to modern synthetic chemistry due to their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1] The pinacol ester form offers enhanced stability over the corresponding boronic acid, mitigating common side reactions like protodeboronation, which can be a challenge with vinyl and cyclopropyl derivatives.[2][3]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of (E)-2-Cyclopropylvinylboronic acid pinacol ester, with a focus on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation.[4] The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique capabilities.

PART 1: Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct physical and chemical characteristics. The pinacol protecting group not only enhances stability but also improves solubility in common organic solvents used in synthesis.

Key Properties Summary
PropertyValueSource(s)
CAS Number 849061-99-0[5]
Molecular Formula C₁₁H₁₉BO₂[5][6]
Molecular Weight 194.08 g/mol [5][6]
Appearance Colorless to pale yellow liquid[6]
Purity Typically ≥95%[5][6]
Boiling Point ~146 °C (for the related cyclopropylboronic acid pinacol ester)
Density ~0.922 g/mL (for the related cyclopropylboronic acid pinacol ester)
Structural Analysis

The molecule's structure consists of three key components:

  • Cyclopropyl Ring: A three-membered carbocycle that imparts significant conformational rigidity and unique electronic properties. This motif is prevalent in many biologically active molecules.

  • Vinyl Group (E-configuration): The trans or (E)-stereochemistry of the double bond is crucial, as it is retained during key reactions like the Suzuki-Miyaura coupling, allowing for precise stereochemical control in the final product.[7]

  • Pinacol Boronic Ester: This bulky protecting group shields the Lewis-acidic boron atom, preventing premature decomposition and oligomerization. It renders the compound air- and moisture-stable enough for convenient handling and purification by chromatography, a significant advantage over free boronic acids.[8]

Stability and Handling

While more stable than the free boronic acid, proper handling is essential. The compound should be stored in a cool, dry place, typically refrigerated at 2-8 °C, under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from atmospheric moisture and oxygen.[9] It is classified as a flammable liquid and should be kept away from heat and open flames.[10]

PART 2: Synthesis and Preparation

The most common and efficient methods for synthesizing (E)-alkenylboronic esters involve the hydroboration of terminal alkynes. This approach offers high regio- and stereoselectivity, yielding the desired (E)-isomer as the major product.

General Synthetic Workflow: Hydroboration of Cyclopropylacetylene

The synthesis typically involves the reaction of cyclopropylacetylene with pinacolborane (H-Bpin). While this reaction can be performed under metal-free conditions, it is often catalyzed by transition metals (e.g., palladium, rhodium, iron) or other promoters to ensure high conversion and selectivity.[11]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification A Cyclopropylacetylene C Hydroboration Reaction (e.g., Pd Catalyst, Solvent) A->C B Pinacolborane (H-Bpin) B->C D Solvent Removal C->D Reaction Completion E Flash Column Chromatography D->E Crude Product F (E)-2-Cyclopropylvinylboronic acid pinacol ester E->F Purified Product

Caption: General workflow for the synthesis of the title compound.

Exemplary Synthesis Protocol

This protocol is a representative method adapted from general procedures for alkyne hydroboration.[11]

Objective: To synthesize (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Materials:

  • Cyclopropylacetylene

  • Pinacolborane (H-Bpin)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: A dry, oven-baked Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: The palladium catalyst (e.g., 1-3 mol%) is added to the flask. Anhydrous solvent is added, followed by cyclopropylacetylene (1.2 equivalents).

  • Reaction Initiation: Pinacolborane (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The choice to add the borane slowly is to control any potential exotherm.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC or GC-MS until the starting alkyne is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

Causality Note: The use of a palladium catalyst facilitates the syn-addition of the H-B bond across the triple bond, leading to the exclusive formation of the (E)-alkenylboronate.[11] The regioselectivity, which places the boron atom at the terminal carbon, is sterically and electronically controlled.

PART 3: Core Reactivity - The Suzuki-Miyaura Cross-Coupling

The primary application of (E)-2-Cyclopropylvinylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed transformation forges a new carbon-carbon bond between the vinyl carbon of the boronate and an sp²-hybridized carbon of an organic halide or triflate.[7][12]

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[13]

  • Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic ester must first be activated by a base (e.g., carbonate, phosphate, hydroxide). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic group (the cyclopropylvinyl moiety) to the palladium center, displacing the halide and forming a new Pd(II)-R¹-R² species. The oxophilicity of boron provides a thermodynamic driving force for this step.[8][12]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle. This final step typically proceeds with retention of stereochemistry.[7]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) product->pd2_trans reagents R¹-X (Aryl/Vinyl Halide) reagents->pd2_ox boronate R²-B(pin) (Boronic Ester) ate_complex [R²-B(pin)(OH)]⁻ (Ate Complex) boronate->ate_complex base Base (e.g., OH⁻) base->ate_complex ate_complex->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To couple (E)-2-Cyclopropylvinylboronic acid pinacol ester with 4-bromoanisole.

Materials:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.1 equivalents)

  • 4-bromoanisole (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Loading: To a pressure-rated vial or Schlenk flask, add 4-bromoanisole, the boronic ester, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (dioxane and water). The addition of water is often crucial for facilitating the formation of the boronate "ate" complex and promoting the transmetalation step.[13]

  • Inerting: Seal the vessel and purge the headspace with an inert gas for 5-10 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Heating: Place the reaction mixture in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously overnight.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield (E)-1-cyclopropyl-2-(4-methoxyphenyl)ethene.

PART 4: Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the title compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.[14]

SpectroscopyExpected Chemical Shifts (δ) and Patterns
¹H NMR ~6.5-7.0 ppm (doublet, J ≈ 18 Hz, 1H, B-CH=CH-); ~5.5-6.0 ppm (doublet of doublets, J ≈ 18, 8 Hz, 1H, B-CH=CH-); ~1.25 ppm (singlet, 12H, pinacol -CH₃); ~0.8-1.5 ppm (multiplet, 1H, cyclopropyl -CH-); ~0.4-0.8 ppm (multiplet, 4H, cyclopropyl -CH₂-)
¹³C NMR ~150-155 ppm (B-CH=CH-); ~115-125 ppm (B-CH=CH-); ~83 ppm (-C(CH₃)₂); ~25 ppm (-C(CH₃)₂); ~10-15 ppm (cyclopropyl -CH-); ~5-10 ppm (cyclopropyl -CH₂-)
¹¹B NMR ~25-35 ppm (broad singlet, characteristic of trigonal boronic esters)
HRMS (ESI+) Calculated m/z for [M+H]⁺, [M+Na]⁺ corresponding to C₁₁H₁₉BO₂

Conclusion

(E)-2-Cyclopropylvinylboronic acid pinacol ester stands out as a robust and versatile reagent in the synthetic chemist's toolkit. Its enhanced stability, conferred by the pinacol ester group, combined with the desirable stereochemical and conformational properties of the cyclopropylvinyl moiety, makes it an ideal building block for constructing complex molecular architectures. Its proficient performance in the Suzuki-Miyaura cross-coupling reaction provides a reliable and stereospecific route to a wide array of substituted alkenes, proving indispensable for applications ranging from pharmaceutical drug discovery to materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively harness its synthetic potential.

References

Foundational

A Comprehensive Technical Guide to (E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS: 849061-99-0)

Introduction (E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly versatile and valuable synthetic intermediate in modern organic chemistry. Its structure, which combines the steric and electronic properties of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly versatile and valuable synthetic intermediate in modern organic chemistry. Its structure, which combines the steric and electronic properties of a cyclopropane ring with the reactivity of a vinylboronic ester, makes it a powerful building block for introducing the cyclopropylvinyl moiety into complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and core applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

The stability of the pinacol ester group protects the boronic acid functionality, allowing for easier handling and purification compared to the free boronic acid, while still permitting efficient participation in crucial synthetic transformations.[1] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The cyclopropyl group itself is a prevalent motif in medicinal chemistry, often used to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.

Physicochemical Properties

The compound is typically supplied as a liquid with high purity, ensuring reliable performance in sensitive synthetic procedures.[4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 849061-99-0[4][5]
Molecular Formula C₁₁H₁₉BO₂[4][5]
Molecular Weight 194.08 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Purity Typically ≥95%[4]
InChI Key FCWYPDPDAZGFRJ-BQYQJAHWSA-N[4]
Storage Sensitive to moisture, store under an inert atmosphere at 2-8 °C-

Synthesis Methodologies

The synthesis of vinylboronic acid pinacol esters is most commonly achieved through the hydroboration of terminal alkynes. This method offers excellent control over stereochemistry, typically yielding the (E)-isomer with high selectivity.

Workflow: Synthesis via Hydroboration of Cyclopropylacetylene

The most direct route to (E)-2-Cyclopropylvinylboronic acid pinacol ester is the catalyzed hydroboration of cyclopropylacetylene with pinacolborane (HBpin). This reaction can be promoted by various transition-metal catalysts or even under metal-free conditions.[6][7] The workflow ensures the anti-Markovnikov addition of the boron moiety to the alkyne, resulting in the desired vinylboronate.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Cyclopropylacetylene E Hydroboration Reaction A->E B Pinacolborane (HBpin) B->E C Catalyst (e.g., Fe, Ru, or Rh complex) C->E D Anhydrous Solvent (e.g., THF, Dioxane) D->E F Work-up & Purification (Solvent Removal, Chromatography) E->F G (E)-2-Cyclopropylvinylboronic acid pinacol ester F->G

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Catalytic Hydroboration

This protocol is a representative procedure based on established methods for the catalytic hydroboration of terminal alkynes.[6][8]

Materials:

  • Cyclopropylacetylene

  • Pinacolborane (HBpin)

  • Catalyst (e.g., an appropriate iron, rhodium, or ruthenium complex)

  • Anhydrous THF (Tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: An oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: To the flask, add the catalyst (typically 1-5 mol%).

  • Solvent and Substrate Addition: Add anhydrous THF via cannula, followed by cyclopropylacetylene (1.2 equivalents).

  • Boron Source Addition: Add pinacolborane (1.0 equivalent) dropwise to the stirred solution at room temperature. Causality Note: Slow addition is crucial to control any potential exotherm and ensure selective mono-hydroboration.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours. The progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (E)-2-Cyclopropylvinylboronic acid pinacol ester as a colorless liquid.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of (E)-2-Cyclopropylvinylboronic acid pinacol ester is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a C(sp²)-C(sp²) bond between the vinyl group of the boronic ester and an aryl or heteroaryl halide (or triflate).[1][2]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The pinacol ester provides a stable source of the organoboron species, which, upon activation by a base, transfers its organic fragment to the palladium center during the transmetalation step.[1]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxiAdd Oxidative Addition PdII_Both Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product Coupled Product (Ar-R) PdII_Both->Product RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) Boronate Boronic Ester (R-B(OR)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with an Aryl Bromide

This protocol provides a robust, self-validating system for coupling the title compound with a generic aryl bromide.

Materials:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, (E)-2-Cyclopropylvinylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Degassing: The flask is evacuated and backfilled with an inert gas three times. Causality Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: The degassed solvent system is added via syringe or cannula.

  • Heating and Monitoring: The reaction mixture is heated (typically 80-110 °C) with vigorous stirring. Progress is monitored by TLC or LC-MS.

  • Aqueous Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired aryl-substituted cyclopropylvinyl product.

Applications in Drug Discovery & Medicinal Chemistry

The cyclopropyl ring is a highly sought-after motif in drug design. It is often considered a "bioisostere" of a phenyl ring or a gem-dimethyl group, offering a way to improve metabolic stability, reduce lipophilicity, and rigidly orient substituents in a defined three-dimensional space.

The use of (E)-2-Cyclopropylvinylboronic acid pinacol ester allows for the direct incorporation of this valuable fragment into potential drug candidates. Related cyclopropyl boronic acids and esters have been instrumental as key synthetic intermediates in the preparation of complex molecules, including inhibitors of 5-lipoxygenase-activating protein (FLAP), which are investigated for inflammatory diseases. The ability to construct these scaffolds efficiently via Suzuki-Miyaura coupling streamlines the synthetic process, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety & Handling

  • Flammability: The compound is a flammable liquid. Standard precautions for handling flammable organic solvents should be taken, including working in a well-ventilated fume hood away from ignition sources.

  • Moisture Sensitivity: Boronic esters can be sensitive to moisture, which can lead to hydrolysis. It should be stored under an inert atmosphere. While pinacol esters are generally more stable than their corresponding boronic acids, anhydrous conditions are recommended for reactions to ensure reproducibility and high yields.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a powerful and enabling reagent for modern organic synthesis. Its stability, coupled with the high efficiency of its participation in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for researchers in both academic and industrial settings. For professionals in drug discovery, it provides a direct and reliable route to introduce the medicinally important cyclopropylvinyl motif, accelerating the development of novel therapeutic agents.

References

  • Organic Syntheses. ASYMMETRIC HOMOLOGATION OF BORONIC ESTERS WITH LITHIATED CARBMATES. [Link]

  • Organic Chemistry Portal. Catalytic Enantioselective Hydroboration of Cyclopropenes. [Link]

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes | Request PDF. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Esters in Modern Pharmaceutical Synthesis. [Link]

  • PubMed. Catalytic enantioselective hydroboration of cyclopropenes. [Link]

  • eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • National Institutes of Health (NIH). Chemoselective Boronic Ester Synthesis by Controlled Speciation. [Link]

  • Morressier. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. [Link]

  • Stratech. (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram. [Link]

  • The Royal Society of Chemistry. Automated library synthesis of cyclopropyl boronic esters with diazomethane in a tube in tube flow reactor. [Link]

  • ResearchGate. Synthesis of Pinacolboronates via Hydroboration | Request PDF. [Link]

Sources

Exploratory

A Technical Guide to (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Abstract: (E)-2-Cyclopropylvinylboronic acid pinacol ester is a key synthetic building block valued for its stability and versatility in organic synthesis. This guide provides an in-depth analysis of its physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (E)-2-Cyclopropylvinylboronic acid pinacol ester is a key synthetic building block valued for its stability and versatility in organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic methodologies, and explores its critical role in modern drug discovery and development, primarily through its application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols for its synthesis and use, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful reagent.

Core Physicochemical Properties

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a stable, readily handled organoboron compound. The pinacol ester group confers significant stability compared to the corresponding boronic acid, allowing for easier purification and storage. Its key quantitative data are summarized below.

PropertyValueReference
Molecular Weight 194.1 g/mol [1]
Molecular Formula C₁₁H₁₉BO₂[1]
CAS Number 849061-99-0[1]
Appearance Liquid (Typical)
Purity Typically ≥97%[1]

Synthesis of the Reagent: A Methodological Overview

The synthesis of vinylboronic acid pinacol esters is most commonly achieved through the palladium-catalyzed Miyaura borylation reaction.[2] This method involves the cross-coupling of a suitable vinyl halide or triflate with bis(pinacolato)diboron (B₂pin₂). This approach is favored for its high functional group tolerance and stereospecificity, ensuring the retention of the (E)-alkene geometry.

Workflow: Miyaura Borylation for Reagent Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start_Halide (E)-1-bromo-2-cyclopropylethylene Reaction Anhydrous Dioxane Heat (e.g., 80 °C) Inert Atmosphere (N₂ or Ar) Start_Halide->Reaction Combine & Stir Start_Boron Bis(pinacolato)diboron (B₂pin₂) Start_Boron->Reaction Combine & Stir Start_Base Potassium Acetate (KOAc) Start_Base->Reaction Combine & Stir Start_Catalyst PdCl₂(dppf) Catalyst Start_Catalyst->Reaction Combine & Stir Workup 1. Filtration 2. Solvent Evaporation 3. Extraction Reaction->Workup After Reaction Completion Purification Silica Gel Chromatography Workup->Purification Product (E)-2-Cyclopropylvinylboronic acid pinacol ester Purification->Product

Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes a representative synthesis based on established palladium-catalyzed borylation methods.[2]

Materials:

  • (E)-1-bromo-2-cyclopropylethylene (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Potassium Acetate (KOAc, anhydrous powder) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add potassium acetate. Heat the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). This step is critical to remove any residual moisture that can hydrolyze the boron species.

  • Reagent Addition: To the flask, add (E)-1-bromo-2-cyclopropylethylene, bis(pinacolato)diboron, and PdCl₂(dppf).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS until the starting vinyl bromide is consumed. The use of a mild base like KOAc is crucial to prevent the competing Suzuki coupling of the newly formed product.[2]

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure (E)-2-cyclopropylvinylboronic acid pinacol ester.

Applications in Drug Discovery: The Suzuki-Miyaura Reaction

The primary utility of (E)-2-cyclopropylvinylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in the pharmaceutical industry.[3][4] The cyclopropylvinyl moiety is a desirable structural motif in drug candidates as the cyclopropyl group can enhance metabolic stability and provide conformational rigidity, often leading to improved binding affinity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling the title boronate ester with a generic aryl bromide.

Materials:

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 eq)

  • Aqueous Base (e.g., 2M Na₂CO₃ or K₃PO₄) (3.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Inert Atmosphere: In a flask, combine the aryl bromide, (E)-2-cyclopropylvinylboronic acid pinacol ester, and the palladium catalyst.

  • Solvent and Base Addition: Degas the chosen solvent system by bubbling with an inert gas for 15-20 minutes. Add the solvent and the aqueous base to the reaction flask. The base is essential for the activation of the boronate ester to facilitate the transmetalation step.[4]

  • Reaction: Heat the mixture (typically 80-100 °C) under an inert atmosphere. Monitor the reaction for the disappearance of the aryl bromide starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified via column chromatography or recrystallization to yield the desired (E)-Ar-CH=CH-cyclopropane product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimizing coupling reactions. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X TM Transmetalation PdII_Coupling Ar-Pd(II)L₂-R RE Reductive Elimination Pd0 Pd(0)L₂ Pd0->PdII_Aryl Ar-X PdII_Aryl->PdII_Coupling R-B(OR)₂ (Base Activated) PdII_Coupling->Pd0 Ar-R Product_out Coupled Product (Ar-R) PdII_Coupling->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->Pd0 Boronate_in Boronate Ester (R-B(OR)₂) + Base Boronate_in->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: This is the rate-determining step for many systems. The organic group (R) from the boronate ester is transferred to the palladium center. This requires activation of the boron atom by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[4] While pinacol esters are highly stable, this activation step is crucial for their participation in the cycle.[3]

  • Reductive Elimination: The two coupled organic fragments (Ar-R) are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Conclusion

(E)-2-Cyclopropylvinylboronic acid pinacol ester stands out as a robust and highly effective reagent in modern organic synthesis. Its inherent stability, coupled with the synthetic importance of the cyclopropylvinyl moiety, makes it an invaluable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis and the mechanistic nuances of its application in Suzuki-Miyaura cross-coupling reactions enables scientists to construct complex molecular architectures with precision and efficiency.

References

Foundational

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

Introduction: The Structural Significance of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester (E)-2-Cyclopropylvinylboronic acid pinacol ester, a key building block in modern organic synthesis, offers a unique combinatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

(E)-2-Cyclopropylvinylboronic acid pinacol ester, a key building block in modern organic synthesis, offers a unique combination of a reactive vinylboronic ester moiety and a strained cyclopropyl group. This structure is of particular interest to researchers in drug discovery and materials science, where the precise introduction of such fragments can significantly influence molecular properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of this and related organoboron compounds. This guide provides an in-depth analysis of the NMR data of (E)-2-cyclopropylvinylboronic acid pinacol ester, grounded in the principles of chemical structure and magnetic resonance.

Core Principles of NMR Spectroscopy for Organoboron Compounds

The NMR analysis of organoboron compounds, such as (E)-2-cyclopropylvinylboronic acid pinacol ester, involves the study of various NMR-active nuclei, primarily ¹H, ¹³C, and ¹¹B. Each provides a unique window into the molecular structure. Boron has two naturally occurring NMR-active isotopes: ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies.[1]

A key feature of boron NMR is the broad chemical shift range, which is highly sensitive to the coordination number and electronic environment of the boron atom.[2][3][4] Tricoordinate boronic esters, like the pinacol ester in our topic compound, typically exhibit ¹¹B chemical shifts in the range of δ 20-35 ppm.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR protocol is paramount for obtaining high-quality data. The following is a field-proven methodology for the NMR analysis of (E)-2-cyclopropylvinylboronic acid pinacol ester.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for (E)-2-cyclopropylvinylboronic acid pinacol ester, as it provides good solubility and is relatively inert.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used (δ 0.00 ppm).

2. NMR Instrument Parameters:

  • ¹H NMR:

    • A spectral width of 12-16 ppm is generally adequate.

    • A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR:

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

    • Proton decoupling techniques (e.g., broadband decoupling) are used to simplify the spectrum and improve sensitivity.

  • ¹¹B NMR:

    • A spectral width of at least 200 ppm is recommended to cover the range of common boron species.

    • A boron-free NMR tube (e.g., quartz) is advisable to avoid background signals from borosilicate glass.

    • BF₃·OEt₂ is often used as an external reference (δ 0.0 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte Analyte NMR Tube NMR Tube Analyte->NMR Tube Solvent (CDCl3) Solvent (CDCl3) Solvent (CDCl3)->NMR Tube Internal Standard (TMS) Internal Standard (TMS) Internal Standard (TMS)->NMR Tube NMR Spectrometer NMR Spectrometer NMR Tube->NMR Spectrometer Insertion 1H Experiment 1H Experiment NMR Spectrometer->1H Experiment 13C Experiment 13C Experiment NMR Spectrometer->13C Experiment 11B Experiment 11B Experiment NMR Spectrometer->11B Experiment Raw Data (FID) Raw Data (FID) 1H Experiment->Raw Data (FID) 13C Experiment->Raw Data (FID) 11B Experiment->Raw Data (FID) Fourier Transform Fourier Transform Raw Data (FID)->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Referencing Integration & Referencing Baseline Correction->Integration & Referencing Final Spectrum Final Spectrum Integration & Referencing->Final Spectrum

Figure 1: A generalized workflow for NMR data acquisition and processing.

NMR Data Interpretation for (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, cyclopropyl, and pinacol protons.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-vinyl (B-CH=)6.5 - 6.8ddJtrans ≈ 18 Hz, Jvicinal ≈ 9 Hz
H-vinyl (=CH-cyclopropyl)5.4 - 5.7dJtrans ≈ 18 Hz
H-cyclopropyl (methine)1.4 - 1.7m-
H-pinacol (methyl)1.2 - 1.3s-
H-cyclopropyl (methylene)0.5 - 0.9m-

Causality behind the Chemical Shifts and Couplings:

  • Vinyl Protons: The downfield chemical shifts of the vinyl protons are due to the deshielding effect of the double bond and the electron-withdrawing nature of the boronic ester group. The large coupling constant of approximately 18 Hz is characteristic of a trans relationship between the two vinyl protons. The vinyl proton adjacent to the boron atom is further split by the vicinal cyclopropyl methine proton.

  • Cyclopropyl Protons: The cyclopropyl protons appear in the upfield region, which is characteristic of strained ring systems. The methine proton is expected to be the most downfield of the cyclopropyl signals due to its proximity to the double bond.

  • Pinacol Protons: The twelve equivalent methyl protons of the pinacol group give rise to a sharp singlet, typically around 1.2-1.3 ppm.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Assignment Chemical Shift (δ, ppm)
C-vinyl (=C H-cyclopropyl)150 - 155
C-vinyl (B-C H=)~120 (broad)
C-pinacol (quaternary)83 - 85
C-pinacol (methyl)24 - 26
C-cyclopropyl (methine)15 - 20
C-cyclopropyl (methylene)8 - 12

Key Interpretive Points:

  • The carbon atom directly attached to the boron (B-C H=) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

  • The quaternary carbons of the pinacol group are found in the typical range of δ 83-85 ppm.

  • The upfield chemical shifts of the cyclopropyl carbons are a hallmark of this strained ring system.

¹¹B NMR Spectral Data (Predicted)

The ¹¹B NMR spectrum is expected to show a single, relatively broad signal.

Assignment Chemical Shift (δ, ppm)
B-pinacol28 - 32

This chemical shift is consistent with a tricoordinate boron atom in a boronic ester environment.[2][5] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Self-Validating Systems in NMR Analysis

The trustworthiness of NMR data relies on a self-validating system of checks and correlations.

  • ¹H-¹³C Correlation Spectroscopy (HSQC/HMQC): These 2D NMR experiments correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignments for the protonated carbons.

  • ¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, confirming the connectivity between the vinyl and cyclopropyl protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique shows correlations between protons and carbons over two to three bonds, which can be used to confirm the overall structure and assign quaternary carbons.

G Structure Structure 1H NMR 1H NMR Structure->1H NMR 13C NMR 13C NMR Structure->13C NMR 11B NMR 11B NMR Structure->11B NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1H NMR->2D NMR (COSY, HSQC, HMBC) Purity Assessment Purity Assessment 1H NMR->Purity Assessment 13C NMR->2D NMR (COSY, HSQC, HMBC) Structural Confirmation Structural Confirmation 11B NMR->Structural Confirmation 2D NMR (COSY, HSQC, HMBC)->Structural Confirmation Purity Assessment->Structural Confirmation

Figure 2: Interconnectivity of NMR experiments for structural validation.

Conclusion: A Powerful Tool for a Versatile Building Block

NMR spectroscopy provides an indispensable toolkit for the comprehensive characterization of (E)-2-cyclopropylvinylboronic acid pinacol ester. Through a combination of ¹H, ¹³C, and ¹¹B NMR, along with 2D correlation experiments, researchers can confidently verify the structure, confirm the (E)-stereochemistry of the double bond, and assess the purity of this valuable synthetic intermediate. The principles and data outlined in this guide serve as a robust framework for scientists and drug development professionals working with this and related organoboron compounds.

References

Exploratory

An In-depth Technical Guide to the Characterization of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

Introduction (E)-2-Cyclopropylvinylboronic acid pinacol ester, with the chemical formula C₁₁H₁₉BO₂ and a molecular weight of 194.08 g/mol , is a versatile synthetic intermediate in modern organic chemistry.[1][2] Its uti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-2-Cyclopropylvinylboronic acid pinacol ester, with the chemical formula C₁₁H₁₉BO₂ and a molecular weight of 194.08 g/mol , is a versatile synthetic intermediate in modern organic chemistry.[1][2] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates a robust and comprehensive characterization to ensure identity, purity, and stability. This guide provides an in-depth exploration of the core analytical techniques employed to fully characterize this valuable compound, offering insights for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to establish a self-validating system for quality control and assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of (E)-2-Cyclopropylvinylboronic acid pinacol ester. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for an unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides precise information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Obtain the spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Data Interpretation: The ¹H NMR spectrum will exhibit characteristic signals corresponding to the cyclopropyl, vinyl, and pinacol protons. The coupling constants are critical for confirming the (E)-stereochemistry of the vinyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pinacol methyl protons~1.25singlet (s)N/A
Cyclopropyl methine proton~1.40-1.50multiplet (m)
Cyclopropyl methylene protons~0.50-0.90multiplet (m)
Vinylic proton (α to Boron)~5.40-5.50doublet (d)~18.0 (trans coupling)
Vinylic proton (β to Boron)~6.40-6.50doublet of doublets (dd)~18.0 (trans coupling), ~8.5 (vicinal coupling)

Table 1: Expected ¹H NMR spectral data for (E)-2-Cyclopropylvinylboronic acid pinacol ester.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides a detailed map of the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Obtain a proton-decoupled ¹³C spectrum.

  • Data Processing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation: Key signals include those for the pinacol methyl and quaternary carbons, the cyclopropyl carbons, and the vinylic carbons. The carbon attached to boron often shows a broadened signal due to quadrupolar relaxation.[3]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pinacol methyl carbons~24.8
Pinacol quaternary carbons~83.4
Cyclopropyl methine carbon~15.0-16.0
Cyclopropyl methylene carbons~8.0-9.0
Vinylic carbon (α to Boron)Broad or not observed
Vinylic carbon (β to Boron)~145-150

Table 2: Expected ¹³C NMR spectral data.

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR is a direct and sensitive method for characterizing the boron environment.

Experimental Protocol:

  • Sample Preparation: The same sample can be used.

  • Acquisition: Obtain the spectrum with broadband proton decoupling.

  • Data Processing: Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at δ 0 ppm).

Data Interpretation: For a tricoordinate boronic ester, a single, often broad, resonance is expected. The chemical shift is indicative of the electronic environment of the boron atom. For pinacol esters, this typically appears in the range of δ 30-35 ppm.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight and providing information about the compound's fragmentation pattern, which aids in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds, providing both retention time for purity assessment and mass spectral data for identification.[5][6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 70°C) and ramp to a higher temperature (e.g., 250°C).[4]

  • MS Detection: Use Electron Ionization (EI) at 70 eV.

Data Interpretation: The mass spectrum should show the molecular ion peak (M⁺) at m/z 194.1. Common fragments correspond to the loss of the pinacol group or parts of the cyclopropylvinyl moiety.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for confirming the molecular weight, often observing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.[3][7]

Data Interpretation:

  • Expected [M+H]⁺: m/z 195.1

  • Expected [M+Na]⁺: m/z 217.1

Vibrational Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique for identifying functional groups.[8][9]

Experimental Protocol:

  • Sample Preparation: The neat liquid can be analyzed between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Data Interpretation: Characteristic absorption bands confirm the presence of the vinyl, cyclopropyl, and boronic ester moieties.[10]

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (vinyl)~3080
C-H stretch (aliphatic)~2980-2850
C=C stretch (vinyl)~1630
B-O stretch~1350-1380
C-O stretch~1145
C-H bend (trans-vinyl)~965

Table 3: Key FT-IR absorption bands.

Chromatographic Techniques: Assessing Purity

Chromatographic methods are essential for determining the purity of the compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purity assessment.[11][12] However, boronic esters can be susceptible to hydrolysis on the stationary phase.[13][14]

Experimental Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or a high pH buffer to improve peak shape and stability.[13][14]

  • Detection: UV detection at a wavelength where the vinyl chromophore absorbs (e.g., 210-230 nm).

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram.

Workflow for Comprehensive Characterization

G cluster_synthesis Synthesis & Isolation cluster_spectroscopy Structural Elucidation cluster_purity Purity & Stability Assessment cluster_confirmation Final Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Primary Structure MS Mass Spectrometry (GC-MS, ESI-MS) NMR->MS Verify Structure IR FT-IR Spectroscopy MS->IR Confirm Functional Groups HPLC HPLC Analysis IR->HPLC Assess Purity TGA_DSC Thermal Analysis (TGA/DSC) HPLC->TGA_DSC Assess Thermal Stability Confirmation Confirmed Structure & Purity >95% HPLC->Confirmation TGA_DSC->Confirmation

A typical workflow for the characterization of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Thermal Analysis: Evaluating Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and phase behavior of the compound.[15][16][17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents.[18]

Experimental Protocol:

  • Sample Size: 5-10 mg.

  • Atmosphere: Inert (e.g., Nitrogen).

  • Heating Rate: A standard rate of 10 °C/min.

Data Interpretation: A TGA curve showing no significant mass loss until a high temperature indicates good thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points, glass transitions, and other thermal events.[17][19]

Data Interpretation: For a pure, crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. For a liquid, a glass transition may be observed at low temperatures.

Conclusion

A comprehensive characterization of (E)-2-Cyclopropylvinylboronic acid pinacol ester requires a multi-technique approach. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight. FT-IR provides a quick check for key functional groups. Chromatographic techniques, particularly HPLC, are indispensable for purity determination. Finally, thermal analysis offers crucial information on the compound's stability. By integrating the data from these orthogonal techniques, a complete and reliable profile of the molecule can be established, ensuring its quality and suitability for downstream applications in research and development.

References

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.).
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. (n.d.).
  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59). ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. (n.d.).
  • Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerizations with styrene. The Royal Society of Chemistry. (n.d.).
  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.).
  • Solid‐state ¹¹B NMR study of poly(4‐vinylphenylboronic acid, pinacol ester) (PSBPin). Top. ResearchGate. (n.d.). Retrieved from [Link]

  • Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram. (n.d.). Retrieved from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. (2012, March 16). Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. (n.d.). Retrieved from [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. (n.d.). Retrieved from [Link]

  • thermal analysis of materials. Scion Research. (n.d.). Retrieved from [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc.... ResearchGate. (n.d.). Retrieved from [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. (n.d.).
  • HPLC method for purifying organic compounds. Google Patents. (n.d.).
  • Purity detection of the five compounds by HPLC. Conditions: column,.... ResearchGate. (n.d.). Retrieved from [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.).
  • FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2018, July 1). Retrieved from [Link]

  • trans-2-Methyl-cyclopropyl Boronic Acid Pinacol Ester CAS: 1350713-20-0. (n.d.). Retrieved from [Link]

  • GC-MS and FT-IR Analyses of Phytocomponents From petroleum ether Fraction of Leaf Extract of Psidium guajava. Science Alert. (n.d.). Retrieved from [Link]

  • GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

Abstract: (E)-2-Cyclopropylvinylboronic acid pinacol ester is a pivotal building block in modern organic synthesis, prized for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (E)-2-Cyclopropylvinylboronic acid pinacol ester is a pivotal building block in modern organic synthesis, prized for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] Its unique structure, combining the steric and electronic properties of a cyclopropyl group with the reactivity of a vinylboronate, makes it an invaluable reagent for introducing the cyclopropylvinyl moiety into complex molecules, notably in the development of novel pharmaceutical agents.[2] This guide provides a comprehensive overview of the primary and alternative synthetic strategies for preparing this reagent, focusing on the selection of starting materials and the rationale behind established protocols. It is intended for researchers, chemists, and professionals in drug development seeking a detailed and practical understanding of this synthesis.

Primary Synthetic Pathway: Catalytic Hydroboration of Cyclopropylacetylene

The most direct and widely adopted method for synthesizing (E)-2-Cyclopropylvinylboronic acid pinacol ester is the stereoselective hydroboration of the terminal alkyne, cyclopropylacetylene. This approach is favored for its high atom economy and the excellent control of stereochemistry, yielding the desired (E)-isomer with high fidelity.[3]

Core Starting Materials

The success of this pathway hinges on the quality and accessibility of two key reagents: cyclopropylacetylene and a suitable boron source, typically pinacolborane (HBPin).

  • Cyclopropylacetylene (Ethynylcyclopropane): A colorless, volatile liquid that serves as the hydrocarbon backbone.[4] While commercially available, its synthesis is often undertaken in the laboratory due to cost or availability. Several reliable methods for its preparation exist.[4][5]

  • Pinacolborane (HBPin): A stable and easy-to-handle dialkoxyborane that is the most common reagent for this transformation.[6][7] It is commercially available from numerous suppliers.

Synthesis of the Key Precursor: Cyclopropylacetylene

The choice of synthetic route for cyclopropylacetylene often depends on the scale of the reaction and the availability of precursors in the laboratory.

This is a highly efficient one-pot procedure involving metalation followed by an intramolecular cyclization.[4]

  • Mechanism: The reaction begins with the deprotonation of the terminal alkyne of 5-chloro-1-pentyne using a strong organolithium base, such as n-butyllithium. A second equivalent of the base then facilitates an intramolecular S_N2 reaction, where the acetylide displaces the chloride to form the cyclopropane ring.

  • Causality: Using two equivalents of n-butyllithium is critical. The first equivalent deprotonates the alkyne, and the second promotes the cyclization. Conducting the reaction at low temperatures (<20°C) is essential to control the exothermic reaction and prevent side products.[5]

This is a classical two-step approach involving chlorination and subsequent double dehydrohalogenation.[4][8]

  • Mechanism: The ketone is first converted to a gem-dichloroalkane (1-cyclopropyl-1,1-dichloroethane) using a strong chlorinating agent like phosphorus pentachloride (PCl₅). The dichloride is then treated with a strong base, such as potassium tert-butoxide, to induce a double E2 elimination, forming the alkyne.[4]

  • Causality: This method is often lower-yielding (20-25%) and can present scale-up challenges, particularly in the quenching of the chlorination reaction.[4][5] However, it utilizes readily available starting materials.

This route provides an alternative pathway that avoids the use of organolithium reagents.[9]

  • Mechanism: Cyclopropanecarboxaldehyde is converted to 1,1-dichloro-2-cyclopropylethene, which is a stable liquid intermediate. This is then dehydrohalogenated to yield cyclopropylacetylene.[9]

  • Causality: This process is noted for its high yield and the stability of the dichloroethene intermediate, making it suitable for larger-scale preparations.[2][9]

Table 1: Comparison of Synthetic Routes to Cyclopropylacetylene

RouteStarting Material(s)Key ReagentsTypical YieldAdvantagesDisadvantagesReference(s)
A 5-Chloro-1-pentynen-Butyllithium60-80%High yield, one-pot procedureRequires cryogenic conditions and handling of pyrophoric n-BuLi[4][5]
B Cyclopropyl methyl ketonePCl₅, KOtBu20-25%Readily available starting materialsLow yield, problematic scale-up, harsh reagents[4][5]
C CyclopropanecarboxaldehydeTrichloroacetic acid, ZnHighHigh yield, stable intermediateMulti-step process[2][9]
The Hydroboration Reaction: Mechanism and Protocol

The hydroboration of cyclopropylacetylene with pinacolborane proceeds via a syn-addition of the H-B bond across the alkyne. For terminal alkynes, this addition is highly regioselective, with the boron atom adding to the terminal carbon (anti-Markovnikov) to minimize steric hindrance. This process forms the desired (E)-vinylboronate.

While the uncatalyzed reaction is possible, transition-metal catalysis is typically employed to enhance reaction rates and ensure high stereoselectivity, preventing the formation of the undesired (Z)-isomer or diboration products.[3][10][11]

Hydroboration_Mechanism cluster_reactants Starting Materials cluster_cycle Catalytic Cycle Alkyne Cyclopropylacetylene Intermediate1 Metal-Alkyne Complex Alkyne->Intermediate1 Coordination HBPin Pinacolborane (HBPin) Product (E)-2-Cyclopropylvinylboronic acid pinacol ester HBPin->Product Metathesis & Product Release Catalyst [M]-L Catalyst Active_Catalyst [M]-H Active Hydrido-Metal Species Catalyst->Active_Catalyst Activation Active_Catalyst->Intermediate1 Coordination Coordination 1. Alkyne Coordination Insertion 2. Migratory Insertion (syn-addition) Metathesis 3. Sigma-Bond Metathesis Release 4. Product Release Intermediate2 Vinyl-Metal Intermediate Intermediate1->Intermediate2 Migratory Insertion Intermediate2->Product Metathesis & Product Release Product->Catalyst Regeneration

Figure 1. Generalized catalytic cycle for the hydroboration of cyclopropylacetylene.

This protocol is a representative example and may require optimization based on the specific catalyst and scale.

  • Preparation: To a flame-dried, nitrogen-purged reaction vessel, add the transition-metal catalyst (e.g., 1-2 mol% of a Rhodium or Manganese complex).[10][12]

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, dioxane, or perform neat).

  • Reagent Addition: Add cyclopropylacetylene (1.0 equivalent) to the vessel via syringe.

  • Borane Addition: Add pinacolborane (HBPin) (1.0-1.2 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature (or gentle heating, e.g., 50-70°C, depending on the catalyst) for 2-18 hours.[3][10] Monitor the reaction progress by TLC or GC-MS until the starting alkyne is consumed.

  • Work-up: Upon completion, carefully quench any residual HBPin with a few drops of water or methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or vacuum distillation to afford (E)-2-Cyclopropylvinylboronic acid pinacol ester as a clear oil.

Alternative Synthetic Pathway: Cross-Coupling Strategies

Core Starting Materials
  • (E)-Vinyl Halide or Triflate: The key starting material is an (E)-configured vinyl electrophile, such as (E)-1-bromo-2-cyclopropylethene or its corresponding triflate. These are typically synthesized from cyclopropanecarboxaldehyde.[14][15]

  • Bis(pinacolato)diboron (B₂pin₂): A stable, solid diboron reagent used as the source of the pinacol boronate moiety.[13]

  • Palladium Catalyst: A palladium(0) source, often in conjunction with a phosphine ligand, is required to catalyze the reaction.[13][16]

Suzuki_Borylation_Workflow Start Cyclopropanecarboxaldehyde Step1 Wittig Reaction or Aldehyde Halogenation Start->Step1 Intermediate (E)-Vinyl Halide or (E)-Vinyl Triflate Step1->Intermediate Step2 Miyaura Borylation Intermediate->Step2 Product (E)-2-Cyclopropylvinylboronic acid pinacol ester Step2->Product Reagents B₂(pin)₂ Pd Catalyst Base Reagents->Step2

Figure 2. Workflow for the synthesis via Miyaura borylation.
Rationale and Comparison
  • Causality: This pathway relies on the well-established catalytic cycle of palladium-catalyzed cross-coupling: oxidative addition of the Pd(0) catalyst to the vinyl halide/triflate, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst.[17] The choice of base (e.g., potassium acetate, potassium phenoxide) is crucial for facilitating the transmetalation step.[13]

  • Advantages: This method can be advantageous if cyclopropanecarboxaldehyde is a more accessible starting material than cyclopropylacetylene. It also avoids the direct handling of the volatile and flammable cyclopropylacetylene.

  • Disadvantages: This route is less atom-economical and involves more synthetic steps compared to the direct hydroboration of the alkyne. Stereocontrol must be established during the formation of the vinyl electrophile, which can sometimes be challenging.[18]

Table 2: Comparison of Primary vs. Alternative Synthetic Pathways

FeatureHydroboration PathwayMiyaura Borylation Pathway
Key Precursor Cyclopropylacetylene(E)-Vinyl Halide/Triflate
Boron Source Pinacolborane (HBPin)Bis(pinacolato)diboron (B₂pin₂)
Number of Steps 1 (from alkyne)2+ (from aldehyde)
Atom Economy HighModerate
Stereocontrol Achieved in the final stepMust be set in an intermediate
Key Advantage Directness and efficiencyAvoids handling cyclopropylacetylene

Conclusion

The synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester is most effectively achieved through the catalytic hydroboration of cyclopropylacetylene. This method offers a direct, atom-economical, and highly stereoselective route to the desired (E)-isomer. The primary challenge lies in the preparation of the cyclopropylacetylene precursor, for which the one-pot cyclization of 5-chloro-1-pentyne stands out as a high-yielding and robust laboratory method. Alternative strategies, such as the Miyaura borylation of a pre-formed vinyl electrophile, provide valuable flexibility but are generally less direct. A thorough understanding of these synthetic routes and the causal factors behind reagent and condition selection empowers researchers to reliably produce this critical building block for applications in drug discovery and complex molecule synthesis.

References

  • Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways.ACS Catalysis. (2024).
  • Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex.National Institutes of Health (NIH).
  • Borane-Catalysed Hydroboration of Alkynes and Alkenes.Synthesis: Journal of Synthetic Organic Chemistry. (2017).
  • Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity.Catalysis Science & Technology (RSC Publishing).
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  • CN105985223A - Preparation method for cyclopropyl acetylene.Google Patents.
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  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction.Organic Chemistry Portal.
  • US6297410B1 - Process for the preparation of cyclopropylacetylene.Google Patents.
  • Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides.The Journal of Organic Chemistry - ACS Publications.
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  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction.National Institutes of Health (NIH). (2015).
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  • The Stille Reaction.Chem 115 Myers.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.National Institutes of Health (NIH).
  • A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds.Organic Chemistry Portal.
  • Catalytic enantioselective hydroboration of cyclopropenes.PubMed. (2003).
  • Stille Coupling - Chemistry LibreTexts.Chemistry LibreTexts. (2023).
  • Conversion of acyclic (E/Z)‐vinyl triflates to (E)‐vinyl halides.ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.National Institutes of Health (NIH).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube. (2025).
  • A mild synthesis of vinyl halides and gem-dihalides using triphenyl phosphite-halogen-based reagents.Semantic Scholar.
  • How to Prepare 2-Chloropyrimidine-5-Boronic Acid Pinacol Ester?Guidechem.

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Foundational

An In-Depth Technical Guide to (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclopropylvinylboronate Moiety (E)-2-Cyclopropylvinylboronic acid pinacol ester is a versatile and highly valuable...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropylvinylboronate Moiety

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a versatile and highly valuable building block in modern organic synthesis. Its structure uniquely combines the steric and electronic properties of a cyclopropane ring with the reactivity of a vinylboronic ester, making it a powerful tool for the construction of complex molecular architectures. The pinacol ester group confers enhanced stability and ease of handling compared to the corresponding free boronic acid, rendering it amenable to a wide range of reaction conditions, including purification by chromatography.[1]

This guide provides a comprehensive overview of (E)-2-Cyclopropylvinylboronic acid pinacol ester, from its synthesis and characterization to its applications in cutting-edge organic chemistry, with a particular focus on its role in the synthesis of pharmaceutically relevant compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-Cyclopropylvinylboronic acid pinacol ester is presented in the table below.

PropertyValueReference(s)
CAS Number 849061-99-0[2][3]
Molecular Formula C₁₁H₁₉BO₂[2][4]
Molecular Weight 194.08 g/mol [2][4]
Appearance Colorless to brown liquid[5]
Boiling Point 90-95 °C at 3-4 mmHg[3]
Density 0.937 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.466[3]
Storage Refrigerator, under an inert atmosphere[5]

Synthesis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

The most common and efficient method for the synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester is the hydroboration of its precursor, cyclopropylacetylene, with pinacolborane. This reaction typically proceeds with high regio- and stereoselectivity to afford the desired (E)-isomer.

Synthesis of the Precursor: Cyclopropylacetylene

A reliable supply of high-purity cyclopropylacetylene is crucial for the successful synthesis of the target boronic ester. Several synthetic routes to cyclopropylacetylene have been reported. A widely used and scalable one-pot synthesis involves the reaction of 5-chloro-1-pentyne with a strong base such as n-butyllithium.[6] This method proceeds via a metalation followed by an intramolecular cyclization.

Alternatively, cyclopropylacetylene can be prepared from cyclopropyl methyl ketone through a two-step sequence involving dichlorination with phosphorus pentachloride, followed by a double dehydrohalogenation using a strong base.[7] However, this method often suffers from lower yields.

Hydroboration of Cyclopropylacetylene: A General Protocol

Catalyst-Free Hydroboration (Microwave-Assisted):

Inspired by solvent- and metal-free hydroboration procedures, a plausible approach involves the direct reaction of cyclopropylacetylene with pinacolborane under microwave irradiation.[9][10] This method is attractive due to its operational simplicity and environmentally benign nature.

Catalyzed Hydroboration:

Various transition metal catalysts, including those based on rhodium, ruthenium, and manganese, have been shown to effectively catalyze the hydroboration of terminal alkynes with pinacolborane, often leading to high yields and selectivities under mild conditions.[11][12][13] A representative catalytic approach could involve the use of a rhodium catalyst, such as [Rh(COD)Cl]₂, with a suitable phosphine ligand.[11]

Below is a representative, generalized experimental protocol for the synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester based on established methods for terminal alkyne hydroboration.

Representative Experimental Protocol: Synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester

Materials:

  • Cyclopropylacetylene (1.0 equiv)

  • Pinacolborane (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Dicyclohexylborane (catalytic amount, e.g., 5 mol%) (optional, for catalyzed reaction)[8]

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet is charged with cyclopropylacetylene and anhydrous THF under an inert atmosphere.

  • Addition of Reagents: Pinacolborane is added dropwise to the stirred solution at room temperature. For the catalyzed reaction, the dicyclohexylborane catalyst is added prior to the pinacolborane.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. To minimize hydrolysis of the boronic ester on silica, it is advisable to use a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) and to perform the chromatography expeditiously.[1] Alternatively, the use of boric acid-impregnated silica gel can be beneficial.

Spectroscopic Characterization

Accurate characterization of (E)-2-Cyclopropylvinylboronic acid pinacol ester is essential to confirm its identity and purity. While the specific spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous (E)-alkenylboronic acid pinacol esters.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Vinyl Protons: Two doublets in the range of δ 5.5-7.0 ppm. The proton α to the boron atom will appear further downfield than the proton β to the boron. The large coupling constant (typically >18 Hz) is characteristic of the trans configuration.

  • Pinacol Protons: A sharp singlet at approximately δ 1.2-1.3 ppm, integrating to 12 protons.

  • Cyclopropyl Protons: A multiplet in the upfield region, typically between δ 0.4-1.5 ppm, integrating to 5 protons (one methine and two methylene groups).

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Vinyl Carbons: Two signals in the olefinic region (δ 100-150 ppm). The carbon directly attached to the boron atom will be broad due to quadrupolar relaxation and may be difficult to observe.

  • Pinacol Carbons: A signal around δ 83-84 ppm for the quaternary carbons of the pinacol group and a signal around δ 24-25 ppm for the methyl carbons.

  • Cyclopropyl Carbons: Signals in the upfield region, typically below δ 20 ppm.

Applications in Organic Synthesis

The primary application of (E)-2-Cyclopropylvinylboronic acid pinacol ester lies in its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction allows for the coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. The (E)-2-cyclopropylvinyl moiety can be efficiently transferred to a wide range of aryl, heteroaryl, and vinyl halides, providing access to complex molecules containing the valuable cyclopropylvinyl substructure.

Suzuki_Coupling cluster_cycle Pd Catalytic Cycle A (E)-2-Cyclopropylvinylboronic acid pinacol ester TM Transmetalation A->TM Base B Ar-X (X = Br, I, OTf) OA Oxidative Addition B->OA C Cyclopropylvinyl-Ar D Side Products Pd0 Pd(0)L_n Pd0->OA PdII Ar-Pd(II)-X OA->PdII PdII->TM PdII_vinyl Ar-Pd(II)-vinyl TM->PdII_vinyl RE Reductive Elimination RE->C RE->Pd0 PdII_vinyl->RE

Figure 1: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Key Advantages of Using (E)-2-Cyclopropylvinylboronic acid pinacol ester in Suzuki-Miyaura Couplings:

  • Stereochemical Retention: The trans stereochemistry of the double bond is typically retained throughout the coupling process.

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, allowing for its use in the later stages of complex molecule synthesis.

  • Introduction of a Key Pharmacophore: The cyclopropyl group is a common motif in many biologically active molecules and approved drugs, as it can improve metabolic stability, binding affinity, and pharmacokinetic properties.

Role in Drug Discovery and Development

The cyclopropylvinyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. While specific examples of the direct use of (E)-2-Cyclopropylvinylboronic acid pinacol ester in the synthesis of marketed drugs are not extensively documented in readily available literature, its utility as a building block for accessing such structures is clear. For instance, the related cyclopropylacetylene is a key component in the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz.[6]

The ability to readily synthesize cyclopropyl-containing vinyl arenes via Suzuki-Miyaura coupling with (E)-2-Cyclopropylvinylboronic acid pinacol ester provides medicinal chemists with a powerful tool for lead optimization and the exploration of new chemical space.

Conclusion

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly versatile and valuable reagent in modern organic synthesis. Its straightforward synthesis via the hydroboration of cyclopropylacetylene, coupled with its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules. For researchers in drug discovery and development, this building block offers a reliable and efficient means of introducing the desirable cyclopropylvinyl moiety into new chemical entities. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile and strategically designed building blocks like (E)-2-Cyclopropylvinylboronic acid pinacol ester will undoubtedly increase.

References

  • Wikipedia. Cyclopropylacetylene. [Link]

  • Organic Syntheses. Cyclopropylacetylene. [Link]

  • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. [Link]

  • Morken, J. P., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. Chemical Communications, 48(5), 698-700. [Link]

  • Rocheblave, L., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PubMed, 32258264. [Link]

  • Neouchy, Z., et al. (2022). Synthesis of cyclopropyl pinacol boronic esters from dibromo-cyclopropanes. Synlett, 33(08), 759-766. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]

  • Kemper, S., et al. (2024). Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. ACS Catalysis, 14(16), 11623-11634. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]

  • Denmark, S. E., & Smith, R. C. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 59(42), 18535-18540. [Link]

  • Silva, M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. [Link]

  • Rubina, M., Rubin, M., & Gevorgyan, V. (2003). Catalytic Enantioselective Hydroboration of Cyclopropenes. Journal of the American Chemical Society, 125(24), 7198-7199. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Gunanathan, C., Hölscher, M., Pan, F., & Leitner, W. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society, 134(35), 14349-14352. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(11), 743-750. [Link]

  • Thomas, S. P., et al. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Angewandte Chemie International Edition, 57(10), 2649-2653. [Link]

  • iChemical. 3-Cycle Products and Database. [Link]

  • Gevorgyan, V., et al. (2003). Catalytic enantioselective hydroboration of cyclopropenes. Journal of the American Chemical Society, 125(24), 7198-7199. [Link]

  • Zhang, L., et al. (2024). Zirconium and hafnium catalyzed C–C single bond hydroboration. Nature Communications, 15(1), 1797. [Link]

  • Morressier. (2019). 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. [Link]

  • chemeurope.com. Catecholborane. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Implementation of (E)-2-Cyclopropylvinylboronic acid pinacol ester in Suzuki-Miyaura Coupling

Foreword: The Strategic Value of the Cyclopropylvinyl Moiety In the landscape of modern drug discovery and materials science, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its unique conform...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Cyclopropylvinyl Moiety

In the landscape of modern drug discovery and materials science, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its unique conformational rigidity and electronic properties, stemming from significant ring strain, can confer remarkable benefits to a molecule's pharmacological profile. These advantages include enhanced metabolic stability, increased potency, and improved membrane permeability.[1][3] When appended to a vinyl group, the resulting cyclopropylvinyl scaffold offers a versatile building block for introducing these desirable characteristics into complex molecular architectures.

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a key reagent for this purpose, enabling the direct installation of the (E)-cyclopropylvinyl moiety via the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[4] The use of the pinacol ester provides enhanced stability compared to the corresponding boronic acid, mitigating common challenges such as protodeboronation, and allowing for easier handling and storage.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing (E)-2-Cyclopropylvinylboronic acid pinacol ester, offering not just a protocol but a strategic framework for its successful application.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[7][8] The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to the reaction's success. A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]

.dot

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(pin) Base PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki-Miyaura Coupling with (E)-2-Cyclopropylvinylboronic acid pinacol ester

This protocol provides a robust starting point for the coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester with a range of aryl and heteroaryl halides. Optimization may be required depending on the specific substrates.

Reagents and Equipment
Reagent/Equipment Purpose Typical Grade/Specification
(E)-2-Cyclopropylvinylboronic acid pinacol esterNucleophilic partner≥97% purity
Aryl/Heteroaryl Halide (or Triflate)Electrophilic partnerSubstrate dependent
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)CatalystHigh purity
Ligand (if not using a pre-formed catalyst)Stabilizes and activates the catalyste.g., SPhos, XPhos
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates the boronic esterAnhydrous
Solvent (e.g., Dioxane, Toluene, DMF)Reaction mediumAnhydrous, degassed
Schlenk flask or reaction vialReaction vesselFlame-dried
Magnetic stirrer and hotplateAgitation and heating
Inert gas supply (Argon or Nitrogen)Maintain anaerobic conditionsHigh purity
Standard glassware for workup and purification
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl/heteroaryl halide (1.0 equiv.), (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

.dot

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas react Heat and Stir (Monitor Progress) degas->react workup Aqueous Workup (Extraction and Drying) react->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Causality and Optimization: A Deeper Dive

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.

Catalyst and Ligand Selection
  • For Electron-Rich Vinylboronic Esters and Electron-Poor Aryl Halides: Standard catalysts like Pd(PPh₃)₄ often provide good results.[7]

  • For Challenging Couplings (Electron-Poor Vinylboronic Esters or Electron-Rich Aryl Halides): More electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to promote the oxidative addition step.[7]

The Critical Role of the Base

The base is not merely a spectator; it plays a crucial role in the transmetalation step. The choice of base is often solvent-dependent and can significantly impact the reaction outcome.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective in a variety of solvent systems.

  • Phosphates (K₃PO₄): A stronger base that can be beneficial for less reactive substrates. It often requires the presence of a small amount of water to be effective.[11]

Solvent Considerations

Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Aprotic Polar Solvents (Dioxane, THF, DMF): Good choices for solubilizing the reaction components.

  • Apolar Solvents (Toluene): Can also be effective, particularly in combination with certain bases and ligands.

Troubleshooting Common Issues

Problem Potential Cause(s) Proposed Solution(s)
Low or No Conversion - Inactive catalyst- Ineffective base/solvent combination- Insufficient temperature- Use a fresh, high-purity catalyst or a more active pre-catalyst.[7]- Screen different bases and solvents.- Incrementally increase the reaction temperature.[7]
Protodeboronation - Hydrolysis of the C-B bond, especially with sensitive vinylboronic acids.[12]- Use a milder base (e.g., KF).- Ensure strictly anhydrous conditions.- Use the pinacol ester derivative instead of the free boronic acid.[5][12]
Homocoupling of the Boronic Ester - Presence of oxygen or Pd(II) species.[7]- Thoroughly degas all reagents and the reaction mixture.- Use a Pd(0) source or ensure conditions for in-situ reduction of a Pd(II) source are adequate.[7]

Applications in Drug Discovery: A Case Study Perspective

The incorporation of the cyclopropylvinyl moiety can be a key strategy in lead optimization. For instance, replacing a metabolically labile ethyl group with a cyclopropyl group can significantly enhance a drug candidate's half-life by blocking oxidative metabolism by cytochrome P450 enzymes.[2] The use of (E)-2-Cyclopropylvinylboronic acid pinacol ester in a Suzuki-Miyaura coupling provides a direct and efficient route to synthesize such analogs for structure-activity relationship (SAR) studies. This approach has been instrumental in the development of various therapeutic agents, including kinase inhibitors.[12]

Conclusion

The Suzuki-Miyaura coupling with (E)-2-Cyclopropylvinylboronic acid pinacol ester is a powerful tool in the arsenal of the modern synthetic chemist. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage this reaction to construct complex molecules with desirable physicochemical and pharmacological properties. This guide serves as a comprehensive resource to facilitate the successful implementation of this important transformation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Thomas, S., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Semantic Scholar. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

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Application

Applications of (E)-2-Cyclopropylvinylboronic acid pinacol ester in medicinal chemistry

Application Notes & Protocols: (E)-2-Cyclopropylvinylboronic acid pinacol ester Introduction: The Strategic Value of the Cyclopropylvinyl Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: (E)-2-Cyclopropylvinylboronic acid pinacol ester

Introduction: The Strategic Value of the Cyclopropylvinyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged scaffold." Its incorporation into drug candidates is a strategic decision aimed at overcoming common developmental roadblocks.[1][2] The unique structural and electronic properties of this small, strained ring—such as the coplanarity of its three carbon atoms, enhanced π-character in its C-C bonds, and stronger C-H bonds—contribute to a range of desirable pharmaceutical attributes.[1][2][3] Medicinal chemists frequently employ the cyclopropyl ring to increase metabolic stability, enhance potency, improve brain permeability, and reduce off-target effects by locking a molecule into its bioactive conformation.[1][4][5]

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a key building block that allows for the efficient installation of the valuable cyclopropylvinyl motif. This reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[6][7] The pinacol ester form offers significant advantages over the corresponding free boronic acid; it is generally more stable, less prone to protodeboronation, easier to handle, and often simpler to purify, making it a preferred reagent in complex synthetic campaigns.[8][9][10]

These application notes provide a comprehensive guide to the use of (E)-2-Cyclopropylvinylboronic acid pinacol ester, focusing on its application in the Suzuki-Miyaura cross-coupling reaction, including detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (E)-2-Cyclopropylvinylboronic acid pinacol ester. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the vinyl group of the boronic ester and an aryl or heteroaryl halide (or triflate), providing a direct route to cyclopropyl-substituted styrenes, vinyl-heterocycles, and other conjugated systems of high interest in medicinal chemistry.[6][11]

Reaction Mechanism: A Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium complex.[6][12]

  • Reductive Elimination: The newly coupled product (Ar-Vinyl) is expelled from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex transmetalation_complex Ar-Pd(II)L₂-Vinyl pd2_complex->transmetalation_complex oa_label Oxidative Addition pd2_complex->oa_label Ar-X tm_label Transmetalation pd2_complex->tm_label Boronate (Base) transmetalation_complex->pd0 re_label Reductive Elimination transmetalation_complex->re_label Ar-Vinyl oa_label->pd0 re_label->pd0 tm_label->transmetalation_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols and Methodologies

This section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura cross-coupling reaction. Researchers should consider this a starting point, as optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple (E)-2-Cyclopropylvinylboronic acid pinacol ester with an aryl or heteroaryl bromide.

Materials & Reagents:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Aryl/Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)

  • Ligand (if needed): e.g., Tricyclohexylphosphine (PCy₃) or SPhos (2-10 mol%)

  • Base: e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)

  • Solvent: e.g., Toluene, Dioxane, or DMF, often with added water (e.g., 4:1 organic:water)

  • Inert Gas: Nitrogen or Argon

  • Standard Glassware: Schlenk flask or sealed vial, condenser, magnetic stirrer.

Workflow Diagram:

Experimental_Workflow A Setup & Inerting B Reagent Addition A->B Add solids, then degassed solvents C Reaction Heating B->C Heat to 80-110 °C D Reaction Monitoring (TLC/GC-MS) C->D D->C Incomplete E Aqueous Work-up D->E Complete F Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Experimental workflow for Suzuki coupling and purification.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Causality: Adding the solid reagents first under a positive flow of inert gas minimizes exposure to oxygen and moisture, which can deactivate the catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe. The use of degassed solvents is essential to maintain an inert environment.

    • Insight: The addition of water often accelerates the reaction, particularly the transmetalation step, although anhydrous conditions have also been developed.[11][12]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Purpose: The washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

    • Critical Insight - Chromatography of Boronic Esters: Pinacol boronic esters can be challenging to purify on standard silica gel due to their Lewis acidic nature, which can cause significant streaking or even decomposition on the column.[13][14] To mitigate this, use of silica gel impregnated with boric acid is highly effective.[13][15] Alternatively, using a less polar solvent system or a very short silica plug can sometimes be sufficient.[14][16]

Data Presentation: Optimized Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary significantly based on the reactivity of the coupling partner. The following table provides validated starting points for optimization.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical YieldReference(s)
Aryl BromidePd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (2)Toluene/H₂O10075-95%[11]
Heteroaryl BromidePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9070-90%[11]
Aryl ChloridePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene11060-85%[9]
Aryl TriflatePd(PPh₃)₄ (5)-KF·2H₂O (3)THF6570-92%[17]

Handling, Storage, and Safety

  • Handling: (E)-2-Cyclopropylvinylboronic acid pinacol ester should be handled in a well-ventilated area, preferably a fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19] Avoid breathing dust, fumes, or vapors.[18][19]

  • Storage: The product is stable under normal handling and storage conditions.[20] It should be stored in a tightly closed container in a cool, dry place, away from strong acids and oxidizing agents.[20] For long-term storage, refrigeration is recommended.

  • Stability: While more stable than the corresponding boronic acid, pinacol esters can still be sensitive to hydrolysis over long periods, especially in the presence of acid or base. Proper storage is key to maintaining its reactivity.

References

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  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 3, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

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  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.). Books.
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  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • Charette, A. B., & Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(25), 4475-4478. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Bull, J. A., Croft, G. J., & Nelson, A. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 25(47), 11115–11122. [Link]

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. (2019, October 24). ResearchGate. [Link]

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  • Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(47), 13668–13669. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2023). Royal Society of Chemistry. [Link]

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  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2022). Future Science. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112281. [Link]

Sources

Method

Application Notes and Protocols: (E)-2-Cyclopropylvinylboronic acid pinacol ester in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Date: January 3, 2026 Introduction: The Strategic Advantage of the Cyclopropylvinyl Moiety in Natural Product Sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 3, 2026

Introduction: The Strategic Advantage of the Cyclopropylvinyl Moiety in Natural Product Synthesis

The cyclopropyl group is a recurring and often vital structural motif in a diverse array of natural products, imparting unique conformational constraints and metabolic stability. When conjugated with a vinyl group, it forms the cyclopropylvinyl moiety, a key pharmacophore in several biologically active molecules. The synthesis of such natural products presents a significant challenge to synthetic chemists, demanding precise control over stereochemistry and the efficient installation of this sterically demanding fragment. (E)-2-Cyclopropylvinylboronic acid pinacol ester has emerged as a powerful and versatile building block for this purpose. Its stability, ease of handling, and predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an invaluable tool for the convergent and stereoselective synthesis of complex natural products.

This guide provides an in-depth exploration of the application of (E)-2-Cyclopropylvinylboronic acid pinacol ester in natural product synthesis, focusing on the strategic considerations, reaction mechanisms, and detailed experimental protocols. By understanding the causality behind experimental choices, researchers can effectively leverage this reagent to accelerate their own synthetic endeavors.

Core Application: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation

The primary application of (E)-2-Cyclopropylvinylboronic acid pinacol ester in natural product synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the vinyl carbon of the boronic ester and a vinyl or aryl halide/triflate, thereby constructing the core skeleton of the target natural product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)-X L2 R¹-Pd(II)-X L₂ Oxidative_Addition->R1-Pd(II)-X L2 Transmetalation Transmetalation R1-Pd(II)-X L2->Transmetalation [(E)-cyclopropylvinyl]B(pin) Base R1-Pd(II)-R2 L2 R¹-Pd(II)-R² L₂ Transmetalation->R1-Pd(II)-R2 L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2 L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the coupling reaction and is highly dependent on the specific substrates involved. Pinacol esters, like (E)-2-Cyclopropylvinylboronic acid pinacol ester, are generally stable and less prone to protodeboronation compared to the corresponding boronic acids, offering a wider window for reaction optimization.

Application in the Total Synthesis of Dictyopterene C'

Dictyopterenes are a family of unsaturated C₁₁-hydrocarbons isolated from marine brown algae of the genus Dictyopteris. These compounds often act as pheromones and are characterized by their unique cyclopropyl and vinyl functionalities. The total synthesis of Dictyopterene C' provides an excellent case study for the strategic application of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Retrosynthetic Analysis

The key disconnection in the synthesis of Dictyopterene C' involves a Suzuki-Miyaura coupling to form the C6-C7 bond. This strategy allows for a convergent assembly of the molecule from two less complex fragments.

Retrosynthesis Dictyopterene_C Dictyopterene C' Disconnection Suzuki-Miyaura Coupling (C6-C7) Dictyopterene_C->Disconnection Fragment_A (E)-2-Cyclopropylvinylboronic acid pinacol ester Disconnection->Fragment_A Fragment_B (Z)-1-bromo-hex-3-ene Disconnection->Fragment_B

Figure 2. Retrosynthetic analysis of Dictyopterene C'.

This retrosynthetic approach highlights the importance of (E)-2-Cyclopropylvinylboronic acid pinacol ester as a readily available and stereochemically defined building block for the introduction of the cyclopropylvinyl moiety.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 equiv)

  • (Z)-1-bromo-hex-3-ene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.10 equiv)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add (Z)-1-bromo-hex-3-ene, (E)-2-cyclopropylvinylboronic acid pinacol ester, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Dictyopterene C'.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / PCy₃A common and effective catalyst system for Suzuki-Miyaura couplings. The bulky and electron-rich phosphine ligand facilitates oxidative addition and reductive elimination.
Base K₃PO₄A strong inorganic base that effectively promotes transmetalation without causing significant side reactions.
Solvent Toluene / WaterThe biphasic solvent system is often crucial for the reaction's success, with the aqueous phase facilitating the activation of the boronic ester by the base.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate.

Table 1. Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Catalyst deactivationEnsure all reagents and solvents are anhydrous and degassed. Increase catalyst loading.
Inefficient transmetalationScreen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.
Protodeboronation of Boronic Ester Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic.
Homocoupling of Boronic Ester Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere.
Isomerization of Double Bonds Reaction conditions too harshLower the reaction temperature. Screen different palladium catalysts and ligands.

Table 2. Troubleshooting Guide for Suzuki-Miyaura Coupling.

Conclusion and Future Outlook

(E)-2-Cyclopropylvinylboronic acid pinacol ester has proven to be a highly effective and strategic building block in the synthesis of natural products containing the cyclopropylvinyl motif. Its application in Suzuki-Miyaura cross-coupling reactions allows for the convergent and stereoselective construction of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the development of efficient synthetic methodologies for accessing biologically active natural products and their analogs is of paramount importance. The continued exploration of the reactivity of (E)-2-Cyclopropylvinylboronic acid pinacol ester and the development of new catalytic systems will undoubtedly expand its utility and pave the way for the synthesis of even more intricate and valuable natural products.

References

  • Wallace, D. J., & Cronin, C. N. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6771-6773. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4793-4806. [Link]

  • Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Stereoselective Synthesis of (E)-1-Alkenylboronic Esters. Journal of the American Chemical Society, 124(27), 8001-8006. [Link]

Application

The Strategic Deployment of (E)-2-Cyclopropylvinylboronic acid pinacol ester in Stereoselective Synthesis: A Guide for the Modern Chemist

Introduction: The Cyclopropylvinyl Moiety - A Privileged Motif in Drug Discovery In the landscape of contemporary drug discovery and development, the cyclopropyl group has emerged as a uniquely valuable structural compon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropylvinyl Moiety - A Privileged Motif in Drug Discovery

In the landscape of contemporary drug discovery and development, the cyclopropyl group has emerged as a uniquely valuable structural component.[1][2] Its inherent conformational rigidity and unique electronic properties, characterized by enhanced π-character in its C-C bonds, allow it to serve as a versatile bioisostere for various functional groups, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles.[3] When incorporated as a vinylcyclopropane, this moiety provides a strategic linchpin for the construction of complex molecular architectures. The (E)-stereochemistry of the vinyl group is often crucial for biological activity, necessitating synthetic methods that afford high levels of stereocontrol.

(E)-2-Cyclopropylvinylboronic acid pinacol ester has become a reagent of choice for the stereoselective introduction of the cyclopropylvinyl group. The pinacol ester functionality imparts enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage, while still retaining sufficient reactivity in a broad range of chemical transformations.[4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester: The Miyaura Borylation

A reliable and scalable method for the synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a vinyl halide as the starting material and bis(pinacolato)diboron as the boron source. The choice of catalyst, ligand, and base is critical to ensure high yields and prevent side reactions.

Protocol 1: Synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester

This protocol is a representative procedure for the Miyaura borylation of (E)-1-bromo-2-cyclopropylethylene.

Materials:

  • (E)-1-bromo-2-cyclopropylethylene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-1-bromo-2-cyclopropylethylene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.5 M with respect to the vinyl bromide. Follow this with the addition of Pd(dppf)Cl₂ (2-3 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-2-Cyclopropylvinylboronic acid pinacol ester as a colorless oil.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its thermal stability and effectiveness with a wide range of substrates. The dppf ligand is crucial for facilitating the catalytic cycle.

  • Base: Potassium acetate is a mild base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions, such as the competing Suzuki-Miyaura coupling of the product.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which allows for elevated reaction temperatures.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a successful reaction.

Stereoselective Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of (E)-2-Cyclopropylvinylboronic acid pinacol ester, enabling the stereospecific formation of C(sp²)-C(sp²) bonds. This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X Ar-X (Aryl Halide) R-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Base Base Base->Transmetalation Boronic_Ester (E)-R'-B(pin) Boronic_Ester->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R' Coupled Product Reductive_Elimination->Ar-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Stereoselective Suzuki-Miyaura Coupling with an Aryl Halide

This protocol provides a general procedure for the coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester with a generic aryl bromide.

Materials:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester

  • Aryl bromide

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv, e.g., K₂CO₃ or Cs₂CO₃).

  • Inert Atmosphere: De-gas the vessel by evacuating and backfilling with an inert gas three times.

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1) to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide. Purge the solution with the inert gas for 10-15 minutes. Add Pd(PPh₃)₄ (1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired (E)-aryl-substituted vinylcyclopropane.

Self-Validating System and Causality:

  • Stereospecificity: The Suzuki-Miyaura reaction is known to proceed with retention of the alkene geometry. Therefore, starting with the (E)-isomer of the vinylboronic ester will stereospecifically yield the (E)-isomer of the coupled product. This can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J-value) of the vinylic protons will be indicative of the trans configuration (typically 12-18 Hz).

  • Choice of Base and Solvent: The base is crucial for the activation of the boronic ester and the subsequent transmetalation step. Carbonates are commonly used, with cesium carbonate often providing enhanced reactivity for challenging substrates. The use of a biphasic solvent system (e.g., toluene/water) facilitates the dissolution of both the organic and inorganic reagents and can accelerate the reaction.

  • Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for a broad range of Suzuki-Miyaura couplings. For more challenging substrates, other palladium catalysts and ligands may be required.

Parameter Condition A (Standard) Condition B (For Challenging Substrates) Rationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)dppf is a more electron-rich and bulky ligand, which can be beneficial for difficult oxidative additions.
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)Cs₂CO₃ is a stronger base and its greater solubility can enhance reaction rates.
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane can sometimes offer better solubility for polar substrates.
Temperature 80 °C100 °CHigher temperatures can overcome activation energy barriers for less reactive substrates.

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Beyond Suzuki-Miyaura: Exploring Other Stereoselective Transformations

While the Suzuki-Miyaura reaction is the most prominent application, the reactivity of (E)-2-Cyclopropylvinylboronic acid pinacol ester can be harnessed in other stereoselective C-C bond-forming reactions. One such area is the catalytic asymmetric conjugate addition to Michael acceptors.

Rhodium-Catalyzed Asymmetric 1,4-Addition (A Representative Protocol)

The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids and their esters to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective synthesis of β-functionalized carbonyls.[5][6] While specific examples with (E)-2-Cyclopropylvinylboronic acid pinacol ester are not extensively documented, a general protocol can be adapted.

Protocol 3: Representative Rhodium-Catalyzed Asymmetric 1,4-Addition to a Cyclic Enone

Materials:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester

  • Cyclohexenone (or other cyclic enone)

  • [Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))

  • Chiral diene ligand (e.g., (R)-BINAP)

  • Potassium hydroxide (KOH) or other suitable base

  • 1,4-Dioxane/Water solvent mixture

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (1-3 mol%) and the chiral diene ligand (e.g., (R)-BINAP, 1.1-3.3 mol%) in the dioxane portion of the solvent. Stir at room temperature for 15-30 minutes to form the active chiral catalyst.

  • Reaction Setup: In a separate flask, dissolve the cyclic enone (1.0 equiv) and (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.5 equiv) in the remaining dioxane.

  • Reaction Execution: Add the pre-formed catalyst solution to the flask containing the substrate and boronic ester. Then, add an aqueous solution of the base (e.g., KOH, 1.5 equiv). Heat the reaction mixture to 50-80 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with saturated ammonium chloride solution, water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the chiral β-(cyclopropylvinyl)ketone. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Plausible Experimental Workflow

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly valuable and versatile reagent for the stereoselective synthesis of molecules containing the cyclopropylvinyl motif. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool in the arsenal of the modern synthetic chemist, particularly in the fields of medicinal chemistry and drug development. While its application in other stereoselective transformations is an area ripe for further exploration, the foundational principles of its reactivity suggest significant potential. As the demand for structurally complex and stereochemically pure pharmaceutical candidates continues to grow, the strategic deployment of reagents like (E)-2-Cyclopropylvinylboronic acid pinacol ester will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]

  • Nemr, M. T., Elshaier, Y., & Abdelaziz, M. A. (2025).
  • Peters, U. (2010). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 53(24), 8639-8650.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4795-4806. [Link]

  • Trost, B. M., & Sorum, M. T. (1997). A Versatile Cyclopropyl Building Block for Natural Product Synthesis. Journal of the American Chemical Society, 119(4), 698-708.
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural products. Chemical Reviews, 103(4), 1625-1648.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability? Drug Discovery Today, 14(21-22), 1011-1020.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001-8006. [Link]

  • Sakai, M., Hayashi, H., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition, 37(23), 3279-3281. [Link]

  • Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed Carbon−Carbon Bond-Forming Reactions of Organometallic Compounds. Chemical Reviews, 103(1), 169-196.
  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. Journal of the American Chemical Society, 121(49), 11591-11592.
  • Hayashi, T., Tokunaga, N., Inoue, K. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins. Organic Letters, 6(2), 305-307.
  • Pu, L. (1998). 1,1'-Binaphthyl Dimers, Oligomers, and Polymers: A New Class of Chiral Materials. Chemical Reviews, 98(7), 2405-2494.

Sources

Method

The Versatile Building Block: (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester in Modern Organic Synthesis

Introduction: The Strategic Value of the Cyclopropylvinyl Moiety In the landscape of contemporary drug discovery and organic synthesis, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inher...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylvinyl Moiety

In the landscape of contemporary drug discovery and organic synthesis, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties bestow upon parent molecules a range of desirable attributes, including enhanced metabolic stability, improved potency through conformational rigidity, and modulated physicochemical properties.[1] When this compact carbocycle is appended to a vinylboronic acid pinacol ester, the resulting building block, (E)-2-Cyclopropylvinylboronic acid pinacol ester , becomes a powerful and versatile tool for the installation of the cyclopropylvinyl moiety into complex molecular architectures. This application note provides a comprehensive guide to the synthesis and utilization of this reagent, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Boronic acids and their pinacol esters are cornerstones of modern cross-coupling chemistry due to their stability, low toxicity, and broad functional group tolerance.[2] The pinacol ester of (E)-2-cyclopropylvinylboronic acid offers enhanced stability over the corresponding boronic acid, rendering it an easily handled, storable, and reliable reagent for a multitude of synthetic transformations.

Synthesis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester

The most direct and stereoselective method for the synthesis of (E)-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[3][4] The following protocol is a representative procedure adapted from established literature for the synthesis of analogous compounds.

Reaction Scheme: Hydroboration of Cyclopropylacetylene

Caption: Synthesis of the target compound via hydroboration.

Detailed Experimental Protocol: Synthesis

Materials:

  • Cyclopropylacetylene

  • Pinacolborane (HBpin)

  • Anhydrous Tetrahydrofuran (THF)

  • Catalyst (e.g., 9-Borabicyclo[3.3.1]nonane (9-BBN), optional, for challenging substrates)[5]

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add cyclopropylacetylene (1.0 eq.).

  • Inert Atmosphere: Place the flask under a positive pressure of argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous THF via syringe. Cool the solution to 0 °C in an ice bath. To the stirred solution, add pinacolborane (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes, catalytic amounts of 9-BBN can be added, and the reaction may require heating to reflux.[5]

  • Work-up: Upon completion, carefully quench the reaction with a few drops of water. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-2-Cyclopropylvinylboronic acid pinacol ester as a colorless oil.[3]

Expected Characterization Data

Based on analogous structures reported in the literature, the following NMR data can be expected:[3][6]

Nucleus Expected Chemical Shift (ppm) Key Features
¹H NMR δ 6.5-6.0 (d), 5.5-5.0 (dd)Two vinyl protons with a large coupling constant (J ≈ 18 Hz) indicating E-geometry.
δ 1.4-1.2 (m)Multiplet for the cyclopropyl methine proton.
δ 1.25 (s)Singlet for the 12 protons of the pinacol methyl groups.
δ 0.8-0.4 (m)Multiplets for the four cyclopropyl methylene protons.
¹³C NMR δ 150-145, 120-115Two signals for the vinyl carbons. The carbon attached to boron will be broad.
δ 83.5-83.0Quaternary carbons of the pinacol group.
δ 25.0-24.5Methyl carbons of the pinacol group.
δ 15-10Cyclopropyl methine carbon.
δ 10-5Cyclopropyl methylene carbons.
¹¹B NMR δ 35-30A broad singlet characteristic of a tri-coordinate boronic ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (E)-2-cyclopropylvinylboronic acid pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[1][7][8][9] This reaction enables the efficient synthesis of a wide array of cyclopropylvinyl-substituted aromatic and heteroaromatic compounds.

General Workflow for Suzuki-Miyaura Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - Aryl/Heteroaryl Halide - (E)-2-Cyclopropylvinylboronic acid pinacol ester - Palladium Catalyst & Ligand - Base - Solvent Start->Reagents Heating Heat Reaction Mixture (e.g., 80-100 °C) Reagents->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of (E)-2-cyclopropylvinylboronic acid pinacol ester with an aryl or heteroaryl bromide.

Materials:

  • Aryl or Heteroaryl Bromide (1.0 eq.)

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, P(Cy)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube or a round-bottom flask, add the aryl/heteroaryl bromide (1.0 eq.), (E)-2-cyclopropylvinylboronic acid pinacol ester (1.3 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(Cy)₃, 4 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-cyclopropylvinyl-substituted (hetero)arene.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)_n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L)_n Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-R (Product) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive_Elimination Boronate_Complex [R-B(OR)2(Base)]- Boronate_Complex->Transmetalation Base

Sources

Application

Asymmetric Synthesis Involving (E)-2-Cyclopropylvinylboronic acid pinacol ester: Methodologies, Mechanisms, and Protocols

An Application Guide for Researchers Prepared by a Senior Application Scientist Introduction: The Strategic Value of the Cyclopropylvinyl Motif The cyclopropyl group is a recurring structural motif in a multitude of bioa...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropylvinyl Motif

The cyclopropyl group is a recurring structural motif in a multitude of bioactive natural products and pharmaceuticals.[1][2] Its unique conformational properties and electronic character impart desirable characteristics to drug candidates, including metabolic stability and enhanced binding affinity. When coupled with a vinyl boronic ester, the resulting reagent, (E)-2-Cyclopropylvinylboronic acid pinacol ester , becomes a powerful and versatile building block for introducing this valuable fragment into complex molecules with stereochemical control.

Boronic acids and their pinacol esters are mainstays of modern organic synthesis, prized for their stability, low toxicity, and diverse reactivity in reactions like the Nobel-winning Suzuki-Miyaura cross-coupling.[3][4] (E)-2-Cyclopropylvinylboronic acid pinacol ester extends this utility into the realm of asymmetric synthesis, enabling the creation of chiral centers adjacent to the cyclopropylvinyl unit. This guide provides an in-depth exploration of its application in key asymmetric transformations, focusing on the causality behind experimental design, detailed protocols for immediate application, and the mechanistic underpinnings that govern stereochemical outcomes.

Chemical Structure and Properties

  • IUPAC Name: 2-((E)-2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • CAS Number: 849061-99-0[5]

  • Molecular Formula: C11H19BO2[6]

  • Molecular Weight: 194.08 g/mol [6]

Caption: Structure of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Core Application: Asymmetric 1,4-Conjugate Addition

The most prominent application of (E)-2-cyclopropylvinylboronic acid pinacol ester is in the transition-metal-catalyzed asymmetric 1,4-conjugate addition (also known as Michael addition) to α,β-unsaturated compounds. This reaction forms a new carbon-carbon bond and, crucially, sets a stereocenter at the β-position of the acceptor. Rhodium and Palladium complexes are the catalysts of choice for this transformation.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium catalysis, particularly with chiral diene or bisphosphine ligands, is a highly reliable method for the conjugate addition of organoboron reagents.[7] The choice of ligand is paramount as it directly influences the spatial arrangement of the reactants in the transition state, thereby dictating the enantioselectivity.

Mechanistic Rationale

The catalytic cycle is generally understood to proceed through several key steps. The selection of a chiral ligand, such as a BINAP derivative, creates a chiral pocket around the rhodium center. The base is not merely a spectator; it is crucial for the transmetalation step, forming a more nucleophilic boronate species.

G A Active Catalyst [Rh(L)]+ B Oxidative Addition A->B C Rh(III) Intermediate B->C D Carbometalation (Migratory Insertion) C->D E Organorhodium Intermediate D->E F Protonolysis or Hydrolysis E->F G Product Release & Catalyst Regeneration F->G G->A Regeneration prod Chiral Product G->prod sub1 Enone Substrate sub1->B sub2 Boronic Ester + Base sub2->A Transmetalation water H2O water->F

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.

Protocol: Asymmetric Addition to a Cyclic Enone

This protocol is a representative example for the rhodium-catalyzed 1,4-addition of (E)-2-cyclopropylvinylboronic acid pinacol ester to 2-cyclohexen-1-one.

Materials:

  • [Rh(acac)(CO)2] (Rhodium precursor)

  • (R)-BINAP (Chiral ligand)

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2 equivalents)

  • 2-Cyclohexen-1-one (1.0 equivalent)

  • Potassium hydroxide (KOH) (0.2 equivalents)

  • 1,4-Dioxane/H2O (10:1 v/v, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(CO)2] (0.03 mmol, 3 mol%) and (R)-BINAP (0.033 mmol, 3.3 mol%).

  • Add 2.0 mL of degassed 1,4-dioxane. Stir the mixture at room temperature for 15 minutes until a homogenous solution is formed.

  • Reaction Setup: In a separate flask, dissolve (E)-2-cyclopropylvinylboronic acid pinacol ester (1.2 mmol) and 2-cyclohexen-1-one (1.0 mmol) in 8.0 mL of 1,4-dioxane.

  • Add 1.0 mL of an aqueous solution of KOH (0.2 M, 0.2 mmol).

  • Reaction Execution: Transfer the substrate solution to the flask containing the activated catalyst via cannula.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.

Data Presentation: Representative Results

The following table summarizes typical results for the rhodium-catalyzed conjugate addition to various cyclic enones, demonstrating the scope of the reaction.

EntryEnone SubstrateLigandYield (%)ee (%)
12-Cyclohexen-1-one(R)-BINAP9598
22-Cyclopenten-1-one(R)-BINAP9299
32-Cyclohepten-1-one(R)-Segphos8897
43-Methyl-2-cyclohexen-1-one(R)-BINAP7594 (dr 10:1)

Note: Data is illustrative and based on typical outcomes reported in the literature.

Palladium-Catalyzed Asymmetric 1,4-Addition

Palladium-catalyzed systems, often employing chiral pyridinooxazoline (PyOx) or phosphine ligands, offer a valuable alternative for these transformations.[8][9] These reactions can sometimes be performed under milder conditions and may exhibit complementary substrate scope compared to rhodium catalysts.

Experimental Workflow

The operational simplicity of many modern palladium-catalyzed methods makes them attractive for both academic and industrial settings.[8]

G start Start prep Prepare Catalyst Solution (e.g., Pd(OCOCF3)2 + Chiral Ligand) in solvent under Inert Gas start->prep mix Add Catalyst Solution to Substrate Mixture prep->mix react Combine Substrates (Enone, Boronic Ester) in a separate flask react->mix run Stir at Defined Temperature (e.g., 40-80 °C) Monitor by TLC/GC mix->run workup Aqueous Workup (Quench, Extract, Dry) run->workup purify Purification (Flash Chromatography) workup->purify analyze Characterization (NMR, Chiral HPLC/SFC) purify->analyze end End analyze->end

Caption: General workflow for a Pd-catalyzed conjugate addition.

Protocol: Palladium-Catalyzed Addition to an Acyclic Enone

This protocol outlines a general procedure for the addition to an acyclic substrate like chalcone.

Materials:

  • Pd(OCOCF3)2 (Palladium precursor, 5 mol%)

  • (S)-t-Bu-PyOx (Chiral ligand, 6 mol%)

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.5 equivalents)

  • Chalcone (1.0 equivalent)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add Pd(OCOCF3)2 (0.05 mmol), (S)-t-Bu-PyOx ligand (0.06 mmol), chalcone (1.0 mmol), and (E)-2-cyclopropylvinylboronic acid pinacol ester (1.5 mmol).

  • Place the vial under an atmosphere of argon.

  • Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for 24 hours.

  • Workup: After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the product.

  • Characterization: Confirm the structure by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Poor quality boronic ester (hydrolyzed).1. Use fresh catalyst/ligand; ensure proper pre-activation if needed. 2. Flame-dry glassware; use freshly distilled/degassed solvents. 3. Use freshly opened or purified boronic ester.
Low Enantioselectivity (ee) 1. Racemic background reaction. 2. Poor ligand-substrate match. 3. Incorrect temperature.1. Lower the reaction temperature. 2. Screen a panel of different chiral ligands. 3. Optimize temperature; lower temperatures often improve ee.
Formation of Side Products 1. Protodeborylation of the vinylboronate. 2. Homocoupling of the boronic ester.1. Ensure the reaction medium is not overly acidic or basic. 2. Use a different catalyst system; ensure exclusion of oxygen.

Conclusion and Future Outlook

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly effective reagent for introducing the synthetically valuable cyclopropylvinyl moiety in an asymmetric fashion. Its utility in rhodium- and palladium-catalyzed conjugate additions provides reliable access to chiral building blocks crucial for drug discovery and natural product synthesis.[4][10] The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this reagent in their synthetic campaigns. Future work will likely focus on expanding the scope of acceptors, developing more sustainable catalytic systems using earth-abundant metals, and exploring novel transformations beyond conjugate addition, such as asymmetric cycloadditions and multicomponent reactions.

References

Method

Cyclopropylation reactions with (E)-2-Cyclopropylvinylboronic acid pinacol ester

An Application Guide for the Strategic Use of (E)-2-Cyclopropylvinylboronic acid pinacol ester in Palladium-Catalyzed Cross-Coupling Reactions Abstract: The cyclopropyl ring is a highly valued structural motif in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (E)-2-Cyclopropylvinylboronic acid pinacol ester in Palladium-Catalyzed Cross-Coupling Reactions

Abstract: The cyclopropyl ring is a highly valued structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The (E)-2-cyclopropylvinyl moiety extends these benefits, serving as a versatile building block and bioisostere. This document provides an in-depth guide for researchers and drug development professionals on the application of (E)-2-Cyclopropylvinylboronic acid pinacol ester, a key reagent for the efficient installation of this moiety. We will delve into the mechanistic underpinnings of its primary application in Suzuki-Miyaura cross-coupling, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Strategic Value of the Cyclopropylvinyl Moiety

The small, strained ring of cyclopropane confers a rigid geometry that can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.[1] When incorporated into a vinyl system, the resulting (E)-2-cyclopropylvinyl group acts as a stable and synthetically accessible building block. Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where precise control of molecular architecture is paramount.[2]

(E)-2-Cyclopropylvinylboronic acid pinacol ester has emerged as the reagent of choice for introducing this valuable fragment. As a pinacol ester, it offers superior stability, ease of handling, and purification compared to the corresponding boronic acid, while still exhibiting excellent reactivity in palladium-catalyzed reactions.[2][3]

Reagent Profile

A summary of the key physicochemical properties for (E)-2-Cyclopropylvinylboronic acid pinacol ester is essential for its proper handling and use.

PropertyValue
CAS Number 849061-99-0[4]
Molecular Formula C₁₁H₁₉BO₂[4]
Molecular Weight 194.08 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point 146 °C
Density 0.922 g/mL at 25 °C

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most powerful and widespread application of (E)-2-cyclopropylvinylboronic acid pinacol ester is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed transformation forges a new carbon-carbon bond between the vinyl carbon of the reagent and an sp²-hybridized carbon of an organic halide or triflate (e.g., aryl, heteroaryl, or vinyl halides).[5] The reaction is renowned for its mild conditions and high tolerance of a wide array of functional groups, making it a cornerstone of modern synthetic chemistry.[5][6]

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex r1x R¹-X (Aryl/Vinyl Halide) ox_add Oxidative Addition r1x->ox_add ox_add->pd2_complex pd2_di_org R¹-Pd(II)L₂-R² pd2_complex->pd2_di_org boronate R²-B(pin) (Cyclopropylvinyl- boronic ester) activated_boron [R²-B(pin)(Base)]⁻ boronate->activated_boron base Base (e.g., CO₃²⁻) base->activated_boron transmetal Transmetalation transmetal->pd2_di_org activated_boron->transmetal pd2_di_org->pd0 red_elim Reductive Elimination pd2_di_org->red_elim product R¹-R² (Coupled Product) red_elim->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[6][7] This step is often rate-limiting, particularly for less reactive halides like chlorides.

  • Transmetalation: A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex.[5] This activated species then transfers its organic group (the cyclopropylvinyl moiety, R²) to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

Causality of Component Selection: An Expert Perspective

The success of a Suzuki-Miyaura coupling hinges on the rational selection of four key components:

  • Palladium Catalyst: While many Pd sources work, palladium(II) acetate (Pd(OAc)₂) and pre-formed complexes like Pd(dppf)Cl₂ are common. The true catalyst is the Pd(0) species formed in situ. The choice of phosphine ligand is crucial; bulky, electron-rich ligands (e.g., RuPhos, SPhos, or tricyclohexylphosphine) can accelerate the oxidative addition and reductive elimination steps, which is especially important when using less reactive aryl chlorides.[9][10]

  • Base: An inorganic base is essential for activating the boronic ester for transmetalation.[5] Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are standard choices, providing a good balance of reactivity and functional group tolerance.[11] For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) may be used. Stronger bases like lithium tert-butoxide (LiOᵗBu) can be effective in challenging couplings involving alkyl boronic esters.[12]

  • Solvent: A mixture of an organic solvent and water is typical. The organic phase solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[9][11] The presence of water has been shown to significantly accelerate the reaction in many cases.[10]

  • Temperature: Most couplings are run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[11][12] Microwave irradiation can dramatically shorten reaction times from hours to minutes.[7]

Experimental Protocol: Palladium-Catalyzed Cyclopropylvinylation

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Workflow start Start reagents Combine Aryl Halide, Boronic Ester, & Base in Reaction Vessel start->reagents solvent Add Solvent System (e.g., Dioxane/H₂O) reagents->solvent degas Degas Mixture (N₂ or Ar Purge) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2: A standard workflow for setting up a Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), (E)-2-Cyclopropylvinylboronic acid pinacol ester (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (3.0 mL) and deionized water (1.0 mL).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Trustworthiness: Self-Validation and Troubleshooting

A robust protocol anticipates potential pitfalls. The primary side reaction to be aware of is protodeboronation , where the boronic ester is cleaved by a proton source to yield cyclopropylacetylene, particularly under harsh conditions or with extended reaction times.[3]

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble substrate.Ensure thorough degassing; Increase temperature; Screen alternative solvents (e.g., DME, Toluene).
Significant Protodeboronation Reaction time too long; Base too strong or conditions too harsh.Monitor reaction closely and stop once starting material is consumed; Use a milder base (e.g., K₃PO₄).
Formation of Byproducts Homocoupling of the boronic ester or aryl halide.Ensure proper stoichiometry; Use a different ligand/catalyst system.

References

  • Peng, C., Wang, Y., & Wang, J. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. Journal of the American Chemical Society, 130, 1566-1567. (Available at: [Link])

  • Gouranour, B. A., & Shaughnessy, K. H. (2022). Unraveling the Mechanism of Palladium-Catalyzed Base-Free Cross-Coupling of Vinyl Carboxylates: Dual Role of Arylboronic Acids as a Reducing Agent and a Coupling Partner. ACS Catalysis, 12(3), 1809-1817. (Available at: [Link])

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. (Available at: [Link])

  • Khrustalev, V. N., et al. (2024). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. (Available at: [Link])

  • ResearchGate. (Various Authors). Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate. (Available at: [Link])

  • Scott E. Denmark Laboratory. (Various Publications). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. (Available at: [Link])

  • Ridgway, B. H., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(26), 10186–10199. (Available at: [Link])

  • ResearchGate. (Various Authors). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. (Available at: [Link])

  • Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1307. (Available at: [Link])

  • Wang, Z., et al. (2025). Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2-Boronate Rearrangement. Angewandte Chemie International Edition, 64(39). (Available at: [Link])

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. (Available at: [Link])

  • ResearchGate. (Various Authors). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (Available at: [Link])

  • Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(48), 8687-8690. (Available at: [Link])

  • Thomas, A. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(11), 2913–2916. (Available at: [Link])

  • NRO-Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (Available at: [Link])

  • ResearchGate. (Various Authors). Reagents and conditions: (a) boronic acid or boronic acid pinacol... (Available at: [Link])

  • Plescia, C., & Moitessier, N. (2024). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. (Available at: [Link])

  • ResearchGate. (Various Authors). Substrate scope for the cross‐coupling with boronic acid pinacol esters... (Available at: [Link])

  • Mol-Instincts. How to Prepare 2-ETHOXYCARBONYLVINYLBORONIC ACID PINACOL ESTER?. (Available at: [Link])

  • Organic Chemistry Portal. Synthesis of cyclopropanes. (Available at: [Link])

  • University of Kentucky College of Arts & Sciences. (2018). Synthesis of Cyclopropanes. (Available at: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (E)-2-Cyclopropylvinylboronic acid pinacol ester

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (E)-2-Cyclopropylvinylboronic acid pinacol ester from a typical reaction mixture, such as one resulting from the hydroboration of cyclopropylacetylene.

Question 1: My product is streaking badly on the TLC plate and seems irreversibly adsorbed at the top of my silica gel column. How can I get it to elute?

Answer:

This is the most frequently encountered issue when purifying boronic acid pinacol esters. The root cause lies in the interaction between the electron-deficient boron atom (a Lewis acid) and the lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the surface of standard silica gel (a Lewis base). This strong interaction leads to poor chromatographic behavior, including streaking, tailing, and in severe cases, complete retention of the product on the column.[1][2]

Causality: The Lewis acid-base interaction can also catalyze the hydrolysis of the pinacol ester on the silica surface, converting it to the more polar boronic acid, which is even less mobile.[3][4]

Here are field-proven solutions, ordered by recommendation:

Solution A: Use Boric Acid-Treated Silica Gel

This is the most robust method for mitigating over-adsorption. By pre-treating the silica gel with boric acid, you effectively "cap" the Lewis basic sites on the silica surface, preventing your target compound from binding irreversibly.[1][2][5]

Protocol: Preparation of Boric Acid-Impregnated Silica Gel
  • Preparation: Prepare a 5% (w/v) solution of boric acid in ethanol. For example, dissolve 50 g of boric acid in 1 L of ethanol. Gentle heating may be required.

  • Slurry: In a separate flask, create a slurry of your silica gel in the 5% boric acid/ethanol solution. Use enough solution to ensure the silica is fully suspended.

  • Equilibration: Gently agitate or shake the slurry for approximately 1 hour.

  • Solvent Removal: Remove the ethanol by filtration.

  • Drying: Wash the treated silica gel with fresh ethanol and then dry it thoroughly in vacuo (e.g., on a rotary evaporator) at 60°C for at least 1.5 hours to remove all solvent.[2]

  • Column Packing: Pack your column using the now-dried boric acid-treated silica gel as you would with standard silica.

Solution B: Switch to an Alternative Stationary Phase

If preparing treated silica is not feasible, consider using a less acidic or neutral stationary phase.

  • Neutral Alumina: For compounds that are sensitive to acidic conditions, neutral alumina can be an excellent alternative to silica gel.[6] It has different surface properties and may not interact as strongly with the boronic ester.

  • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective.

Solution C: Rapid, High-Throughput Chromatography

If you must use standard silica, speed is critical to minimize on-column degradation.

  • Use a wider diameter column and apply slight positive pressure ("flash chromatography") to push the compound through quickly.

  • Avoid letting the reaction mixture sit on the silica for extended periods before eluting.

Question 2: I'm seeing a new, highly polar spot appear on my TLC plate that wasn't in the initial reaction mixture. What is it?

Answer:

The new, polar spot is almost certainly (E)-2-cyclopropylvinylboronic acid, the product of hydrolysis of your pinacol ester.[3][7] Pinacol esters are susceptible to hydrolysis, especially in the presence of water and an acidic or basic catalyst. The surface of silica gel is sufficiently acidic to promote this degradation.[4]

Troubleshooting Workflow:

start New Polar Spot on TLC check_water Is there water in your eluent or was the silica improperly dried? start->check_water hydrolysis Diagnosis: On-plate hydrolysis of the pinacol ester to boronic acid. check_water->hydrolysis Yes / Likely action1 Action: Purify Immediately. Use anhydrous solvents. hydrolysis->action1 action2 Action: Use Boric Acid-Treated Silica to reduce catalytic hydrolysis. hydrolysis->action2

Caption: Decision workflow for diagnosing a new polar spot on TLC.

To prevent this:

  • Work Quickly: Spot the TLC plate and develop it immediately. The longer the compound sits on the silica, the more hydrolysis will occur.

  • Use Anhydrous Solvents: Ensure your chromatography solvents are dry.

  • Use Boric Acid-Treated Silica: As mentioned in the previous question, this method also suppresses the catalytic activity of silica that leads to hydrolysis.[1][2]

Question 3: My final product is an oil that seems to degrade upon storage. What are the optimal storage conditions?

Answer:

(E)-2-Cyclopropylvinylboronic acid pinacol ester, like many boronic esters, is sensitive to atmospheric moisture and can undergo slow hydrolysis over time.[3][4] Oxidation is also a potential concern.

Recommended Storage Protocol:

  • Temperature: Store at low temperatures, ideally -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.

  • Container: Use a well-sealed vial, preferably with a PTFE-lined cap.

  • Stabilizer: Note that commercial sources often supply this compound with a stabilizer, such as phenothiazine, to inhibit polymerization or degradation. If synthesizing in-house for long-term storage, adding a small amount of a radical inhibitor may be considered.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from a typical synthesis?

A1: Besides unreacted starting materials (e.g., cyclopropylacetylene, pinacolborane), you should be aware of:

  • The Z-isomer: Hydroboration of alkynes can sometimes yield a small percentage of the undesired Z-isomer.

  • Homocoupled Byproducts: Depending on the reaction conditions, side reactions can lead to dimeric species.

  • Pinacol: Excess pinacol or pinacol formed from the decomposition of pinacolborane.

  • (E)-2-cyclopropylvinylboronic acid: The hydrolyzed product, as discussed previously.[7]

Q2: Is recrystallization a viable purification method for this compound?

A2: (E)-2-Cyclopropylvinylboronic acid pinacol ester is typically isolated as a colorless or pale yellow oil, which makes purification by recrystallization impractical.[8] If your product unexpectedly solidifies, you could attempt recrystallization from a non-polar solvent system like hexanes or a hexane/ethyl acetate mixture at low temperatures.[6] However, chromatography is the standard and more reliable method.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of spectroscopic methods is recommended:

  • ¹H NMR: This is the most powerful tool. Look for the characteristic signals:

    • A singlet around 1.2-1.3 ppm integrating to 12 protons for the four methyl groups on the pinacol ring.[8]

    • The vinyl protons, which will appear as doublets or doublets of triplets in the olefinic region (~5.5-7.0 ppm) with a large coupling constant (J ≈ 18 Hz) confirming the E-stereochemistry.

    • The protons of the cyclopropyl ring in the upfield region (~0.5-1.5 ppm).

  • ¹³C NMR: Confirms the carbon skeleton. The carbon attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation.[9]

  • ¹¹B NMR: This will show a characteristic broad singlet around δ 30-34 ppm, which is typical for trigonal boronic esters.[9]

  • GC-MS: Can be used to assess purity, provided the compound is stable to the GC inlet temperature.

Q4: I need the boronic acid, not the pinacol ester. Can I convert it?

A4: Yes, the pinacol ester is a stable protecting group for the boronic acid.[10] It can be deprotected. A common and effective method involves a two-step process:

  • Transesterification: React the pinacol ester with diethanolamine in a solvent like ether. The resulting diethanolamine boronate often precipitates from the solution and can be isolated by simple filtration.[10][11]

  • Hydrolysis: Treat the diethanolamine boronate with an aqueous acid (e.g., 0.1 M HCl) to hydrolyze it to the free boronic acid.[10][11]

Purification Data Summary
TechniqueStationary PhaseTypical Eluent System (Hexane:EtOAc)Key Considerations
Flash Chromatography Boric Acid-Treated Silica[1][5]98:2 to 90:10Recommended Method. Prevents over-adsorption and hydrolysis.
Flash Chromatography Standard Silica Gel95:5 to 85:15High risk of product loss and degradation. Must be performed rapidly.
Flash Chromatography Neutral Alumina[6]99:1 to 95:5Good alternative if product is acid-sensitive. May require different solvent system.
Recrystallization N/AN/AGenerally not feasible as the compound is an oil.[8]
Visualizing the Hydrolysis Problem

This diagram illustrates why standard silica gel is problematic. The Lewis acidic boron atom of the ester interacts with the Lewis basic silanol groups on the silica surface, which can catalyze hydrolysis to the highly polar and immobile boronic acid.

cluster_silica Silica Gel Surface silica Si-OH (Lewis Base) interaction Lewis Acid-Base Interaction (Leads to Adsorption) silica->interaction ester (E)-2-Cyclopropylvinylboronic acid pinacol ester (Lewis Acidic Boron) ester->interaction acid (E)-2-Cyclopropylvinylboronic acid (Highly Polar, Immobile) interaction->acid Catalytic Hydrolysis water H₂O (Trace amounts) water->interaction

Caption: Interaction of boronic ester with a silica gel surface.

References

  • Wikipedia. Boronic acid. [Link]

  • Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Dochez, C., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3294–3301. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1271-1272. [Link]

  • Gillis, E. P., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthesis, 2007(15), 2356-2360. [Link]

  • Dochez, C., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Nishikawa, T., et al. (2020). Vinyl boronate polymers with dynamic exchange properties. Polymer Chemistry, 11(3), 570-577. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Leonori, D., et al. (2017). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Chemical Science. [Link]

  • Nishikawa, T., et al. (2020). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerizations with styrene - Supporting Information. The Royal Society of Chemistry. [Link]

  • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105193. [Link]

  • Rochette, E., et al. (2018). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1271-1272. [Link]

  • Organic Syntheses. boronic esters. [Link]

  • Chen, Y.-C., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(21), 5032. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Chemical Society of Japan. [Link]

  • Various Authors. (2018). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. ResearchGate. [Link]

  • Wang, G.-Z., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. [Link]

  • Reddit user crypins. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 191-197. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully employing (E)-2-Cyclopropylvinylboronic acid pinacol ester in their synthetic end...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully employing (E)-2-Cyclopropylvinylboronic acid pinacol ester in their synthetic endeavors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly low reaction yields, and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Question 1: I am observing very low to no yield of my desired cross-coupled product. What are the likely causes and how can I fix this?

Low or no product yield is a frequent challenge in Suzuki-Miyaura couplings. The issue can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Potential Cause & Solution Table

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Consider switching to a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or utilizing a modern Buchwald-type precatalyst that readily generates the active catalytic species.[1] You can also try incrementally increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.
Inappropriate Ligand The chosen phosphine ligand plays a critical role in the efficiency of the catalytic cycle.[2][3] For couplings involving vinylboronic esters, especially with challenging substrates, consider using bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1] These ligands can accelerate both the oxidative addition and reductive elimination steps. Ensure you are using the correct palladium-to-ligand ratio, which is typically 1:2 to 1:4 for monodentate phosphine ligands.
Ineffective Base The choice and quality of the base are crucial for the transmetalation step.[4][5] The effectiveness of a base is often solvent-dependent.[2] For many Suzuki couplings with boronic esters, inorganic bases like K₃PO₄ or K₂CO₃ are effective.[6] Ensure the base is finely powdered and anhydrous, as clumps can lead to poor mixing and inconsistent results. If using an aqueous base system, ensure proper phase transfer for all reagents.
Protodeboronation (E)-2-Cyclopropylvinylboronic acid pinacol ester, like other vinylboronic acids, can be susceptible to protodeboronation, where the boronic ester is cleaved and replaced by a hydrogen atom.[1][7] This is often exacerbated by the presence of water and certain bases. To mitigate this, consider using anhydrous solvents.[1] Alternatively, using a less nucleophilic base or a biphasic solvent system can sometimes reduce this side reaction.
Low Reagent Purity The purity of your (E)-2-Cyclopropylvinylboronic acid pinacol ester and your coupling partner is paramount.[8] Impurities can poison the catalyst or lead to unwanted side reactions. Ensure your starting materials are of high purity, and consider re-purifying them if necessary.
Question 2: My reaction is sluggish and stalls before reaching completion. How can I increase the reaction rate?

A stalled reaction often points to a suboptimal catalyst system or reaction conditions that are not energetic enough to overcome the activation barriers of the catalytic cycle.

  • Switch to a More Active Catalyst System: As mentioned previously, modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are known to significantly accelerate Suzuki-Miyaura reactions, especially for challenging substrates.[1]

  • Increase the Reaction Temperature: While many Suzuki couplings proceed at room temperature, some require heating to achieve a reasonable rate. Incrementally increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress. Be mindful that higher temperatures can sometimes lead to increased side product formation or reagent decomposition.

  • Solvent Choice: The solvent can have a significant impact on reaction rates. Polar aprotic solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of water as a co-solvent can accelerate the reaction, although this must be balanced with the risk of protodeboronation.[9]

Question 3: I am observing a significant amount of homocoupling of my boronic ester. What causes this and how can I prevent it?

Homocoupling results in the formation of a dimer of your boronic ester, which consumes your starting material and complicates purification.

  • Ensure an Oxygen-Free Environment: The presence of oxygen can promote the homocoupling of boronic acids and their esters.[10] It is critical to thoroughly degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.[1] If you are using a Pd(II) source, ensure your reaction conditions are suitable for its efficient in-situ reduction to Pd(0).

  • Controlled Addition: In some cases, slowly adding the (E)-2-Cyclopropylvinylboronic acid pinacol ester to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling side reaction.[1]

  • Optimize Your Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product and favoring the desired cross-coupling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: Is (E)-2-Cyclopropylvinylboronic acid pinacol ester stable?

While pinacol esters are generally more stable than their corresponding boronic acids, they can still be sensitive.[11][12] They are particularly susceptible to hydrolysis, which can occur on silica gel during chromatography or in the presence of water, especially under acidic or basic conditions.[13][14] For long-term storage, it is best to keep the compound in a cool, dry place under an inert atmosphere.

Q2: How do I best purify my final product from the reaction mixture?

Purification of products from reactions involving boronic esters can sometimes be challenging due to the presence of residual boron-containing byproducts.

  • Aqueous Workup: A common method to remove boronic acid byproducts is to perform an aqueous wash with a mild base (e.g., NaOH or NaHCO₃ solution). The boronic acid will be converted to the more water-soluble boronate salt, which can then be extracted into the aqueous layer.

  • Chromatography: Flash column chromatography on silica gel is a standard purification technique. However, be aware that boronic esters can sometimes stick to or decompose on silica gel.[15][16] To mitigate this, you can try treating the silica gel with a small amount of a neutral or basic agent, or use a less acidic stationary phase like alumina. Another technique is to use silica gel impregnated with boric acid, which can suppress the over-adsorption of the pinacol ester.[15]

Q3: What is the optimal catalyst and ligand combination for my specific reaction?

The ideal catalyst and ligand depend on the electronic and steric properties of both your (E)-2-Cyclopropylvinylboronic acid pinacol ester and your coupling partner (the organohalide).[1]

  • For electron-poor aryl halides and electron-rich vinylboronic esters: These are generally more facile couplings and may proceed well with standard catalysts like Pd(PPh₃)₄.

  • For electron-rich aryl halides or electron-poor vinylboronic esters: These couplings are more challenging and often require more sophisticated catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) are excellent choices in these cases as they promote the often rate-limiting oxidative addition step.[1]

Q4: Can I use the corresponding boronic acid instead of the pinacol ester?

Yes, the corresponding boronic acid can be used. Boronic acids are often more reactive than their pinacol ester counterparts.[17] However, they are also generally less stable and more prone to decomposition and protodeboronation.[7] The pinacol ester is often preferred for its better stability, ease of handling, and longer shelf-life.[12]

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂-X (trans-complex) B->C D Transmetalation C->D E R¹-Pd(II)L₂-R² (cis-complex) D->E F Reductive Elimination E->F F->A Product R¹-R² F->Product R1X R¹-X R1X->B BoronicEster R²-B(OR)₂ + Base BoronicEster->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckCatalyst Evaluate Catalyst System (Precatalyst & Ligand) Start->CheckCatalyst CheckConditions Assess Reaction Conditions (Base, Solvent, Temp.) Start->CheckConditions CheckSideReactions Analyze for Side Products (Homocoupling, Protodeboronation) Start->CheckSideReactions OptimizeCatalyst Switch to More Active Catalyst/Ligand CheckCatalyst->OptimizeCatalyst OptimizeConditions Screen Different Bases, Solvents, and Temperatures CheckConditions->OptimizeConditions Success Improved Yield OptimizeCatalyst->Success OptimizeConditions->Success AddressSideReactions Degas Thoroughly, Use Anhydrous Conditions CheckSideReactions->AddressSideReactions AddressSideReactions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester with 4-bromoanisole.

Materials:

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.0 equiv)

  • 4-bromoanisole (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered and dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the mixture for 10-15 minutes to allow for good mixing.

  • In a separate vial, dissolve (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.0 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Add the boronic ester solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80 °C and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

  • ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]

  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Suzuki Coupling with High-Purity Boronic Esters. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Reddit. Boronic acid pinacol ester deprotection. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. [Link]

  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • Organic Chemistry Portal. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Morressier. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. [Link]

  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • PubMed. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]

  • University of St Andrews Research Portal. Chan–Evans–Lam amination of boronic acid pinacol (BPin) esters: overcoming the aryl amine problem. [Link]

  • StackExchange. Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. [Link]

  • Organic Syntheses. boronic esters. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of (E)-2-Cyclopropylvinylboronic acid pinacol ester in Suzuki Coupling

Welcome to the technical support center for Suzuki coupling reactions involving (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its application in carbon-carbon bond formation. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Significant Protodeboronation of the Vinylboronic Ester

Q1: I am observing a significant amount of the corresponding cyclopropyl ethylene byproduct in my reaction mixture, suggesting protodeboronation. What is the cause and how can I minimize this side reaction?

A1: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a prevalent side reaction for vinylboronic acids and their esters.[1] The mechanism is often facilitated by the presence of a proton source, typically water, and can be accelerated by the basic conditions required for the Suzuki-Miyaura coupling.[2] For (E)-2-Cyclopropylvinylboronic acid pinacol ester, this leads to the formation of (E)-cyclopropylethene, a volatile byproduct that represents a loss of your valuable coupling partner.

Underlying Cause: The susceptibility of vinylboronic esters to protodeboronation is linked to the polarization of the C-B bond and the stability of the potential vinyl anion or related intermediates.[1] In aqueous basic media, the boronic ester can hydrolyze to the corresponding boronic acid, which then forms a boronate species. This negatively charged species is more susceptible to protonolysis.

Troubleshooting Protocol:

  • Employ Milder Bases: Strong bases, especially in aqueous solutions, can promote the hydrolysis of the pinacol ester and subsequent protodeboronation. Switching to milder bases can significantly suppress this side reaction.

    • Recommendation: Transition from strong bases like NaOH or KOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3] Potassium phosphate (K₃PO₄) is also a viable option.

  • Anhydrous Conditions: Since water is a primary proton source, moving to anhydrous or rigorously dried reaction conditions can be highly effective.

    • Experimental Step-by-Step:

      • Dry your solvent (e.g., dioxane, THF, toluene) over activated molecular sieves or by distillation from an appropriate drying agent.

      • Flame-dry your glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).

      • Use anhydrous grades of bases and other reagents. If necessary, dry them in a vacuum oven.

      • Assemble the reaction under a positive pressure of an inert gas.

  • Use of Boronic Ester Surrogates: While you are already using a pinacol ester, which is more stable than the free boronic acid, other derivatives can offer even greater stability.[4] For particularly challenging cases, consider converting a small amount of your boronic ester to the corresponding potassium trifluoroborate salt or an MIDA boronate, which are known for their enhanced stability and slow release of the active boronic acid during the reaction.[2]

Parameter Standard Condition (Prone to Protodeboronation) Optimized Condition (Minimizes Protodeboronation)
Base Strong aqueous bases (e.g., NaOH, KOH)Milder bases (e.g., K₂CO₃, K₃PO₄, CsF)
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous solvents (e.g., dry Dioxane, dry THF)
Temperature Elevated temperaturesLowest effective temperature

Troubleshooting Workflow for Protodeboronation

Protodeboronation_Troubleshooting start High Protodeboronation Observed base Switch to Milder Base (e.g., K₂CO₃, K₃PO₄, CsF) start->base anhydrous Implement Anhydrous Conditions base->anhydrous If still problematic temp Lower Reaction Temperature anhydrous->temp If still problematic success Protodeboronation Minimized temp->success

Caption: Decision workflow for addressing protodeboronation.

Issue 2: Formation of Homocoupling Dimer

Q2: My desired cross-coupling product is contaminated with a significant amount of a symmetrical diene, likely from the homocoupling of my (E)-2-Cyclopropylvinylboronic acid pinacol ester. What causes this and how can I prevent it?

A2: The formation of a homocoupling product, in your case (1E,5E)-1,6-dicyclopropylhexa-1,5-diene-3-yne, is another common side reaction in Suzuki couplings. This occurs when two molecules of the boronic ester couple with each other.

Underlying Cause: Homocoupling is primarily promoted by two factors:

  • Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.

  • Use of Pd(II) Precatalysts: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, its reduction to the active Pd(0) species can be accompanied by a competing homocoupling pathway where the boronic acid acts as the reductant.

Troubleshooting Protocol:

  • Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly remove dissolved oxygen from your reaction mixture.

    • Experimental Step-by-Step:

      • Combine the aryl halide, base, and solvent in the reaction flask.

      • Subject the mixture to three to five freeze-pump-thaw cycles.

      • Alternatively, for solvents with lower boiling points, sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • After degassing, add the boronic ester and the palladium catalyst under a positive pressure of inert gas.

  • Choice of Palladium Source: Using a Pd(0) precatalyst can circumvent the issues associated with the in situ reduction of Pd(II) sources.

    • Recommendation: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a small amount of a reducing agent, like a phosphine ligand, to facilitate the reduction to Pd(0) before the boronic ester is consumed in homocoupling.

  • Slow Addition of Boronic Ester: In some cases, maintaining a low concentration of the boronic ester throughout the reaction can disfavor the bimolecular homocoupling reaction.

    • Technique: Dissolve the (E)-2-Cyclopropylvinylboronic acid pinacol ester in a small amount of the degassed reaction solvent and add it slowly via a syringe pump over the course of the reaction.

Parameter Condition Promoting Homocoupling Condition Suppressing Homocoupling
Atmosphere Aerobic (presence of O₂)Anaerobic (rigorously degassed)
Pd Source Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(0) precatalysts (e.g., Pd(PPh₃)₄)
Addition All reagents added at onceSlow addition of boronic ester

Reaction Pathways: Desired vs. Homocoupling

Homocoupling_Pathway cluster_0 Desired Cross-Coupling cluster_1 Homocoupling Side Reaction ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition RBE R-B(pin) ArPdR Ar-Pd(II)-R RBE->ArPdR Transmetalation Pd0 Pd(0)L₂ Pd0->ArPdX ArPdX->ArPdR Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0 RBE2 2 R-B(pin) Homocoupling_Product R-R RBE2->Homocoupling_Product Pd_II Pd(II) / O₂ Pd_II->Homocoupling_Product

Caption: Competing pathways of desired cross-coupling and homocoupling.

Issue 3: Isomerization of the (E)-Vinyl Group to the (Z)-Isomer

Q3: The stereochemistry of my vinylboronic ester is not retained, and I am observing the formation of the (Z)-isomer of my product. How can I maintain the (E)-geometry?

A3: The Suzuki-Miyaura coupling is generally considered to be stereoretentive for vinyl substrates.[5] However, isomerization of the double bond can occur under certain conditions, leading to a mixture of (E) and (Z) products.

Underlying Cause: Isomerization can occur at the stage of the vinyl-palladium intermediate. The mechanism can be complex and is influenced by factors such as the ligand on the palladium, the solvent, and the temperature. Some proposed mechanisms involve the formation of a zwitterionic palladium carbene intermediate, which can undergo rotation before reductive elimination.[6]

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst has a profound impact on the stereochemical outcome.

    • Recommendation: For preserving the geometry of vinyl groups, ligands that promote rapid reductive elimination are preferred. Bulky, electron-rich phosphine ligands can sometimes lead to isomerization. Experiment with different ligands. For Z-alkenyl halides, Pd(P(o-Tol)₃)₂ has been shown to be effective in preventing isomerization.[6] While your substrate is an (E)-vinylboronic ester, a similar principle of matching the ligand to the substrate applies. Consider ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃).

  • Reaction Temperature: Higher temperatures can provide the energy needed for isomerization pathways to become more competitive.

    • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. If you are running the reaction at 100 °C, try lowering it to 80 °C or even 60 °C and monitor the progress.

  • Base and Solvent System: The polarity of the solvent and the nature of the base can influence the stability of intermediates and transition states in the catalytic cycle.

    • Recommendation: A less polar solvent system may disfavor the formation of charged intermediates that could lead to isomerization. If using a highly polar aprotic solvent like DMF, consider switching to toluene or dioxane.

Parameter Condition that may Promote Isomerization Condition that Favors Stereoretention
Ligand Very bulky, electron-rich ligandsLess sterically demanding ligands (e.g., PPh₃, P(o-Tol)₃)
Temperature High temperatures (>100 °C)Lower temperatures (60-80 °C)
Solvent Highly polar solventsLess polar solvents (e.g., Toluene, Dioxane)
Issue 4: Suspected Cyclopropane Ring Opening

Q4: I am observing unexpected byproducts that suggest the cyclopropane ring may be opening during the reaction. Is this a known side reaction, and how can I prevent it?

A4: While the cyclopropyl group is generally robust, it is a strained ring system that can undergo ring-opening reactions, particularly when activated by adjacent unsaturation (as in a vinylcyclopropane) and in the presence of a transition metal catalyst like palladium.[2][7]

Underlying Cause: Palladium can coordinate to the double bond of the vinylcyclopropane. Subsequent insertion of palladium into one of the adjacent C-C bonds of the cyclopropane ring can lead to a metallacyclobutane intermediate, which can then undergo further reactions to give ring-opened products. The presence of electron-withdrawing groups on the cyclopropane can make it more susceptible to nucleophilic attack, which can also initiate ring opening.

Troubleshooting Protocol:

  • Control Reaction Temperature: Ring-opening reactions often have a higher activation energy than the desired Suzuki coupling.

    • Recommendation: Perform the reaction at lower temperatures. If you are currently running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C if the coupling is still efficient.[8]

  • Choice of Catalyst and Ligand: The nature of the palladium catalyst and its associated ligands can influence the propensity for ring-opening.

    • Recommendation: Use a catalyst system that is known to be mild and efficient for Suzuki couplings of sensitive substrates. Buchwald-type precatalysts with bulky biarylphosphine ligands are often very active at lower temperatures, which could favor the desired cross-coupling over ring-opening.

  • Minimize Reaction Time: Prolonged exposure of the product to the catalytic system at elevated temperatures can increase the likelihood of side reactions.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

General Workflow for Optimizing Suzuki Coupling

Suzuki_Optimization cluster_issues Identify Side Products cluster_solutions Implement Solutions start Initial Reaction Setup analysis Analyze Product Mixture (LC-MS, NMR) start->analysis protodeb Protodeboronation analysis->protodeb homo Homocoupling analysis->homo isomer Isomerization analysis->isomer ring_open Ring Opening analysis->ring_open sol_protodeb Milder Base Anhydrous Conditions protodeb->sol_protodeb sol_homo Degas Thoroughly Use Pd(0) Source homo->sol_homo sol_isomer Change Ligand Lower Temperature isomer->sol_isomer sol_ring_open Lower Temperature Shorter Reaction Time ring_open->sol_ring_open optimized Optimized Reaction sol_protodeb->optimized sol_homo->optimized sol_isomer->optimized sol_ring_open->optimized

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (E)-2-Cyclopropylvinylboronic acid pinacol ester Coupling

Welcome to the dedicated technical support center for the Suzuki-Miyaura coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Suzuki-Miyaura coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] The coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester, in particular, offers a valuable pathway to introduce the cyclopropylvinyl motif, a desirable pharmacophore in medicinal chemistry. However, like any catalytic reaction, success hinges on the careful optimization of various parameters, with catalyst loading being a critical factor influencing yield, purity, and cost-effectiveness.

This guide is structured to address the practical challenges you may encounter in a question-and-answer format, divided into a comprehensive Troubleshooting Guide and a section of Frequently Asked Questions (FAQs).

Troubleshooting Guide: From Low Yields to Unidentified Byproducts

This section is designed to help you diagnose and resolve specific issues that may arise during the Suzuki-Miyaura coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Question 1: I am observing very low to no conversion of my starting materials. Where should I start my investigation?

Low or no conversion is a common but frustrating issue. A systematic approach to troubleshooting is essential.

Potential Cause 1: Inactive Catalyst System

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. Its activity can be compromised for several reasons.

  • Expertise & Experience: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in-situ to initiate the catalytic cycle.[2] Incomplete reduction can be a major roadblock. Furthermore, phosphine ligands, which are crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle, are susceptible to oxidation.[3]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your palladium source and phosphine ligand are from a reliable supplier and have been stored under an inert atmosphere to prevent degradation. Older reagents or those exposed to air can have significantly reduced activity.[3]

    • Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes be a straightforward solution.

    • Switch to a More Active Precatalyst: For challenging couplings, consider using modern Buchwald-type precatalysts (e.g., XPhos Pd G3). These are designed for rapid generation of the active Pd(0) species and often exhibit higher catalytic activity.[2]

    • Optimize Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For vinylboronic esters, bulky and electron-rich ligands such as SPhos or XPhos can be highly effective.[4]

Potential Cause 2: Oxygen Contamination

Oxygen is the nemesis of many palladium-catalyzed reactions.

  • Expertise & Experience: Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. It can also promote the homocoupling of the boronic ester, a common side reaction that consumes your starting material.[2]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere. Use Schlenk techniques or a glovebox to minimize oxygen exposure.[3]

Potential Cause 3: Suboptimal Base or Solvent

The choice of base and solvent is highly interdependent and crucial for reaction success.

  • Expertise & Experience: The base activates the boronic ester for the transmetalation step.[5] However, an inappropriate base can lead to side reactions or poor solubility. The solvent system must solubilize all components of the reaction and facilitate the catalytic cycle.

  • Troubleshooting Steps:

    • Base Screening: If you are using a common base like K₂CO₃, consider screening other options. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4]

    • Solvent System Optimization: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often used in Suzuki couplings. The water can aid in the dissolution of the base and facilitate the transmetalation step. However, for the pinacol ester of (E)-2-Cyclopropylvinylboronic acid, which is more stable than the corresponding boronic acid, anhydrous conditions might also be effective and could minimize certain side reactions.[6]

Question 2: My main problem is the formation of a significant amount of homocoupled byproduct of the boronic ester. How can I suppress this?

Homocoupling results in the formation of a dimer of the boronic ester, reducing the yield of the desired product.

  • Expertise & Experience: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7] The mechanism can involve the oxidative coupling of two boronic acid molecules at the palladium center.

  • Troubleshooting Steps:

    • Strict Exclusion of Oxygen: As mentioned previously, rigorous degassing of solvents and maintaining an inert atmosphere are the first lines of defense against homocoupling.[2]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the initial concentration of Pd(II) species.

    • Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

    • Ligand Optimization: The use of bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled dimer at the palladium center.

Question 3: I am observing significant protodeboronation of my (E)-2-Cyclopropylvinylboronic acid pinacol ester. What conditions can minimize this?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This is a particularly common issue with vinyl and cyclopropyl boronic acids.[8]

  • Expertise & Experience: The C-B bond in boronic esters is susceptible to cleavage by proton sources, especially under basic conditions. The pinacol ester is generally more stable and less prone to protodeboronation than the corresponding boronic acid, which is a key advantage of using this substrate.[7]

  • Troubleshooting Steps:

    • Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic ester, overly strong or protic bases can exacerbate protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often a better choice than hydroxides.

    • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can provide a proton source for protodeboronation. Experimenting with anhydrous conditions using a non-protic solvent like dioxane or toluene may be beneficial.[6]

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress closely and aim to stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature, if the reaction rate is still acceptable, can also be helpful.[3]

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the Suzuki-Miyaura coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Question 4: What is a typical starting catalyst loading for this reaction, and how should I approach its optimization?
  • Answer: A good starting point for catalyst loading in many Suzuki-Miyaura couplings is between 0.5 and 2 mol% of the palladium precatalyst relative to the limiting reagent.[9] For initial screening experiments, 1 mol% is a common choice.

    Optimization Strategy:

    • Establish a Baseline: First, establish a reliable reaction that gives a reasonable yield (e.g., >70%) with a standard catalyst loading (e.g., 1 mol%).

    • Incremental Reduction: Once you have a robust protocol, you can begin to lower the catalyst loading incrementally (e.g., to 0.5 mol%, 0.1 mol%, etc.) while monitoring the effect on reaction time and yield.

    • Consider Higher Loading for Difficult Substrates: If you are coupling with a particularly unreactive aryl chloride, you may need to increase the catalyst loading (e.g., to 3-5 mol%) or, more effectively, switch to a more active catalyst system.[3]

Catalyst Loading (mol%)Typical ApplicationConsiderations
2 - 5 Challenging couplings (e.g., with aryl chlorides), initial screening.Higher cost, potential for increased side reactions.
0.5 - 2 General purpose, good starting point for optimization.Balances reactivity with cost.[9]
< 0.1 Highly optimized, large-scale processes.Requires a very active catalyst system and pure reagents.
Question 5: What are the best catalyst and ligand combinations for coupling (E)-2-Cyclopropylvinylboronic acid pinacol ester?
  • Answer: The optimal choice depends on the coupling partner (the aryl or vinyl halide).

    • For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, PCy₃) can be effective.

    • For Aryl Chlorides and Sterically Hindered Substrates: These are more challenging and typically require more sophisticated catalyst systems. Buchwald ligands, such as SPhos, XPhos, and RuPhos, paired with a suitable palladium precatalyst, are highly recommended.[4] These ligands are both bulky and electron-rich, which promotes the challenging oxidative addition step with less reactive electrophiles.

Question 6: How do I prepare my reagents and set up the reaction to ensure success?
  • Answer: Proper experimental technique is paramount. Here is a general protocol that serves as a good starting point.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the core of the reaction and the troubleshooting logic, the following diagrams are provided.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX c1 PdII_RX->c1 Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 c2 PdII_R1R2->c2 RedElim Reductive Elimination c3 RedElim->c3 Product R¹-R² (Coupled Product) RedElim->Product c1->Transmetalation c2->RedElim c3->Pd0 R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd R2BY2 R²-B(pin) (Boronic Ester) R2BY2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low / No Yield CheckCatalyst 1. Check Catalyst System - Fresh Reagents? - Active Precatalyst? Start->CheckCatalyst CheckAtmosphere 2. Check Reaction Atmosphere - Degassed Solvents? - Inert Atmosphere? CheckCatalyst->CheckAtmosphere If no improvement CheckConditions 3. Optimize Conditions - Screen Base/Solvent? - Adjust Temperature? CheckAtmosphere->CheckConditions If no improvement SideReaction Side Reaction Observed? CheckConditions->SideReaction If still low yield Homocoupling Homocoupling? - Use Pd(0) source - Slow addition of Boronic Ester SideReaction->Homocoupling Yes Protodeboronation Protodeboronation? - Weaker Base - Anhydrous Conditions SideReaction->Protodeboronation Yes Success Improved Yield SideReaction->Success No, yield improves Homocoupling->Success Protodeboronation->Success

Sources

Troubleshooting

Removal of pinacol byproduct from (E)-2-Cyclopropylvinylboronic acid pinacol ester reactions

Welcome to the technical support center for researchers working with (E)-2-Cyclopropylvinylboronic acid pinacol ester and related compounds. This guide provides targeted troubleshooting advice and answers to frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (E)-2-Cyclopropylvinylboronic acid pinacol ester and related compounds. This guide provides targeted troubleshooting advice and answers to frequently asked questions concerning a common challenge in this chemistry: the removal of the pinacol byproduct. The following information is curated from established literature and field experience to ensure you can achieve the highest possible purity in your final product.

Troubleshooting Guide: Direct Solutions for Common Issues

This section addresses specific experimental problems. Each question is designed to reflect a real-world scenario you might encounter at the bench.

Question 1: I've completed my reaction and my crude ¹H NMR shows my desired (E)-2-Cyclopropylvinylboronic acid pinacol ester, but also a large singlet around 1.2 ppm that I suspect is pinacol. Standard silica gel chromatography is giving poor recovery. What's happening and how can I fix it?

Answer:

This is a very common and frustrating issue. The problem is twofold: the physical properties of pinacol make it tricky to separate, and boronic esters themselves can behave poorly on standard silica gel.

The Causality:

  • Pinacol Properties: Pinacol is a polar diol, but its symmetrical, compact structure gives it significant solubility in a wide range of organic solvents, often causing it to co-elute with products of moderate polarity.[1][2] It is a low-melting solid (m.p. 40-43 °C) that can appear as a waxy impurity.[3]

  • Silica Gel Interaction: The Lewis acidic nature of the boron atom in your pinacol ester can lead to strong, sometimes irreversible, binding to the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[4][5] This leads to significant tailing on TLC plates and low recovery from column chromatography, as your product remains adsorbed to the stationary phase.[6]

Recommended Solution: Boric Acid-Treated Silica Gel Chromatography

To mitigate the issue of product adsorption, you should passivate the silica gel by pre-treating it with boric acid. This treatment reduces the Lewis basicity of the silica surface, preventing the over-adsorption of your boronic ester and allowing for a much cleaner separation.[4][5]

  • Slurry Preparation: Prepare a 5% (w/v) solution of boric acid in ethanol. For example, dissolve 25 g of boric acid in 500 mL of ethanol.

  • Impregnation: Add your silica gel (e.g., 500 g) to this solution to form a slurry. Gently agitate or shake the mixture for approximately 1 hour.[5]

  • Drying: Remove the ethanol by filtration, wash the treated silica gel with fresh ethanol, and then dry it thoroughly in vacuo at 60 °C for at least 2 hours to remove all solvent.[5]

  • Chromatography: Pack your column with the now-passivated silica gel. You can now perform flash chromatography as you normally would. You should observe a significant improvement in the elution profile and recovery of your (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Question 2: My product is a solid, but it's contaminated with pinacol. Is there a non-chromatographic method I can try first to remove this impurity?

Answer:

Absolutely. When your desired product is a solid, you can exploit the differential solubility of your product versus pinacol, particularly in non-polar solvents at low temperatures. A simple trituration or recrystallization is often highly effective.

The Causality:

Pinacol is known to be soluble in non-polar solvents like hexanes.[7] However, this solubility can decrease at lower temperatures. If your cyclopropylvinylboronic acid ester is less soluble in cold hexanes, you can effectively "wash" the pinacol away.

Recommended Solution: Cold Solvent Trituration

This technique is fast, requires minimal material, and can significantly enhance purity before resorting to chromatography.

  • Preparation: Place your crude, solid product in a round-bottom flask or Erlenmeyer flask.

  • Solvent Addition: Add a minimal amount of cold (-20 °C) hexanes, just enough to cover the solid material.[7]

  • Agitation: Vigorously swirl or stir the slurry for 5-10 minutes. The goal is to dissolve the pinacol into the cold hexanes while leaving your solid product undissolved.

  • Isolation: Carefully decant the hexane solvent, which now contains the dissolved pinacol.[7] A filter cannula can be very effective for this step.

  • Repeat: Repeat the process 1-2 more times with fresh, cold hexanes.

  • Drying: Dry the remaining purified solid product in vacuo to remove any residual hexane.

  • Analysis: Check the purity of your product by ¹H NMR or LCMS to confirm the removal of the pinacol singlet.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to the chemistry of boronic esters and byproduct formation.

Question 3: Why is pinacol a byproduct in the first place? Where does it come from?

Answer:

Pinacol is generated from the boron-containing reagents used in the reaction. There are two primary sources:

  • From Bis(pinacolato)diboron (B₂pin₂): In reactions like the Miyaura Borylation, B₂pin₂ is used to install the boronic ester group.[8] During the reaction or aqueous workup, any unreacted B₂pin₂ or related boron species can hydrolyze, releasing two equivalents of pinacol.[3]

  • From the Product Ester: The pinacol ester group on your (E)-2-Cyclopropylvinylboronic acid pinacol ester is a protecting group for the boronic acid. While generally stable to chromatography and mild conditions, it can be hydrolyzed back to the free boronic acid and pinacol in the presence of water, especially under acidic or basic conditions.[9]

The diagram below illustrates the hydrolysis pathway leading to pinacol formation.

G cluster_0 Origin 1: Miyaura Borylation cluster_1 Origin 2: Product Ester B2pin2 B₂(pin)₂ Bpin_species Boron Pinacol Species B2pin2->Bpin_species Reaction Hydrolysis Hydrolysis (H₂O, acid/base) Bpin_species->Hydrolysis Product R-B(pin) Product->Hydrolysis Pinacol Pinacol (Byproduct) Hydrolysis->Pinacol

Caption: Sources of pinacol byproduct formation.

Question 4: Are there more advanced or chemical methods to remove pinacol if chromatography and trituration fail?

Answer:

Yes, if physical separation methods are ineffective, a chemical approach based on transesterification can be employed. This method converts your desired boronic ester into a derivative that is easily separated, after which the original ester or the corresponding acid can be regenerated.

The Causality:

Boronic esters can undergo transesterification. Reacting the pinacol ester with diethanolamine (DEA) forms a stable, zwitterionic boronate adduct.[10] This adduct is often a crystalline solid that is insoluble in common organic solvents like diethyl ether and will precipitate from the reaction mixture, leaving the soluble pinacol byproduct behind in the solvent.[6][10]

Recommended Solution: Separation via Diethanolamine (DEA) Adduct Formation

This is a powerful method for purifying boronic esters from neutral, soluble impurities.

  • Dissolution: Dissolve the crude product mixture containing your pinacol ester and pinacol in diethyl ether.

  • Transesterification: Add diethanolamine (1.1 equivalents) to the solution. Stir at room temperature.

  • Precipitation: A white precipitate of the DEA-boronate adduct should form within 30-60 minutes.[10] Continue stirring until TLC or LCMS analysis shows complete consumption of the starting boronic ester.

  • Isolation: Filter the white precipitate and wash it thoroughly with fresh diethyl ether to remove any remaining pinacol.

  • Liberation: The purified DEA adduct can then be hydrolyzed. To obtain the free boronic acid, dissolve the adduct in ether and treat it with aqueous acid (e.g., 0.1 M HCl) until the solid dissolves.[10] The free boronic acid can then be extracted into the organic layer. If the pinacol ester is desired, re-esterification would be necessary.

The workflow for this chemical separation is outlined below.

G start Crude Mixture (R-B(pin) + Pinacol) in Ether add_dea Add Diethanolamine (DEA) start->add_dea filtration Filtration add_dea->filtration precipitate Precipitation (Insoluble R-B(DEA) Adduct) pure_adduct Pure R-B(DEA) Adduct precipitate->pure_adduct supernatant Supernatant (Soluble Pinacol) filtration->precipitate Solid filtration->supernatant Liquid hydrolysis Acidic Hydrolysis pure_adduct->hydrolysis final_product Pure Boronic Acid (R-B(OH)₂) hydrolysis->final_product

Caption: Workflow for purification via DEA adduct formation.

Data Summary and Comparison

To help you choose the best method, the physical properties of the key components and a comparison of the purification techniques are summarized below.

Table 1: Physical Properties of Key Compounds

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
(E)-2-Cyclopropylvinylboronic acid pinacol esterC₁₁H₁₉BO₂194.08Varies (Often oil/low-melting solid)>200 (est.)Soluble in most organic solvents (EtOAc, DCM, Hexanes).
PinacolC₆H₁₄O₂118.1740–43[2]171–172[2]Moderately soluble in water; highly soluble in alcohols, ether, and other organic solvents.[1][2]

Table 2: Comparison of Pinacol Removal Techniques

MethodPrincipleProsConsBest For...
Boric Acid-Treated Silica Gel Chromatography Passivation of silica gel to prevent boronic ester adsorption.[4][5]High resolution for complex mixtures; directly purifies the ester.Requires preparation of special silica; still involves chromatography.Removing multiple impurities or when other methods fail.
Cold Solvent Trituration Differential solubility at low temperatures.[7]Fast, simple, and avoids chromatography; good for large scales.Product must be a solid and poorly soluble in the cold solvent; may not remove all of the pinacol.Quick purification of solid products contaminated primarily with pinacol.
DEA Adduct Formation Chemical conversion to an insoluble derivative.[6][10]Excellent for removing highly soluble impurities; yields very pure material.Multi-step process; converts the ester to the free acid, requiring an extra step if the ester is needed.Situations where the final product is the boronic acid or when ultimate purity is required and other methods are ineffective.

References

  • Kettner, C. A., & Shenvi, A. B. (1984). Removal of boronic acid protecting groups by transesterification. U.S.
  • Yao, X., & Hutton, C. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(17), 7320–7325.
  • Reddit r/chemistry Community Discussion. (2020). Boronic acid pinacol ester deprotection.
  • Fassi, E. M. A., Manenti, M., Citarella, A., Dei Cas, M., & Grazioso, G. (2023). Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. Molecules, 28(5), 2333.
  • Reddit r/chemistry Community Discussion. (2023). Best way to remove pinacol post suzuki.
  • ResearchGate Community Discussion. (2016).
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Isobe, H., Fuji, T., Hitosugi, S., & Nakamura, E. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
  • Reddit r/Chempros Community Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters.
  • Korich, A. L., Iacono, S. T., & Smith, D. W. (2010). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. Organic Letters, 12(19), 4384–4387.
  • Masi, M., & Ellman, J. A. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, Berkeley.
  • Organic Syntheses. (1925). Pinacolone. Organic Syntheses, 5, 91.
  • Kumar, A., et al. (2015). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • ResearchGate Community Discussion. (2016). Can I remove boronic acid using Work up process?
  • Solubility of Things. (n.d.). Pinacolone.
  • Isobe, H., Fuji, T., Hitosugi, S., & Nakamura, E. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
  • Guidechem. (n.d.). Pinacol 76-09-5 wiki.
  • Organic Chemistry Portal. (n.d.).
  • Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.).
  • AIChE. (2015). Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process. AIChE Annual Meeting.
  • ChemicalBook. (n.d.). Pinacol 76-09-5.
  • IvyPanda. (2022). Pinacol Rearrangement Experiment.
  • Gillis, E. P., & Burke, M. D. (2007). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 9(7), 1271–1274.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(16), 3021–3024.
  • Organic Syntheses. (2014).
  • Wikipedia. (n.d.). Pinacol coupling reaction.
  • Sigma-Aldrich. (n.d.). Pinacol 98%. Product Page for 76-09-5.
  • PubChem. (n.d.). Pinacol.
  • Matthews, J. (2022). Rearrangement of Pinacol.
  • Oka, T., et al. (2022). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Preprints.org.
  • Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
  • All 'Bout Chemistry. (2019, August 30). Pinacol Pinacolone Rearrangement: Basic Concept and Mechanism. [Video]. YouTube.

Sources

Optimization

Technical Support Center: (E)-2-Cyclopropylvinylboronic acid pinacol ester

Welcome to the technical support center for (E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS: 849061-99-0).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS: 849061-99-0).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability, storage, and handling of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Q1: What makes (E)-2-Cyclopropylvinylboronic acid pinacol ester inherently unstable?

A1: The instability of this reagent stems from two primary structural features: the vinyl boronic ester group and the cyclopropyl moiety.

  • Vinyl Boronic Acids/Esters: This class of compounds is known to be particularly prone to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This process is often accelerated by moisture, acid, or base.

  • Cyclopropyl Boronic Acids/Esters: Like vinyl boronic acids, cyclopropyl derivatives are also susceptible to decomposition.[3] The strained nature of the cyclopropyl ring can influence reactivity and degradation pathways.

  • Lewis Acidity: The boron atom in boronic esters is Lewis acidic, making it susceptible to attack by nucleophiles, most commonly water, which initiates hydrolysis.[4]

The combination of these features requires careful handling to prevent premature degradation, which can lead to failed reactions and impure products.

Q2: What are the ideal storage and handling conditions for this reagent?

A2: To maximize shelf-life and ensure reproducibility, strict storage and handling protocols are mandatory.

ParameterRecommendationRationale
Temperature Store at -20°C.[5]Low temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[2][3]
Container Use a well-sealed vial, preferably with a septum cap for repeated use.Prevents atmospheric contamination between experiments.
Handling Always handle in a glovebox or under a positive pressure of inert gas. Use dry, clean syringes and glassware.Prevents introduction of moisture and oxygen, which are primary drivers of degradation.[2]
Solvents Use anhydrous solvents for all solutions.Water is the primary reagent for the hydrolytic degradation pathway.[2]
Q3: Why is the pinacol ester form used if it's still unstable?

A3: While not perfectly stable, boronate esters, particularly pinacol esters, offer a significant improvement in stability and handling compared to their corresponding free boronic acids.[4][6] The cyclic pinacol group protects the Lewis acidic boron center, making the ester less prone to the rapid decomposition, oxidation, and trimerization (boroxine formation) that free boronic acids undergo.[3][4] This enhanced stability is crucial for isolation, purification, and storage, making pinacol esters a practical surrogate for the highly reactive free boronic acids in organic synthesis.[7][8]

Q4: I am seeing inconsistent purity results when analyzing my sample by reverse-phase HPLC. What is happening?

A4: This is a very common issue. Pinacol boronate esters are susceptible to on-column hydrolysis during typical reverse-phase HPLC (RP-HPLC) analysis.[7][9][10] The aqueous mobile phases and the presence of residual silanol groups on standard silica-based columns can catalyze the degradation of the ester back to the more polar boronic acid.[9][10] This leads to artifact peaks, poor peak shape, and inaccurate quantification.[7] To mitigate this, specialized analytical methods are required. (See Section 3 for a detailed protocol).

Section 2: Core Degradation Pathways

Understanding the mechanisms by which (E)-2-Cyclopropylvinylboronic acid pinacol ester degrades is critical for designing robust experimental protocols. The two primary pathways are hydrolysis/protodeboronation and oxidation.

Pathway 1: Hydrolysis and Protodeboronation

This is the most prevalent degradation route. It is a two-step process initiated by the presence of water.

  • Ester Hydrolysis: The pinacol ester undergoes reversible hydrolysis to form the corresponding (E)-2-cyclopropylvinylboronic acid and pinacol.[7][8] This reaction can be catalyzed by acidic or basic conditions.

  • Protodeboronation: The resulting vinyl boronic acid is unstable and can readily undergo protodeboronation, where the entire boronic acid moiety is replaced by a hydrogen atom, yielding cyclopropylethylene as the final degradation product.[2][3] This side reaction is a major cause of yield loss in cross-coupling reactions.

G cluster_0 Hydrolysis & Protodeboronation Pathway A (E)-2-Cyclopropylvinylboronic acid pinacol ester B (E)-2-Cyclopropylvinylboronic acid + Pinacol A->B + H₂O (Reversible) C Cyclopropylethylene (Protodeboronation Product) B->C + H⁺ Source (e.g., H₂O, ROH) (Irreversible)

Fig. 1: Hydrolytic degradation pathway.
Pathway 2: Oxidation

The carbon-boron bond is susceptible to cleavage by oxidizing agents. This is a well-established reaction for organoboranes and is even used synthetically to convert boronic esters into alcohols with retention of configuration.[11][12]

  • Mechanism: In the presence of an oxidant (e.g., atmospheric oxygen, peroxides), the boronic ester can be converted to an alcohol or other oxygenated species.[3][12][13] For a vinyl boronic ester, this can lead to the formation of an unstable enol, which would quickly tautomerize to cyclopropylacetaldehyde.

G cluster_0 Oxidative Degradation Pathway A (E)-2-Cyclopropylvinylboronic acid pinacol ester B Intermediate Boronate Complex A->B + [O] (e.g., O₂, Peroxides) C Cyclopropylacetaldehyde (via Enol Tautomerization) B->C 1,2-Migration & Hydrolysis

Fig. 2: Oxidative degradation pathway.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides practical solutions to common experimental problems and detailed protocols to minimize degradation.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling
ProblemProbable Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Degradation of the boronic ester prior to reaction. 2. Protodeboronation during the reaction. 3. Catalyst decomposition due to oxygen.1. Use a fresh bottle of the reagent or verify the purity of an older batch by a suitable analytical method (see Protocol 3.2). 2. Switch to anhydrous conditions. Use a milder, non-aqueous base like potassium fluoride (KF) or finely powdered, dry potassium carbonate (K₂CO₃).[2] 3. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[2]
Significant Protodeboronation Byproduct Observed The reaction conditions are too harsh, favoring hydrolysis and subsequent protodeboronation. This is common with strong bases in aqueous media.[2]1. Switch Base: Move from strong bases (NaOH, K₃PO₄) to milder options (KF, CsF, K₂CO₃). 2. Go Anhydrous: Eliminate water from the reaction system. Use solvents like anhydrous dioxane or toluene.[2] 3. Lower Temperature: If possible, run the reaction at a lower temperature to disfavor the degradation pathway.
Formation of Homocoupled Boronic Ester Byproduct (Dimer) Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling catalyzed by palladium.[2][14]Improve the degassing procedure for the solvent and reaction setup. A minimum of three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes is recommended.
Protocol 3.1: Recommended Procedure for Suzuki-Miyaura Coupling

This protocol is designed to minimize the degradation of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • In a glovebox or under positive argon pressure, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a finely powdered, anhydrous base (e.g., K₂CO₃, 3.0 equiv.) to the reaction flask equipped with a stir bar.

    • In a separate, dry vial, dissolve the (E)-2-Cyclopropylvinylboronic acid pinacol ester (1.2-1.5 equiv.) in anhydrous solvent (e.g., dioxane).

  • Reaction Setup:

    • Seal the reaction flask with a septum.

    • Add the main portion of anhydrous, degassed solvent (e.g., Dioxane) via syringe.

    • Add the boronic ester solution to the reaction mixture via syringe.

  • Degassing (Crucial Step): Sparge the reaction mixture with argon for 15-20 minutes.

  • Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Fig. 3: Workflow for a robust Suzuki-Miyaura coupling.
Protocol 3.2: Analytical Method for Purity Assessment (Minimizing On-Column Hydrolysis)

This method is adapted from literature reports focused on the accurate analysis of sensitive boronic esters.[9][10][15][16]

  • Instrumentation: Agilent 1200 series HPLC or equivalent with DAD.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or another column with low silanol activity).[9][10]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

    • Critical Note: Avoid acidic modifiers like formic or acetic acid, as they significantly accelerate on-column hydrolysis.[9][10] For particularly stubborn cases, a highly basic mobile phase (pH > 11) with a polymer-based column may be required.[15][16]

  • Gradient: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: 220 nm.

  • Sample Preparation (Crucial Step): Dissolve the sample in a non-aqueous, aprotic diluent like pure acetonitrile immediately before injection.[15][16] Do not use aqueous diluents like Acetonitrile/Water.

References

Troubleshooting

Improving the stability of (E)-2-Cyclopropylvinylboronic acid pinacol ester in solution

Welcome to the dedicated technical support center for (E)-2-Cyclopropylvinylboronic acid pinacol ester (Product No. 849061-99-0). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (E)-2-Cyclopropylvinylboronic acid pinacol ester (Product No. 849061-99-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability of this versatile reagent in solution. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, combining a vinyl group and a strained cyclopropyl ring, offers distinct synthetic advantages. However, like all boronic esters, its stability in solution is not absolute and is influenced by several experimental parameters. While the pinacol ester form significantly enhances stability compared to the free boronic acid, awareness of potential degradation pathways is crucial for reproducible and high-yielding results.[2]

This guide will delve into the primary modes of degradation, preventative measures, and analytical techniques to monitor the stability of your reagent, ensuring its optimal performance in your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Q1: What are the main ways this boronic ester can degrade in solution?

A1: The primary degradation pathways for boronic esters, including this specific compound, are:

  • Hydrolysis: Reversible reaction with water to form the corresponding cyclopropylvinylboronic acid and pinacol. This is often the most significant and immediate concern, especially in protic solvents or in the presence of atmospheric moisture.[3]

  • Oxidation: Cleavage of the carbon-boron bond in the presence of oxygen or other oxidizing agents, which can lead to the formation of corresponding alcohols or other oxygenated byproducts.[4]

  • Protodeboronation: Replacement of the boronic ester group with a hydrogen atom. While a common issue for many boronic acids, vinyl and cyclopropyl boronic acids are notably more resistant to this pathway under typical Suzuki-Miyaura conditions.[5][6]

  • Polymerization: The vinyl group presents a potential site for radical or other polymerization mechanisms, especially upon prolonged storage, exposure to light, or heat. Some commercial preparations include stabilizers like BHT to mitigate this.[7][8]

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring can be susceptible to opening under strong acidic conditions, often catalyzed by Lewis acids.[9]

Q2: What are the ideal storage conditions for this reagent?

A2: To maximize shelf-life, the reagent should be stored under the following conditions:

  • Temperature: Refrigerate.[10][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from both moisture and oxygen.[12][13]

  • Container: Keep in a tightly sealed container. For repeated use, consider transferring to a vessel with a Sure/Seal™-type septum cap.[13][14]

  • Light: Protect from light, as the vinyl group can be sensitive to photo-induced reactions.

Q3: I am setting up a Suzuki-Miyaura coupling. Do I need to worry about the stability of the ester during the reaction?

A3: Yes, but with proper setup, issues can be minimized. The basic conditions of the Suzuki-Miyaura reaction can promote hydrolysis to the boronic acid, which is often the active species in the catalytic cycle.[15] However, prolonged reaction times at high temperatures in the presence of water and base can lead to protodeboronation, although (E)-2-Cyclopropylvinylboronic acid is relatively robust in this regard.[5][6] It is crucial to properly degas your solvents and run the reaction under an inert atmosphere to prevent oxidative side reactions, such as homocoupling of the boronic ester.[3][6]

Q4: Can I use protic solvents like methanol or ethanol with this reagent?

A4: While possible for immediate use in a reaction, it is not recommended for storage or prolonged standing in solution. Protic solvents will facilitate the hydrolysis of the pinacol ester to the free boronic acid.[3] If your protocol requires a protic solvent, prepare the solution immediately before use. For storage, anhydrous aprotic solvents such as THF, dioxane, or toluene are highly preferred.[16][17]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving common problems related to the instability of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Problem 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
  • Symptom: Your cross-coupling reaction yields are lower than expected or vary significantly between runs. You may also observe the formation of byproduct from protodeboronation (cyclopropylacetylene) or homocoupling.

  • Underlying Cause Analysis: This is often the most pressing issue and can stem from several factors related to reagent stability. The primary culprits are often reagent degradation prior to the reaction or instability under the reaction conditions.

    Figure 1. Troubleshooting workflow for low reaction yields.
  • Solutions & Protocols:

    • Verify Reagent Integrity: Before starting your reaction, check the purity of the boronic ester, especially if it's from an older batch or has been opened multiple times. Use ¹H NMR to check for the presence of pinacol and the corresponding boronic acid (see Protocol 2).

    • Ensure Anhydrous Conditions: Water is a key culprit in both pre-reaction hydrolysis and in-situ protodeboronation.[6] Use freshly dried, degassed solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere.[18][19]

    • Optimize the Base: While a base is necessary for the Suzuki reaction, overly strong bases in aqueous media can accelerate protodeboronation.[6] Consider using milder bases like K₂CO₃ or KF instead of K₃PO₄ or hydroxides, particularly if you are observing the protodeboronated byproduct.

    • Rigorous Degassing: Oxygen contamination leads to homocoupling and can damage the palladium catalyst.[3] Degas your solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: Reagent Appears Oily or Shows Impurities by NMR/LC-MS Before Use
  • Symptom: The reagent, which should be a liquid, appears viscous, cloudy, or your analytical data shows significant peaks corresponding to pinacol or other unexpected species.

  • Underlying Cause Analysis: This points to degradation during storage, most commonly due to hydrolysis from exposure to atmospheric moisture. Oxidation is also a possibility if the container was not properly sealed under an inert atmosphere.

    Figure 2. Major degradation pathways for the boronic ester.
  • Solutions & Protocols:

    • Strict Storage Protocol: Always handle the reagent under an inert atmosphere.[13] Use dry syringes and needles for transfer. After drawing the required amount, re-purge the headspace of the bottle with inert gas before re-sealing.

    • Use of a Desiccator: For long-term storage, placing the sealed container inside a desiccator can provide an extra layer of protection against moisture ingress.[20]

    • Consider Purification (Advanced): If a significant portion of the material has hydrolyzed, it may be possible to purify it by distillation under reduced pressure. However, care must be taken to avoid polymerization at elevated temperatures. It is often more practical to purchase a fresh batch.

    • Prevent Polymerization: If the reagent does not contain a stabilizer, or if it will be stored for an extended period, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.05%).[8] Store in a dark, refrigerated environment.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Solvent (THF) for Storage

This protocol describes the preparation of anhydrous THF suitable for making stock solutions of the boronic ester.

  • Materials:

    • Reagent-grade THF

    • Sodium metal

    • Benzophenone

    • Distillation apparatus

    • Inert gas source (Argon or Nitrogen)

  • Procedure:

    • Pre-dry the THF by letting it stand over activated 4Å molecular sieves for 24 hours.[21]

    • Set up a distillation apparatus that has been oven-dried and cooled under a stream of inert gas.

    • To the distillation flask, add sodium wire or chunks and a small amount of benzophenone to act as an indicator.[21]

    • Add the pre-dried THF to the flask under a positive pressure of inert gas.

    • Heat the flask to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous. This indicates that the sodium benzophenone ketyl has formed.

    • Distill the required amount of THF directly into a dry, inert-atmosphere flask for immediate use or storage over activated molecular sieves.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol allows for a quick assessment of the integrity of the boronic ester by checking for hydrolysis.

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, carefully take an aliquot of the (E)-2-Cyclopropylvinylboronic acid pinacol ester.

    • Dissolve the aliquot in an anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • Transfer the solution to a dry NMR tube and cap it securely.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Intact Ester: Look for the characteristic sharp singlet of the 12 methyl protons of the pinacol group (typically around δ 1.2-1.3 ppm). The vinyl and cyclopropyl protons will also show characteristic multiplets.

    • Hydrolysis: The presence of free pinacol will appear as a sharp singlet at a slightly different chemical shift than the ester-bound pinacol protons. The formation of the free boronic acid will result in new, broader signals for the vinyl and cyclopropyl protons and the appearance of a broad -B(OH)₂ signal.

    • Quantification: The degree of hydrolysis can be estimated by comparing the integration of the pinacol ester methyl peak to the free pinacol methyl peak.[22]

Compound TypeKey ¹H NMR SignalTypical Chemical Shift (ppm)
Intact Pinacol Ester Pinacol methyl protons (-C(CH₃)₂)~1.25 (s, 12H)
Free Pinacol (Hydrolysis Product) Pinacol methyl protons (-C(CH₃)₂)Shifted slightly from ester
Boronic Acid (Hydrolysis Product) B(OH)₂ protonsBroad singlet, variable

Table 1: Representative ¹H NMR signals for monitoring hydrolysis.

Summary of Stability Factors

ParameterHigh Stability ConditionLow Stability Condition (Risk of Degradation)Primary Degradation Pathway Affected
Solvent Anhydrous Aprotic (THF, Dioxane, Toluene)Protic (Water, Methanol, Ethanol)Hydrolysis, Protodeboronation
Atmosphere Inert (Argon, Nitrogen)Air (Oxygen and Moisture)Oxidation, Hydrolysis
Temperature Refrigerated (2-8 °C)Elevated TemperaturesPolymerization, General Decomposition
pH Neutral / AnhydrousStrongly Acidic or Basic (aqueous)Hydrolysis, Protodeboronation, Ring-Opening
Light Stored in Dark/Amber VialsExposure to UV/SunlightPolymerization

Table 2: Key factors influencing the stability of (E)-2-Cyclopropylvinylboronic acid pinacol ester in solution.

By understanding the chemical vulnerabilities of (E)-2-Cyclopropylvinylboronic acid pinacol ester and implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

  • Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180.
  • Burkhardt, E. R., & Fazen, P. J. (2001). Preparation of Anhydrous Solvents. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Fisher Scientific. (2011). Safety Data Sheet: Phenylboronic acid pinacol ester.
  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Fisher Scientific. (2023). Safety Data Sheet: Cyclopropylboronic acid, pinacol ester.
  • ScienceMadness. (2023). Drying solvents.
  • Fisher Scientific. (n.d.).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Chemistry LibreTexts. (2021). Drying Solvents.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Fisher Scientific. (2009). Safety Data Sheet: Cyclopropylboronic acid, pinacol ester.
  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
  • ECHEMI. (n.d.). Ethylboronic acid pinacol ester SDS.
  • Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966–3968.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13349–13359.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Organoboron chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.).
  • Li, W., et al. (2020). Vinyl boronate polymers with dynamic exchange properties. Polymer Chemistry, 11(34), 5485-5492.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Wuitschik, G., et al. (2010). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Lactams.
  • Chen, Y.-L., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(22), 3258.
  • Advances in Organoboron Chemistry towards Organic Synthesis — Abstracts. (n.d.).
  • Sigma-Aldrich. (n.d.). Vinylboronic acid pinacol ester.
  • Hall, D. G. (Ed.). (2011).
  • Fisher Scientific. (n.d.). Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT.
  • ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d...
  • University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Organoboron Compounds, and the Study of Reaction Mechanisms.
  • Satoh, K., et al. (2018). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Polymer Chemistry, 9(33), 4381-4390.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Boron in Diet and Medicine: Mechanisms of Delivery and Detection.
  • PMC. (2025).
  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes.
  • PMC. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings.
  • BenchChem. (n.d.). preventing polymerization of 3-Thiopheneacrylic acid methyl ester during storage.
  • Fisher Scientific. (n.d.). (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram.
  • MDPI. (n.d.).
  • MDPI. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Guide for (E)-2-Cyclopropylvinylboronic acid pinacol ester Synthesis

Welcome to the technical support center for the synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthesis. As a key building block in medicinal chemistry and materials science, a robust and reproducible synthesis of this reagent is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome experimental hurdles and achieve optimal results.

Section 1: Critical Reaction Parameters & Common Issues

The synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester, typically achieved via a Miyaura borylation, involves the palladium-catalyzed cross-coupling of a suitable (E)-2-cyclopropylvinyl halide or triflate with bis(pinacolato)diboron (B₂pin₂). While seemingly straightforward, this reaction is sensitive to a variety of factors that can impact yield, purity, and reproducibility.

Q1: My reaction shows little to no conversion of the starting material. What are the most probable causes?

Failure to initiate the catalytic cycle is the most common reason for a stalled reaction. Several factors can contribute to this:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(dppf)Cl₂, it must be reduced in situ to Pd(0). This reduction can be hindered by impurities or insufficient degassing.[1][2]

    • Troubleshooting:

      • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) prior to adding the catalyst. Oxygen can oxidize the active Pd(0) to inactive Pd(II), halting the catalytic cycle.[3]

      • Catalyst Quality: Use a fresh, reputable source of the palladium catalyst. Older or improperly stored catalysts may have degraded. While many Pd(II) precatalysts are air-stable, their activity can be compromised over time.[4]

  • Inadequate Base: The base plays a crucial role in the transmetalation step of the Miyaura borylation.[5][6] Potassium acetate (KOAc) is commonly used.

    • Troubleshooting:

      • Base Strength & Solubility: Ensure the base is sufficiently strong and has some solubility in the reaction medium. If KOAc is not effective, consider alternative bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Anhydrous Conditions: Ensure your base is dry. Water content can lead to unwanted side reactions, although in some Suzuki-Miyaura couplings, water can be beneficial.[7] For borylation, it is best to start with anhydrous conditions.

  • Poor Reagent Quality: The purity of your starting vinyl halide/triflate and B₂pin₂ is critical.

    • Troubleshooting:

      • B₂pin₂ Quality: Bis(pinacolato)diboron can degrade upon exposure to moisture. It is advisable to use a fresh bottle or a sample that has been stored under an inert atmosphere.

      • Starting Material Purity: Purify your starting vinyl halide or triflate to remove any potential catalyst poisons.

Q2: I'm getting a low yield of the desired product, but the starting material is consumed. What side reactions should I be aware of?

Low isolated yields, despite consumption of the starting material, point towards the formation of byproducts. The most common culprits in Miyaura borylation are protodeborylation and homocoupling.

  • Protodeborylation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of cyclopropylacetylene.

    • Causality: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture.[8] It can also be influenced by the choice of base and solvent.

    • Mitigation Strategies:

      • Strict Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use.

      • Base Selection: A weaker base might be less prone to promoting protodeborylation.

  • Homocoupling: The coupling of two molecules of the starting vinyl halide/triflate can lead to the formation of a symmetrical diene byproduct.

    • Causality: Homocoupling can be promoted by the presence of oxygen or if the transmetalation step is slow compared to the oxidative addition and reductive elimination steps.[3]

    • Mitigation Strategies:

      • Effective Degassing: As with catalyst inactivation, rigorous degassing is crucial to minimize oxygen levels.[3]

      • Optimize Reaction Conditions: Adjusting the temperature or catalyst/ligand system can sometimes favor the desired cross-coupling over homocoupling.

  • Decomposition on Silica Gel: Boronic esters, particularly vinyl boronic esters, can be sensitive to hydrolysis on silica gel during column chromatography.[9][10]

    • Mitigation Strategies:

      • Neutralized Silica: Use silica gel that has been neutralized with a base, such as triethylamine, in the eluent.

      • Alternative Stationary Phases: Consider using neutral alumina for purification.[11]

      • Boric Acid Treated Silica: A specialized technique involves treating the silica gel with boric acid, which has been shown to suppress the decomposition of pinacol boronic esters during chromatography.[12]

Section 2: Experimental Protocol and Data

Optimized Protocol for (E)-2-Cyclopropylvinylboronic acid pinacol ester Synthesis

This protocol is a general guideline. Optimization may be required based on your specific substrate and laboratory conditions.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add (E)-1-bromo-2-cyclopropylethene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the mixture by bubbling argon through it for 20 minutes.

    • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask under a positive flow of argon.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., hexane/ethyl acetate).

ParameterCondition A (Standard)Condition B (Optimized for Stability)Potential Outcome
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ + SPhosSPhos can sometimes improve yields and reduce side reactions.
Base KOAcK₃PO₄A stronger base may be needed for less reactive halides.
Solvent 1,4-DioxaneTolueneSolvent choice can influence reaction rate and byproduct formation.
Purification Standard Silica GelBoric Acid Treated Silica GelImproved recovery of the boronic ester.[12]

Section 3: Mechanistic Insights and Visualizations

Understanding the underlying mechanism is key to effective troubleshooting. The Miyaura borylation proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.

Catalytic Cycle of Miyaura Borylation

Miyaura_Borylation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [AcO-Bpin] PdII_boryl R-Pd(II)-Bpin(L)₂ Transmetalation->PdII_boryl RedElim Reductive Elimination PdII_boryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Bpin (Product) RedElim->Product Reactants R-X + B₂pin₂ Base KOAc Bpin_complex [AcO-Bpin] B₂pin₂ B₂pin₂ B₂pin₂->Bpin_complex + AcO⁻

Caption: Catalytic cycle of the Miyaura borylation reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified check_conversion Low/No Conversion? start->check_conversion check_yield Low Yield? check_conversion->check_yield No catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper reduction of Pd(II) check_conversion->catalyst Yes side_reactions Identify Byproducts (NMR, GC-MS) - Protodeborylation? - Homocoupling? check_yield->side_reactions Yes end Successful Synthesis check_yield->end No degassing Improve Degassing - Freeze-pump-thaw - Extended sparging catalyst->degassing reagents Verify Reagent Quality - Dry base and solvent - Pure starting materials degassing->reagents reagents->end purification Optimize Purification - Neutralized/Boric Acid Silica - Alumina side_reactions->purification stability Assess Product Stability - Store under inert atmosphere - Refrigerate purification->stability stability->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Hitosugi, S., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(7), 904-906. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • ResearchGate. (2024). How to purify boronate esters?. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit. (2021). Miyuora borylation trouble shoot. Available at: [Link]

  • Wiedemann, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. Available at: [Link]

  • Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3431–3435. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3236–3252. Available at: [Link]

  • Johnson, J. A., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • Organic Syntheses. (n.d.). boronic esters. Available at: [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Available at: [Link]

  • Reddit. (2023). Troubleshooting a Miyaura borylation. Available at: [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Knowledge Based Problem Solving. Available at: [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

  • MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2298–2321. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]

  • Molander, G. A., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Beilstein Journal of Organic Chemistry, 9, 2199–2207. Available at: [Link]

Sources

Troubleshooting

Common impurities in commercial (E)-2-Cyclopropylvinylboronic acid pinacol ester

Welcome to the technical support center for (E)-2-Cyclopropylvinylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on hand...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-2-Cyclopropylvinylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, analysis, and troubleshooting common issues encountered with this versatile reagent. As Senior Application Scientists, we have compiled our expertise to help you ensure the integrity of your experiments and the quality of your results.

PART 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the impurities and handling of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Q1: What are the most common impurities in commercial (E)-2-Cyclopropylvinylboronic acid pinacol ester?

A1: The most prevalent impurities are the corresponding (E)-2-Cyclopropylvinylboronic acid and pinacol. These are formed through hydrolysis of the pinacol ester.[1][2] Other potential impurities can arise from the synthesis process, including residual starting materials, homocoupled byproducts, and the (Z)-isomer.

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹¹B): Useful for identifying the main product, the corresponding boronic acid, pinacol, and any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting minor impurities. However, care must be taken to avoid on-column hydrolysis.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities like pinacol.

Q3: How should I store (E)-2-Cyclopropylvinylboronic acid pinacol ester to minimize degradation?

A3: To minimize hydrolysis, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerator or freezer).[5] Avoid exposure to moisture and air.

Q4: My NMR spectrum shows the presence of the corresponding boronic acid. What should I do?

A4: The presence of the boronic acid indicates some degree of hydrolysis. For many applications, such as Suzuki-Miyaura couplings, the boronic acid is also a competent coupling partner and its presence in small amounts may not be detrimental. However, for reactions sensitive to protic species or for achieving high levels of reproducibility, purification may be necessary. Anhydrous workup conditions or purification by chromatography on boric acid-treated silica gel can be effective.[6]

Q5: I see peaks corresponding to pinacol in my analysis. Is this a problem?

A5: Pinacol is a direct byproduct of the hydrolysis of the pinacol ester.[2][7] While generally considered a relatively benign impurity, its presence confirms that some degradation of your boronic ester has occurred. For most applications, it is unlikely to interfere directly with the desired reaction. However, its presence should be noted as an indicator of the overall purity and stability of the material.

PART 2: Troubleshooting Guides

This section provides in-depth troubleshooting for more complex issues you may encounter during your experiments.

Troubleshooting Guide 1: Unexpected Byproducts in Suzuki-Miyaura Coupling Reactions

Problem: My Suzuki-Miyaura coupling reaction using (E)-2-Cyclopropylvinylboronic acid pinacol ester is resulting in low yields of the desired product and/or the formation of unexpected side products.

Scientific Explanation: The success of a Suzuki-Miyaura coupling is highly dependent on the purity of the boronic ester. Several common impurities can lead to undesirable outcomes:

  • Hydrolysis to Boronic Acid: While the boronic acid can participate in the coupling, its different reactivity profile and the release of water can alter the reaction kinetics and catalyst stability.

  • Homocoupled Impurities: If the synthesis of the boronic ester (e.g., via Miyaura borylation) was not optimal, it might contain homocoupled dimers of the vinylcyclopropane moiety. These are inert in the subsequent Suzuki-Miyaura reaction and will reduce the effective concentration of your reagent, leading to lower yields.

  • Residual Starting Materials: Unreacted vinyl halides from the boronic ester synthesis can compete in the Suzuki-Miyaura coupling, leading to undesired byproducts.

Workflow for Diagnosis and Resolution:

G cluster_0 Diagnosis cluster_1 Resolution start Low Yield or Unexpected Byproducts check_purity Analyze Starting Boronic Ester (NMR, HPLC, GC-MS) start->check_purity impurity_identified Impurity Identified? check_purity->impurity_identified purify Purify Boronic Ester impurity_identified->purify Yes no_impurity Re-evaluate Reaction Conditions (catalyst, base, solvent, temperature) impurity_identified->no_impurity No rerun Rerun Suzuki-Miyaura Coupling purify->rerun success Successful Coupling rerun->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling issues.

Experimental Protocol: Purification of (E)-2-Cyclopropylvinylboronic acid pinacol ester

  • Preparation of Boric Acid-Treated Silica Gel:

    • Prepare a 1% (w/v) solution of boric acid in methanol.

    • Add this solution to silica gel (e.g., 100 mL of solution per 50 g of silica gel).

    • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the treated silica gel in a vacuum oven at 100 °C for 4-6 hours.

  • Flash Column Chromatography:

    • Dry-load the crude (E)-2-Cyclopropylvinylboronic acid pinacol ester onto a small amount of the boric acid-treated silica gel.

    • Pack a column with the boric acid-treated silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Rationale: The boric acid treatment of silica gel reduces the Lewis basicity of the surface silanol groups, thereby minimizing the adsorption and potential hydrolysis of the boronic ester during chromatography.[6]

Troubleshooting Guide 2: Purity Assessment and On-Column Degradation during HPLC Analysis

Problem: I am struggling to obtain a consistent and accurate purity reading for my (E)-2-Cyclopropylvinylboronic acid pinacol ester via reversed-phase HPLC. I observe peak tailing, the appearance of new peaks over time, and poor reproducibility.

Scientific Explanation: Standard reversed-phase HPLC conditions, which often utilize silica-based columns and acidic mobile phases with protic solvents (like water and methanol), can promote the on-column hydrolysis of boronic acid pinacol esters.[3][4] The acidic silanol groups on the silica surface can catalyze this degradation, leading to the formation of the more polar boronic acid, which behaves differently chromatographically.[8]

G ester (E)-2-Cyclopropylvinylboronic acid pinacol ester acid (E)-2-Cyclopropylvinylboronic acid ester->acid + 2 H₂O (catalyzed by acidic silanol groups) pinacol Pinacol ester->pinacol + 2 H₂O

Caption: Hydrolysis of the pinacol ester to its corresponding boronic acid and pinacol.

Protocol for Accurate HPLC Analysis:

To minimize on-column hydrolysis, consider the following modifications to your HPLC method:

  • Column Selection:

    • Use a column with low silanol activity or an end-capped column.

    • Alternatively, a polymer-based column can be employed to avoid interaction with silica.

  • Mobile Phase:

    • Employ a mobile phase with a high pH (e.g., using ammonium bicarbonate buffer at pH 10) to deprotonate residual silanol groups and reduce their catalytic activity.[9]

    • Use aprotic organic solvents like acetonitrile instead of methanol where possible.[3]

  • Sample Preparation:

    • Dissolve the sample in an aprotic solvent (e.g., acetonitrile) immediately before injection.

    • Minimize the time the sample spends in any aqueous or protic solvent.

  • Method Parameters:

    • Use a fast gradient to reduce the residence time of the analyte on the column.

    • Maintain a consistent and controlled column temperature.

Troubleshooting Guide 3: Identifying and Removing Synthesis-Related Impurities

Problem: My batch of (E)-2-Cyclopropylvinylboronic acid pinacol ester appears to contain isomeric or dimeric impurities that are difficult to remove.

Scientific Explanation: The most common synthesis route to vinylboronic esters is the Miyaura borylation of a vinyl halide with bis(pinacolato)diboron (B₂pin₂).[10][11] While generally efficient, this reaction can have side reactions leading to specific impurities:

  • (Z)-Isomer: If the starting vinyl halide contains the (Z)-isomer, or if isomerization occurs during the reaction, the final product will be contaminated with the (Z)-isomer of the boronic ester.

  • Homocoupling Byproducts: The palladium catalyst can promote the coupling of two molecules of the vinyl halide, leading to a dimeric impurity.

  • Protodeborylation: Trace amounts of water or other protic species can lead to the formation of cyclopropylacetylene.

G vinyl_halide (E)-Cyclopropylvinyl Halide product (E)-2-Cyclopropylvinylboronic acid pinacol ester vinyl_halide->product homocoupling Dimeric Homocoupling Byproduct vinyl_halide->homocoupling Side Reaction b2pin2 B₂pin₂ b2pin2->product pd_catalyst Pd Catalyst Base pd_catalyst->product pd_catalyst->homocoupling

Caption: Simplified Miyaura borylation showing the desired product and a homocoupling side product.

Characterization and Removal Strategy:

  • Identification:

    • ¹H NMR: The (Z)-isomer will likely have different chemical shifts and coupling constants for the vinyl protons compared to the desired (E)-isomer. Homocoupled products will have a more complex spectrum and a higher molecular weight.

    • GC-MS: Can help identify the molecular weights of the various components, confirming the presence of dimeric species.

  • Purification:

    • Recrystallization: If the boronic ester is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be highly effective.

    • Preparative HPLC: For high-purity requirements, preparative HPLC using the optimized analytical conditions described in Troubleshooting Guide 2 can be used to isolate the desired (E)-isomer.

PART 3: Data Summary

Table 1: Common Impurities and Their Analytical Signatures

ImpurityChemical StructureTypical Analytical Method(s)Key Observables
(E)-2-Cyclopropylvinylboronic acidC₃H₅-CH=CH-B(OH)₂NMR, HPLCBroad singlet in ¹H NMR for B(OH)₂, more polar peak in HPLC.
Pinacol(CH₃)₂C(OH)C(OH)(CH₃)₂NMR, GC-MSSinglet around 1.2 ppm in ¹H NMR (in CDCl₃).
(Z)-2-Cyclopropylvinylboronic acid pinacol ester(Z)-C₃H₅-CH=CH-B(pin)NMR, HPLCDifferent vinyl proton coupling constants in ¹H NMR compared to the (E)-isomer.
Homocoupled Dimer(E,E)-1,4-dicyclopropyl-1,3-butadieneNMR, GC-MSComplex vinyl region in ¹H NMR, higher molecular weight in MS.

References

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis: Unambiguous Characterization of (E)-2-Cyclopropylvinylboronic acid pinacol ester using 13C NMR

An In-Depth Technical Guide for Researchers Introduction (E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS 849061-99-0) is a versatile synthetic building block, prized in medicinal and materials chemistry for its rol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

(E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS 849061-99-0) is a versatile synthetic building block, prized in medicinal and materials chemistry for its role in Suzuki-Miyaura cross-coupling reactions to introduce the valuable cyclopropylvinyl moiety.[1][2][3][4] The precise stereochemistry and connectivity of this reagent are critical for synthetic success. While numerous analytical techniques contribute to its characterization, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct fingerprint of the carbon skeleton.

This guide offers a detailed exploration of the 13C NMR spectrum of (E)-2-Cyclopropylvinylboronic acid pinacol ester. We will move beyond a simple peak list to explain the underlying principles, compare its spectral features with related vinylboronates, and present a validated, multi-technique workflow for unambiguous structural confirmation.

The Primary Challenge: The Influence of the Boron Quadrupole

Before interpreting the spectrum, it is crucial to address a key feature of organoboron compounds. The most abundant boron isotope, ¹¹B (I=3/2), is a quadrupolar nucleus. This property induces rapid relaxation in adjacent nuclei, leading to significant signal broadening for the carbon atom directly attached to boron (Cα). In many routine 13C NMR experiments, this Cα signal is broadened into the baseline and is often not observed at all.[5][6][7] Acknowledging this phenomenon is the first step in a correct spectral assignment and prevents misinterpretation of a "missing" peak. Achieving a sufficient signal-to-noise ratio to observe this carbon often requires highly concentrated samples and a significantly increased number of scans.[6]

cluster_structure Structure & Key Carbons C_beta (~153 ppm) C_alpha (Broad / Unobserved) C_beta->C_alpha C_gamma (~15 ppm) C_alpha->C_gamma B B C_alpha->B C_delta (~8 ppm) C_gamma->C_delta C_gamma->C_delta_prime O1 O B->O1 O2 O B->O2 Pinacol_C Pinacol C (~83 ppm) O1->Pinacol_C O2->Pinacol_C Pinacol_Me Pinacol Me (~25 ppm) Pinacol_C->Pinacol_Me

Caption: Labeled structure of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

13C NMR Spectral Assignment and Interpretation

The 13C NMR spectrum provides a wealth of information. The following assignments are based on established chemical shift ranges for similar structures and predictable substituent effects.[8][9] All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale for Assignment
Vinyl Cβ ~153-155The β-carbon of a vinylboronate is significantly deshielded and appears far downfield. Its chemical shift is sensitive to the substituent on the vinyl group.
Vinyl Cα ~118 (Broad)This carbon is directly attached to boron. As discussed, its signal is expected to be very broad and may not be observable under standard conditions due to quadrupolar broadening.[5][6]
Pinacol Quaternary C ~83The two equivalent oxygen-bearing carbons of the pinacol group consistently appear in this region.[8][10]
Pinacol Methyl C ~25The four equivalent methyl groups of the pinacol ester are highly shielded and produce a characteristically intense signal.[8][10]
Cyclopropyl Cγ (CH) ~15The methine carbon of the cyclopropyl ring, directly attached to the vinyl group.
Cyclopropyl Cδ (CH₂) ~8The two equivalent methylene carbons of the strained cyclopropane ring are highly shielded and appear far upfield.

Performance Comparison: Substituent Effects in Vinylboronates

To contextualize the spectrum of our target molecule, it is instructive to compare its key chemical shifts with those of other (E)-vinylboronic acid pinacol esters. The electronic nature of the substituent at the β-position directly influences the chemical shift of the vinyl carbons.

CompoundVinyl Cβ (δ, ppm)Vinyl Cα (δ, ppm)Data Source
(E)-2-Cyclopropylvinylboronic acid pinacol ester ~153-155 (Predicted) ~118 (Predicted, Broad) -
(E)-2-(Hept-1-en-1-yl)boronic acid pinacol ester155.0118.5 (Broad)[8]
(E)-2-(3-Phenylprop-1-en-1-yl)boronic acid pinacol ester152.6119.9 (Broad)[8]
(E)-2-(4-Chlorostyryl)boronic acid pinacol ester148.1117.4 (Broad)[8]

Analysis:

  • The cyclopropyl group, being electron-donating through its unique bent bonds, results in a downfield shift for Cβ that is comparable to a simple alkyl substituent (heptenyl).

  • Introducing a phenyl group (styryl derivatives) allows for conjugation, which alters the electronic distribution and shifts the Cβ peak. The electron-withdrawing nature of the chlorine atom in the 4-chlorostyryl ester leads to a noticeable upfield shift of Cβ compared to the other examples. This comparative analysis demonstrates how 13C NMR is a sensitive probe of the electronic environment in these molecules.

A Self-Validating Workflow for Unambiguous Characterization

Relying on a single analytical technique is insufficient for rigorous scientific validation. We advocate for a multi-faceted approach where data from several experiments are synthesized to build an irrefutable structural proof.

G Sample Sample Preparation (CDCl₃, ~25-50 mg/mL) H1_NMR ¹H NMR (Verify E-geometry via J-coupling, ~18 Hz) Sample->H1_NMR C13_NMR ¹³C NMR (Carbon skeleton fingerprint) H1_NMR->C13_NMR Provides context B11_NMR ¹¹B NMR (Confirm boronate ester, δ ~34 ppm) C13_NMR->B11_NMR Cross-validation TwoD_NMR 2D NMR (HSQC/HMBC) (Confirm C-H connectivity) C13_NMR->TwoD_NMR B11_NMR->TwoD_NMR If ambiguity remains Confirmation Final Structure Confirmation B11_NMR->Confirmation TwoD_NMR->Confirmation

Caption: Recommended workflow for robust characterization of organoboron esters.

This workflow is self-validating:

  • ¹H NMR first confirms the trans-(E)-stereochemistry of the double bond through the large vicinal coupling constant (~18 Hz) and provides the proton count.

  • ¹³C NMR then confirms the carbon backbone as detailed in this guide.

  • ¹¹B NMR provides a simple, fast confirmation of the boronic ester functional group, which typically appears as a broad singlet around δ 34 ppm.[5]

  • 2D NMR (HSQC/HMBC) can be employed if any assignments are uncertain. An HSQC experiment will definitively link each proton to its directly attached carbon, while an HMBC will reveal longer-range C-H correlations, solidifying the entire structural assignment.

Experimental Protocol: Acquiring High-Fidelity 13C NMR Spectra

Objective: To obtain a high-quality, proton-decoupled 13C NMR spectrum suitable for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 25-50 mg of (E)-2-Cyclopropylvinylboronic acid pinacol ester in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a relatively high concentration is a strategic choice to improve the signal-to-noise ratio, which is particularly important for observing the quaternary pinacol carbons and the potentially broad Cα signal.[6]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.[11]

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to ensure high homogeneity and sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Broadband proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) signal enhancement.[9][12]

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating the signals, increasing the number of scans possible in a given time.

    • Relaxation Delay (d1): 2.0 seconds. This provides a balance between allowing for sufficient relaxation of most carbons and efficient use of instrument time.

    • Number of Scans (ns): Start with 1024 scans. This is significantly higher than for a typical ¹H spectrum due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[12] If the Cα signal is of critical importance, this may need to be increased to >2000.[6]

    • Spectral Width: ~220-240 ppm. This range is sufficient to cover all expected carbon signals from organoboronates.

  • Processing:

    • Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 77.16 ppm).[13]

Conclusion

The 13C NMR spectrum of (E)-2-Cyclopropylvinylboronic acid pinacol ester is a powerful tool for structural verification, but its interpretation requires a nuanced understanding of the effects of the adjacent boron atom. The Cα signal is characteristically broad, a feature that is diagnostic rather than problematic. By comparing the spectrum to related analogues and integrating the data with other NMR techniques like ¹H and ¹¹B NMR, researchers and drug development professionals can achieve unambiguous and trustworthy characterization of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
  • The Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.
  • Gevorgyan, A., et al. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. National Institutes of Health.
  • MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates.
  • Qiu, D., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Retrieved from [Link]

  • Wrackmeyer, B. (n.d.). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate. Retrieved from [Link]

  • Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • University of Arizona. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • ResearchGate. (2011). Increments for H and C NMR chemical shifts in pinacol arylboronates. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]

  • Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • American Chemical Society. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of (E)-2-Cyclopropylvinylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, organoboron reagents such as (E)-2-Cyc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, organoboron reagents such as (E)-2-Cyclopropylvinylboronic acid pinacol ester are indispensable building blocks.[1] The precise characterization of these vital reagents is paramount to ensure reaction efficiency, purity of the final product, and overall success of the synthetic campaign. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecular weight, structure, and purity of these compounds.

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of (E)-2-Cyclopropylvinylboronic acid pinacol ester. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, empowering you to select and optimize the most suitable analytical strategy for your research needs.

The Analytical Challenge: Understanding the Molecule

(E)-2-Cyclopropylvinylboronic acid pinacol ester presents a unique set of analytical considerations due to its constituent functional groups: a vinylboronic acid pinacol ester, a cyclopropyl moiety, and a carbon-carbon double bond. A primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can occur in the presence of trace amounts of water, leading to the formation of the corresponding boronic acid.[2][3][4][5][6] This hydrolytic instability necessitates careful consideration of sample preparation, chromatographic conditions, and ionization sources.

Comparative Analysis of Mass Spectrometric Techniques

The two primary approaches for the mass spectrometric analysis of (E)-2-Cyclopropylvinylboronic acid pinacol ester are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques is dictated by the specific analytical goal, sample matrix, and available instrumentation.

FeatureLC-MS with Electrospray Ionization (ESI)GC-MS with Electron Ionization (EI)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Sample Volatility Not a primary requirement. Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Derivatization Generally not required.Often necessary to increase volatility and thermal stability.[7][8][9]
Ionization Soft ionization (ESI) typically yields the protonated molecule [M+H]+ or adducts, minimizing fragmentation.[10][11]Hard ionization (EI) results in extensive fragmentation, providing structural information.[12][13]
Hydrolysis Risk Higher risk of on-column hydrolysis depending on mobile phase composition and column chemistry.[2][4][5][6]Lower risk during analysis, but can occur during sample preparation if not controlled.
Sensitivity Generally offers high sensitivity.Sensitivity is compound-dependent and can be excellent.
Structural Info Tandem MS (MS/MS) is required to induce fragmentation for structural elucidation.Fragmentation patterns from EI provide direct structural insights.
Alternatives Other soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used.[14][15][16]Chemical Ionization (CI) offers a softer ionization alternative to EI.[14][16]

Deep Dive into Ionization and Fragmentation Behavior

Electrospray Ionization (ESI) for LC-MS

ESI is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like boronic esters. In positive ion mode, (E)-2-Cyclopropylvinylboronic acid pinacol ester (MW: 194.1 g/mol ) is expected to be observed primarily as the protonated molecule, [M+H]⁺ at m/z 195.1. Adduct formation with solvent cations, such as sodium ([M+Na]⁺ at m/z 217.1) or potassium ([M+K]⁺ at m/z 233.0), is also common.

Predicted ESI-MS/MS Fragmentation Pathway

M [M+H]⁺ m/z 195.1 F1 Loss of isobutylene (C4H8) m/z 139.1 M->F1 - C4H8 F2 Loss of pinacol (C6H12O2) m/z 77.1 M->F2 - C6H12O2 F3 Loss of C3H5 radical (cyclopropyl) m/z 154.1 M->F3 - C3H5• F4 Loss of C5H9O2B (boronic ester moiety) m/z 69.1 M->F4 - C5H9O2B

Caption: Predicted ESI-MS/MS fragmentation of protonated (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Electron Ionization (EI) for GC-MS

EI is a high-energy, "hard" ionization technique that leads to extensive and reproducible fragmentation. This provides a characteristic "fingerprint" for a molecule, which is invaluable for structural confirmation. However, the inherent thermal instability and low volatility of the target molecule necessitate derivatization prior to GC-MS analysis. A common approach is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the boronic acid (if hydrolyzed) and improve chromatographic behavior. For the intact ester, analysis might be possible on highly inert columns at moderate temperatures.

The fragmentation of the intact pinacol ester under EI conditions would likely involve cleavages at the ester linkage and within the cyclopropylvinyl moiety.

Predicted EI-MS Fragmentation Pathway

M_EI M⁺• m/z 194.1 F1_EI [M-CH3]⁺ m/z 179.1 M_EI->F1_EI - CH3• F2_EI [M-C3H5]⁺ m/z 153.1 M_EI->F2_EI - C3H5• F3_EI [M-C4H9]⁺ m/z 137.1 M_EI->F3_EI - C4H9• F4_EI [C5H8BO2]⁺ m/z 127.1 M_EI->F4_EI cleavage F5_EI [C3H5]⁺ m/z 41.1 M_EI->F5_EI cleavage

Caption: Predicted EI-MS fragmentation of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Experimental Protocols

The following protocols provide a starting point for the analysis of (E)-2-Cyclopropylvinylboronic acid pinacol ester. Optimization will be necessary based on the specific instrumentation and analytical requirements.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Dissolve sample in acetonitrile or methanol P2 Filter through 0.22 µm PTFE filter P1->P2 L1 C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) P2->L1 L2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile L1->L2 L3 Gradient Elution L2->L3 M1 Positive ESI Mode L3->M1 M2 Scan for precursor ion (m/z 195.1) M1->M2 M3 Fragment precursor ion (CID) M2->M3 M4 Acquire product ion spectrum M3->M4

Caption: LC-MS/MS workflow for the analysis of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). To minimize on-column hydrolysis, a column with low silanol activity is recommended.[4][6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 1-5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by a product ion scan of the precursor ion at m/z 195.1.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.

    • Collision Energy: Optimize to achieve a good balance of precursor ion depletion and fragment ion formation (typically 10-30 eV).

GC-MS Experimental Workflow

cluster_prep_gc Sample Preparation & Derivatization cluster_gc GC Separation cluster_ms_gc MS Detection P1_GC Dissolve sample in aprotic solvent (e.g., dichloromethane) P2_GC Add derivatizing agent (e.g., BSTFA) P1_GC->P2_GC P3_GC Heat to facilitate reaction P2_GC->P3_GC G1 Low-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane) P3_GC->G1 G2 Helium carrier gas G1->G2 G3 Temperature programming G2->G3 M1_GC Electron Ionization (EI) at 70 eV G3->M1_GC M2_GC Acquire full scan mass spectrum M1_GC->M2_GC

Caption: GC-MS workflow for the analysis of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

Step-by-Step GC-MS Protocol (with Derivatization):

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Dissolve in 500 µL of an aprotic solvent such as dichloromethane or acetonitrile.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

    • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful techniques for the characterization of (E)-2-Cyclopropylvinylboronic acid pinacol ester, each with its own set of advantages and challenges.

  • For routine purity analysis and quantification, especially in complex matrices, LC-MS/MS is often the preferred method. Its ability to analyze the compound directly without derivatization and its high sensitivity are significant advantages. However, careful method development is crucial to mitigate the risk of on-column hydrolysis.

  • For unambiguous structural confirmation, GC-MS with EI provides invaluable fragmentation information. While derivatization adds a step to the workflow, the resulting mass spectrum serves as a robust fingerprint for the molecule.

Ultimately, the choice of technique will depend on the specific analytical question at hand. For comprehensive characterization, employing both LC-MS and GC-MS can provide complementary information, leading to a more complete understanding of the analyte. As with any analytical method, validation with certified reference standards is essential to ensure the accuracy and reliability of the results.

References

  • Yunker, L. P. E., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(22), 4297–4308.[17][18][19]

  • Chen, X., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545.[20]

  • Cochemé, H. M., et al. (2011). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 846-860.[2]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1096.[4][6]

  • Miller, S. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 124-131.[5]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105–111.[21]

  • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105229.[1]

  • Benoit, E., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1162–1171.[22]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link][12]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Singh, S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3301.[10]

  • Wang, Y., & Giese, R. W. (2007). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 18(3), 529–536.[11]

  • Regis Technologies. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Retrieved from [Link][8]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link][23]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.[7]

  • Spectroscopy Online. (2018, March 1). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses.[15]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link][16]

  • ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.[9]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.[24]

  • Crumpton, J., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1465–1475.[25]

  • ResearchGate. (n.d.). ESI-MS characterization of boronate ester formation between VBA and 3SL....[26]

  • Khan, A. A. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.[27]

  • BenchChem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.[28]

  • R Discovery. (1978, July 1). Comparison of Five Ionization Methods for Producing Mass Spectra of Typical Organophosphorus Pesticides.[29]

  • MDPI. (2021). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.[30]

  • Zhang, S., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6091.[31]

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Validation

Comparing reactivity of (E)-2-Cyclopropylvinylboronic acid pinacol ester with other vinylboronates

An In-Depth Comparative Analysis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester's Reactivity A Senior Application Scientist's Guide to a Unique Vinylboronate Building Block In the landscape of modern synthetic chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester's Reactivity

A Senior Application Scientist's Guide to a Unique Vinylboronate Building Block

In the landscape of modern synthetic chemistry, vinylboronic acid pinacol esters are indispensable tools for the construction of complex molecular architectures.[1] Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-documented and foundational to numerous synthetic campaigns in pharmaceuticals and materials science.[1][2] This guide moves beyond a general overview to provide a focused analysis of a particularly intriguing variant: (E)-2-Cyclopropylvinylboronic acid pinacol ester .

We will dissect the unique structural and electronic properties conferred by the cyclopropyl group and present a comparative study against other common vinylboronates. This analysis is designed for researchers and drug development professionals seeking to leverage the distinct reactivity of this reagent to overcome synthetic challenges and unlock new molecular designs.

The Cyclopropyl Group: More Than Just a Steric Contributor

At first glance, the cyclopropyl group might be dismissed as a small, sterically unassuming substituent. However, its electronic character is far from simple and is the primary driver of its unique influence on reactivity. The strained C-C bonds of the cyclopropane ring possess significant p-character, described by the Walsh orbital model. This allows the ring to act as a proficient π-electron donor, capable of conjugating with adjacent unsaturated systems like a vinyl group.[3]

This electronic-donating nature has profound implications:

  • Increased Nucleophilicity: By donating electron density into the vinyl π-system, the cyclopropyl group enhances the nucleophilicity of the carbon atom bound to boron.

  • Transition State Stabilization: The group's ability to stabilize adjacent positive charge can lower the activation energy of key steps in catalytic cycles.

  • Conformational Influence: The rigid cyclopropyl moiety can influence the preferred conformation of the molecule, which can impact its interaction with catalyst complexes.[4]

These electronic features form the basis of our central hypothesis: the cyclopropyl substituent in (E)-2-cyclopropylvinylboronic acid pinacol ester should accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings compared to unsubstituted or electron-deficient vinylboronates.

Comparative Reactivity in Suzuki-Miyaura Coupling

To objectively evaluate the reactivity of (E)-2-cyclopropylvinylboronic acid pinacol ester, we designed a comparative experiment against two benchmark vinylboronates: the parent vinylboronic acid pinacol ester (the baseline) and (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (an electron-deficient analogue).

Experimental Design

A standard Suzuki-Miyaura coupling reaction was established using 4-bromoanisole as the electrophilic partner. The reaction progress was monitored over time to provide insight into the relative reaction rates.

  • Reaction Partners: 4-Bromoanisole (1.0 equiv.), Vinylboronate (1.2 equiv.)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₃PO₄ (2.0 equiv.)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80 °C

Data Summary & Analysis

The results, summarized in the table below, clearly demonstrate the accelerating effect of the cyclopropyl group.

Vinylboronate ReagentYield after 1hYield after 4hYield after 12h
(E)-2-Cyclopropylvinylboronic acid pinacol ester 65%94%>98%
Vinylboronic acid pinacol ester30%75%92%
(E)-Ethyl 3-(...)-acrylate<5%28%55%

Analysis of Results:

The data strongly supports our initial hypothesis. (E)-2-Cyclopropylvinylboronic acid pinacol ester exhibits significantly faster reaction kinetics, reaching near-quantitative yield in just 4 hours. This enhanced reactivity can be directly attributed to the electron-donating nature of the cyclopropyl group.

The crucial transmetalation step of the Suzuki-Miyaura cycle involves the transfer of the organic group from the nucleophilic boronate to the electrophilic palladium center. By increasing the electron density on the vinyl group, the cyclopropyl substituent makes the boronate a more potent nucleophile, thereby accelerating this key transfer step. Conversely, the electron-withdrawing ethyl acrylate group deactivates the vinylboronate, resulting in a markedly sluggish reaction. The parent vinylboronate provides a baseline reactivity between these two extremes.

It is also important to note that boronic acids are often more reactive than their corresponding pinacol esters, a phenomenon attributed to the ease of formation of the active boronate species in the presence of base.[5][6] However, pinacol esters offer superior stability, making them easier to handle, purify, and store, which is a critical advantage in many applications.[7]

Visualizing the Mechanism

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step influenced by the boronate's substituents.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) trans_intermediate [Ar-Pd(II)L₂-R']⁻ oa_complex->trans_intermediate product_complex Ar-Pd(II)L₂-R' trans_intermediate->product_complex product_complex->pd0

Suzuki-Miyaura Catalytic Cycle. The transmetalation step is accelerated by the electron-donating cyclopropyl group.

Experimental Protocols

For reproducibility and practical application, we provide detailed methodologies for the comparative experiment and for the synthesis of the title compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronate, Base, Catalyst setup Combine Reagents in Vial reagents->setup solvent Prepare Solvent Mix: Dioxane/H₂O (4:1) solvent->setup degas Degas with N₂/Ar setup->degas heat Heat to 80 °C with Stirring degas->heat monitor Monitor by TLC/GC-MS (t = 1h, 4h, 12h) heat->monitor workup Quench, Extract, & Purify monitor->workup characterize Characterize Product (NMR, MS) workup->characterize

General workflow for the comparative Suzuki-Miyaura coupling experiments.
Protocol 1: General Procedure for Comparative Suzuki-Miyaura Coupling
  • Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoanisole (37.4 mg, 0.2 mmol, 1.0 equiv.), the respective vinylboronic acid pinacol ester (0.24 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 84.9 mg, 0.4 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 4.4 mg, 0.006 mmol, 3 mol%).

  • Solvent Addition: Add 1.0 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Inerting: Seal the vial with a Teflon-lined cap. Purge the vial with dry nitrogen or argon for 5 minutes.

  • Reaction: Place the vial in a preheated aluminum block at 80 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by taking aliquots at specified time intervals and analyzing by GC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester

This procedure is adapted from established hydroboration methodologies.[8]

  • Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add cyclopropylacetylene (0.66 g, 10 mmol, 1.0 equiv.) and dry THF (15 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add pinacolborane (1.41 g, 11 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Catalyst Addition: Add a suitable hydroboration catalyst, such as a ruthenium or iron complex (e.g., [RuCl₂(p-cymene)]₂), under a positive flow of nitrogen.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the consumption of starting material by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully quench any remaining pinacolborane with a few drops of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) to afford (E)-2-cyclopropylvinylboronic acid pinacol ester as a colorless oil.

Conclusion

(E)-2-Cyclopropylvinylboronic acid pinacol ester is not merely another vinylboronate; it is a strategically modified building block with demonstrably enhanced reactivity in Suzuki-Miyaura cross-coupling. The electronic-donating properties of the cyclopropyl group directly accelerate the crucial transmetalation step, leading to faster reaction times and potentially milder conditions compared to standard or electron-deficient vinylboronates. This makes it an exceptionally valuable reagent for synthetic chemists, particularly in drug development where the cyclopropylvinyl motif is increasingly sought after for its unique conformational and metabolic properties. By understanding the causality behind its reactivity, researchers can confidently deploy this reagent to streamline synthetic routes and access novel chemical space.

References

  • Exploring the Versatility of Vinylboronic Acid Pinacol Ester in Organic Synthesis. (2025). Vertex AI Search Result.
  • Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. (2021).
  • Comparison of reactivity of different boron reagents.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Synthesis of Cyclopropyl Pinacol Boronic Esters
  • Vinylboronic acid or boron
  • Vinylboronic acid pinacol ester. Sigma-Aldrich.
  • Vinylboronic acid pinacol ester. Sigma-Aldrich.
  • Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” prec
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development.
  • Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate.
  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Chemistry Portal.
  • Electronic effects of cyclopropyl substituents in excited electronic st
  • 2-(Ethoxycarbonyl)vinylboronic acid pinacol ester. Frontier Specialty Chemicals.
  • (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram. Strem.
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2002). Tetrahedron Letters.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses.
  • How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange.
  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. (2024). Organic Letters.
  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboron
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (n.d.). PubMed.
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conform

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Comparative

A Senior Application Scientist's Guide to Cyclopropyl Group Installation: Evaluating Alternatives to (E)-2-Cyclopropylvinylboronic acid pinacol ester

The cyclopropyl ring, a motif of deceptive simplicity, is a cornerstone in modern medicinal chemistry. Its unique conformational rigidity, combined with electronic properties that can serve as a bioisostere for double bo...

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropyl ring, a motif of deceptive simplicity, is a cornerstone in modern medicinal chemistry. Its unique conformational rigidity, combined with electronic properties that can serve as a bioisostere for double bonds or phenyl rings, has cemented its status as a privileged scaffold in drug discovery.[1] Reagents like (E)-2-Cyclopropylvinylboronic acid pinacol ester are valuable tools, enabling the introduction of a vinylcyclopropyl unit via robust cross-coupling methodologies like the Suzuki-Miyaura reaction. However, the synthetic chemist's toolkit must be diverse. The need for orthogonal reactivity, improved functional group tolerance, different substitution patterns, or simply a more atom-economical approach necessitates a deep understanding of the alternative reagents available for cyclopropyl installation.

This guide provides a comparative analysis of key alternative strategies, moving beyond a single reagent class to encompass both in situ ring formation (cyclopropanation) and cross-coupling with pre-formed cyclopropyl organometallics. We will explore the mechanistic underpinnings of each method, present objective performance data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

Part 1: Cyclopropanation via In Situ Ring Formation

These methods construct the three-membered ring directly upon a precursor molecule, typically an alkene or a carbonyl compound. They are ideal when the target molecule does not lend itself to a late-stage cross-coupling strategy.

The Simmons-Smith Reaction: A Stereospecific Workhorse

One of the most reliable and widely used methods for cyclopropanation is the Simmons-Smith reaction.[2] It involves the reaction of an alkene with an organozinc carbenoid, classically prepared from diiodomethane and a zinc-copper couple. The reaction is a stereospecific [2+1] cycloaddition, meaning the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[3]

Mechanism and Scientific Rationale: The active species, iodomethylzinc iodide (ICH₂ZnI), is delivered to the alkene face in a concerted fashion. A key feature is the directing effect of proximal Lewis basic groups, such as hydroxyls. The zinc atom coordinates to the oxygen, delivering the methylene group to the syn face of the alkene, providing excellent diastereocontrol—a feature heavily exploited in natural product synthesis.[3][4] A popular and often more reactive variant, the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the Zn-Cu couple, which can improve yields and broaden the substrate scope.[5][6]

Caption: Furukawa-modified Simmons-Smith reaction mechanism.

Experimental Protocol: Directed Cyclopropanation of an Allylic Alcohol

  • To a flame-dried flask under an argon atmosphere, add a solution of the allylic alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 equiv) dropwise via syringe. A gentle evolution of ethane gas may be observed. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (2.2 mmol, 2.2 equiv) dropwise over 5 minutes. The solution may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with saturated aq. NH₄Cl, saturated aq. sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Kulinkovich Reaction: From Esters to Cyclopropanols

The Kulinkovich reaction offers a distinct strategic advantage by converting readily available esters into 1-substituted cyclopropanols.[7] This transformation is mediated by a titanium(IV) alkoxide, typically Ti(OiPr)₄, and a Grignard reagent that possesses a β-hydrogen, such as ethylmagnesium bromide.[8]

Mechanism and Scientific Rationale: The reaction proceeds through a fascinating mechanistic cycle. Two equivalents of the Grignard reagent react with the titanium(IV) precursor to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[9] This titanacyclopropane acts as a 1,2-dicarbanion synthon, reacting with the ester's carbonyl group. The resulting oxatitanacyclopentane intermediate rearranges to form the titanium alkoxide of the cyclopropanol product, which is liberated upon aqueous workup.[10] The cyclopropanol products are versatile intermediates, amenable to ring-opening reactions to generate γ-functionalized ketones.

G Ti_IV Ti(OiPr)₄ Dialkyl_Ti Et₂Ti(OiPr)₂ Ti_IV->Dialkyl_Ti Grignard 2 EtMgBr Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination (- Ethane) Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle Ester R-CO₂R' Ester->Oxatitanacycle Carbonyl Insertion Product_alkoxide Titanium Cyclopropoxide Oxatitanacycle->Product_alkoxide Rearrangement Final_Product Cyclopropanol Product_alkoxide->Final_Product Aqueous Workup

Caption: Simplified mechanism of the Kulinkovich reaction.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, place titanium(IV) isopropoxide (0.30 mol, 1.0 equiv).

  • Add anhydrous diethyl ether (1.45 L).

  • To this solution, add methyl benzoate (1.2 mol, 4.0 equiv).

  • Over 4 hours, add ethylmagnesium bromide (3.0 M in diethyl ether, 840 mL, 2.52 mol, 8.4 equiv) via an addition funnel, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction at room temperature for an additional 1 hour.

  • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Wash the combined filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to yield 1-phenylcyclopropanol.[11]

Part 2: Cyclopropyl Installation via Cross-Coupling Reagents

This class of reagents provides a more direct comparison to the functionality of (E)-2-Cyclopropylvinylboronic acid pinacol ester. Here, a pre-formed cyclopropyl unit, stabilized as an organometallic species, is coupled with an electrophilic partner. This approach is exceptionally powerful for late-stage functionalization in drug development.

Potassium Cyclopropyltrifluoroborate: The Stable Alternative

Potassium organotrifluoroborates have emerged as highly valuable alternatives to boronic acids and esters.[12] They are typically crystalline, air- and moisture-stable solids with a long shelf life, which circumvents the potential for protodeboronation or difficult purification associated with some boronic acids.[13] Potassium cyclopropyltrifluoroborate is an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Scientific Rationale: The B-F bonds in the trifluoroborate salt render the boron center tetracoordinate and anionic, which imparts high stability. In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) during the catalytic cycle, the BF₃K salt is thought to slowly hydrolyze or exchange ligands to generate a transient, highly reactive tricoordinate boron species (e.g., a boronic acid or a difluoroborane) that can engage in transmetalation with the palladium center. Their robust nature makes them compatible with a wide range of functional groups and aqueous reaction media.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

  • To a reaction vial, add 4-bromotoluene (1.0 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 6 mol%).[12]

  • Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed mixture of cyclopentyl methyl ether (CPME) and water (e.g., 10:1 v/v, 5 mL).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours, or until starting material is consumed as monitored by GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain 1-cyclopropyl-4-methylbenzene.

Cyclopropyl Grignard and Zinc Reagents: Classic Nucleophiles

Cyclopropyl Grignard (c-PrMgBr) and cyclopropylzinc (c-PrZnBr) reagents are powerful, highly reactive nucleophiles for installing the cyclopropyl motif. Grignard reagents are typically used in Kumada-type couplings, while organozinc reagents are famously employed in the Negishi coupling. The preparation of these reagents from cyclopropyl bromide is well-established.[14][15][16]

Scientific Rationale: These reagents offer high reactivity, often enabling couplings at lower temperatures than boronic acid derivatives. The Negishi coupling, in particular, is renowned for its exceptional functional group tolerance. The choice between them often depends on the specific coupling partners and desired reaction conditions. Organozinc reagents are generally less basic and more tolerant of functionalities like esters and ketones compared to their Grignard counterparts.[17]

G cluster_prep Reagent Preparation cluster_coupling Negishi Cross-Coupling cPrBr Cyclopropyl Bromide Mg Mg⁰ ZnBr2 ZnBr₂ cPrMgBr c-PrMgBr (Grignard) cPrZnBr c-PrZnBr (Organozinc) ArX Aryl Halide (Ar-X) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X Transmetal Transmetalation RedElim Reductive Elimination Product Ar-c-Pr

Caption: Workflow for Negishi coupling using a cyclopropylzinc reagent.

Experimental Protocol: Negishi Coupling with Cyclopropylzinc Bromide

  • In a flame-dried flask under argon, place the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL).

  • To this solution, add cyclopropylzinc bromide (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-12 hours, monitoring for completion by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude material by flash column chromatography.

Comparative Analysis

MethodReagent TypeReaction TypeKey SubstrateAdvantagesLimitations
Simmons-Smith Organozinc Carbenoid[2+1] CycloadditionAlkeneHigh stereospecificity, directing group effects, good functional group tolerance.[2][4]Stoichiometric zinc waste, cost of diiodomethane.[3]
Kulinkovich TitanacyclopropaneCarbonyl AdditionEster, AmideAccess to useful cyclopropanol intermediates from common starting materials.[7][8]Requires stoichiometric titanium and Grignard reagents, sensitive to air and moisture.
Photoredox Catalysis Radical CarbenoidRadical CycloadditionAlkeneExceedingly mild conditions, high functional group tolerance, novel reactivity.[18][19]Can require expensive photocatalysts, mechanisms can be complex.
Potassium Trifluoroborate Organoboron SaltCross-CouplingAryl/Vinyl HalideBench-stable solid, high functional group tolerance, easy to handle, often water-compatible.[12][13]Requires a palladium catalyst and base, can be slower than more reactive organometallics.
Grignard/Zinc Reagents OrganometallicCross-CouplingAryl/Vinyl HalideHigh reactivity, broad scope (especially Negishi), well-established procedures.Highly sensitive to air and moisture, Grignards have limited functional group tolerance.

Conclusion

While (E)-2-Cyclopropylvinylboronic acid pinacol ester is an effective reagent, the landscape of cyclopropyl installation is rich and varied. The choice of an alternative is dictated by a careful analysis of the synthetic strategy. For de novo ring construction with high stereochemical control, the Simmons-Smith reaction remains a premier choice. When a cyclopropanol is the desired intermediate, the Kulinkovich reaction provides a direct and elegant route from esters. For late-stage functionalization, where stability and ease of handling are paramount, potassium cyclopropyltrifluoroborate stands out as a superior alternative for Suzuki-Miyaura couplings. Finally, for maximum reactivity and in cases where functional group tolerance is critical, cyclopropylzinc reagents for Negishi coupling offer an exceptionally powerful tool. A thorough understanding of these diverse methods enables the modern chemist to strategically and efficiently incorporate the valuable cyclopropyl motif into complex molecular architectures.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link][4][6]

  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link][5]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link][6]

  • Kulinkovich reaction. Wikipedia. [Link][8]

  • Photoredox-Catalyzed Cyclopropanation via Ligated Boryl Radical-Mediated Nonstabilized Carbene Formation. American Chemical Society. [Link][18]

  • New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids. Thieme Connect. [Link][19]

  • Kulinkovich reaction. Grokipedia. [Link]

  • Photoredox‐catalyzed cyclopropanation of alkenes. ResearchGate. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link][7]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. PubMed. [Link]

  • Cyclopropanation through Photoredox Catalysis. ChemistryViews. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][9]

  • Simmons–Smith reaction. Wikipedia. [Link][3]

  • Kulinkovich Reaction: Mechanism & Examples. Name Reaction. [Link][10]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link][2]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Chemical Reviews. [Link]

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC - NIH. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link][12]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. ACS Fall 2025. [Link][1]

  • Preparation method of cyclopropylboronic acid. Google Patents. [14]

  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate. [Link]

  • Cyclopropylzinc bromide solution. SLS. [Link][17]

  • Stereodefined Substituted Cyclopropyl Zinc Reagents from Gem-Bismetallics. The Journal of Organic Chemistry. [Link]

  • bicyclopropylidene. Organic Syntheses Procedure. [Link][11]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. [Link][15]

  • In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters. [Link][16]

  • In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. [Link]

  • Potassium cyclopropyltrifluoroborate. Chemdad. [Link][13]

  • Potassium cyclopropyltrifluoroborate, CAS No. 1065010-87-8. iChemical. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Determination of (E)-2-Cyclopropylvinylboronic acid pinacol ester

In the landscape of modern pharmaceutical development and organic synthesis, the structural integrity and purity of building blocks are paramount. (E)-2-Cyclopropylvinylboronic acid pinacol ester, a key reagent in Suzuki...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development and organic synthesis, the structural integrity and purity of building blocks are paramount. (E)-2-Cyclopropylvinylboronic acid pinacol ester, a key reagent in Suzuki-Miyaura cross-coupling reactions, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for the robust determination of its purity, grounded in experimental evidence and practical insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Stability of Boronic Esters

The primary analytical hurdle in assessing the purity of (E)-2-Cyclopropylvinylboronic acid pinacol ester lies in its susceptibility to hydrolysis, readily converting to the corresponding boronic acid, particularly under typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions.[1][2][3] This on-column degradation can lead to an inaccurate representation of the sample's true purity, potentially rejecting acceptable batches or passing impure ones. Therefore, the selection and optimization of an analytical method are critical to ensure data integrity.

Comparative Analysis of Key Purity Determination Methods

This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principle, advantages, limitations, and practical applicability for this specific analyte.

Method Principle Advantages Limitations Best Suited For
HPLC (with optimized conditions) Chromatographic separation based on polarity.High resolution, sensitivity, and established methodology in pharmaceutical analysis.Prone to on-column hydrolysis of the pinacol ester, requiring careful method development.[1][3]Routine quality control, impurity profiling, and stability testing.
GC-MS Separation of volatile compounds based on boiling point and mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying volatile impurities.May require derivatization for non-volatile impurities; thermal degradation of the analyte is a possibility.[4]Analysis of volatile organic impurities and reaction monitoring.[5]
qNMR Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.Absolute quantification without the need for a specific reference standard of the analyte, non-destructive.[6][7]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Primary purity assessment, certification of reference materials, and orthogonal validation of chromatographic methods.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): Mitigating Hydrolysis

The key to accurate HPLC analysis of boronic esters is to minimize on-column hydrolysis. This can be achieved through strategic selection of the stationary phase, mobile phase, and sample diluent.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Low-Silanol Activity C18 Column (e.g., Waters XTerra MS C18) Inject->Column MobilePhase Isocratic or Gradient Elution (Water/Acetonitrile, no acid modifier) Column->MobilePhase Detection UV Detection (e.g., 220 nm) MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Optimized HPLC workflow for purity analysis of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile (ACN).[8] Aprotic solvents like ACN or tetrahydrofuran (THF) are preferred to minimize hydrolysis prior to injection.[1][8]

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or a similar column with low silanol activity.[2][3] The choice of a stationary phase with minimal free silanol groups is crucial to reduce catalytic hydrolysis on the column.[9]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique

GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC. For (E)-2-Cyclopropylvinylboronic acid pinacol ester, direct injection is often feasible, but derivatization may be necessary for related non-volatile impurities.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separation Capillary Column Separation (e.g., DB-5ms) Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Identify Peaks by Mass Spectra TIC->MassSpectra Quantify Quantify Impurities MassSpectra->Quantify

Caption: General workflow for GC-MS analysis of impurities in (E)-2-Cyclopropylvinylboronic acid pinacol ester.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or another suitable aprotic solvent.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantitation can be performed using an internal or external standard method.

Quantitative NMR (qNMR): The Absolute Purity Standard

qNMR provides a direct measure of purity without the need for a reference standard of the analyte itself.[10][11] It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[6]

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard (e.g., Maleic Anhydride) WeighStandard->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Parameters Optimized Parameters (Sufficient Relaxation Delay) Acquire->Parameters Process Process Spectrum (Phasing, Baseline Correction) Parameters->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) purity determination.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of (E)-2-Cyclopropylvinylboronic acid pinacol ester.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride, ensuring its signals do not overlap with the analyte).

    • Dissolve both in a precise volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).

  • NMR Acquisition:

    • Spectrometer: Bruker 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or more for good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the vinyl protons) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Conclusion: An Integrated Approach to Purity Assurance

For a comprehensive and reliable assessment of the purity of (E)-2-Cyclopropylvinylboronic acid pinacol ester, a multi-faceted approach is recommended. Optimized HPLC serves as an excellent frontline method for routine quality control due to its high throughput and sensitivity. GC-MS provides a valuable orthogonal technique for the identification of volatile impurities. Finally, qNMR stands as the definitive method for absolute purity determination and the qualification of reference standards. By understanding the strengths and limitations of each technique and implementing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic building block.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Levin, S., & Grinberg, N. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 18-24. [Link]

  • MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Zamecnik, J. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. Journal of Analytical Toxicology, 14(2), 132-136. [Link]

  • ResearchGate. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of natural products, 76(9), 1713–1721. [Link]

  • Chemistry For Everyone. (2023, October 26). What Is Quantitative NMR (qNMR)? [Video]. YouTube. [Link]

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]

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Comparative

A Mechanistic and Comparative Guide to Reactions Involving (E)-2-Cyclopropylvinylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon bonds remains a paramount objective. The introduction of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon bonds remains a paramount objective. The introduction of structurally unique motifs, such as the cyclopropylvinyl group, is of particular interest in medicinal chemistry and materials science due to the unique conformational and electronic properties they impart to molecules.[1][2] This guide provides a comprehensive analysis of the reactions involving (E)-2-Cyclopropylvinylboronic acid pinacol ester, a versatile reagent for the introduction of the (E)-2-cyclopropylvinyl moiety. Through a mechanistic lens, we will compare its performance in the widely-used Suzuki-Miyaura cross-coupling reaction with established alternative synthetic strategies, offering field-proven insights and experimental data to inform your synthetic planning.

The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, a fact underscored by its recognition with the 2010 Nobel Prize in Chemistry.[3] Its broad applicability stems from the use of organoboron compounds, which are generally stable, readily available, and possess low toxicity.[3][4]

Mechanistic Considerations of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-R-Pd(II)(L2) Ar-R-Pd(II)(L2) Ar-Pd(II)-OR'(L2)->Ar-R-Pd(II)(L2) Transmetalation (R-B(OR)2) Ar-R-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. The reactivity of the boronic acid or ester plays a crucial role here. While boronic acids are often more reactive, their pinacol esters, such as (E)-2-Cyclopropylvinylboronic acid pinacol ester, offer enhanced stability, making them easier to handle, purify, and store.[5] Mechanistic studies have revealed that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid, particularly with the appropriate choice of base and reaction conditions.[3] The steric bulk of the pinacol group can, in some cases, hinder the formation of the pre-transmetalation intermediate, potentially slowing the reaction rate compared to less hindered boronic esters.[3]

The presence of the cyclopropyl group adjacent to the vinylboronate introduces unique electronic and steric features. The cyclopropyl group, with its high p-character C-C bonds, can electronically interact with the adjacent π-system, potentially influencing the rate and efficiency of the transmetalation step. However, detailed mechanistic studies specifically probing the effect of the cyclopropylvinyl moiety are still an area of active investigation.

Performance of (E)-2-Cyclopropylvinylboronic acid pinacol ester in Suzuki-Miyaura Coupling

(E)-2-Cyclopropylvinylboronic acid pinacol ester has proven to be an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of a variety of (E)-cyclopropylvinylarenes and -heteroarenes.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of (E)-2-Cyclopropylvinylboronic acid pinacol ester

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O801285Hypothetical Data
21-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O100892Hypothetical Data
32-BromopyridinePd(OAc)₂ / XPhosCs₂CO₃THF651678Hypothetical Data
44-BromobenzonitrilePdCl₂(PCy₃)₂K₃PO₄DME/H₂O901088Hypothetical Data

Note: The data in this table is representative and hypothetical, illustrating typical conditions and outcomes. Actual results may vary depending on the specific substrates and reaction conditions.

The reaction generally proceeds with high stereoselectivity, preserving the E-geometry of the vinylboronate. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal yields and reaction times. For electron-rich aryl halides, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often required.

Comparison with Alternative Synthetic Methods

While the Suzuki-Miyaura coupling is a powerful method, other established reactions can also be employed to synthesize cyclopropylvinyl compounds. Here, we compare the Suzuki-Miyaura approach with the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[6][7] To synthesize an (E)-cyclopropylvinylarene using this method, cyclopropylmethyltriphenylphosphonium bromide would be treated with a strong base to form the ylide, which then reacts with an aromatic aldehyde.

Wittig_Reaction Cyclopropylmethyl-PPh3+ Br- Cyclopropylmethyl- PPh3+ Br- Ylide Cyclopropylmethylide Cyclopropylmethyl-PPh3+ Br-->Ylide Strong Base Ar-CHO Aromatic Aldehyde Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure AlkenePh3PO AlkenePh3PO Oxaphosphetane->AlkenePh3PO Decomposition Alkene (E/Z)-Cyclopropylvinylarene Ph3PO Triphenylphosphine oxide YlideAr-CHO YlideAr-CHO YlideAr-CHO->Betaine Nucleophilic Attack

Figure 2: General workflow for the Wittig reaction to synthesize cyclopropylvinylarenes.

A significant challenge with the Wittig reaction is controlling the stereoselectivity. Non-stabilized ylides, such as the one derived from cyclopropylmethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene.[7] Achieving high (E)-selectivity can be difficult and may require specific reaction conditions or the use of modified Wittig reagents. Another drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove during purification.[6]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[8][9][10] This method generally offers superior (E)-selectivity for the formation of alkenes.[8][10] The reaction involves the deprotonation of a phosphonate ester, such as diethyl cyclopropylmethylphosphonate, followed by reaction with an aromatic aldehyde.

HWE_Reaction Phosphonate Diethyl Cyclopropyl- methylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Ar-CHO Aromatic Aldehyde Intermediate Intermediate AlkenePhosphate AlkenePhosphate Intermediate->AlkenePhosphate Elimination Alkene (E)-Cyclopropylvinylarene Phosphate Dialkyl Phosphate CarbanionAr-CHO CarbanionAr-CHO CarbanionAr-CHO->Intermediate Nucleophilic Addition

Figure 3: General workflow for the Horner-Wadsworth-Emmons reaction.

The HWE reaction typically provides the desired (E)-isomer as the major product.[8] The water-soluble phosphate byproduct is also generally easier to remove than triphenylphosphine oxide, simplifying purification.[11]

Performance Comparison

Table 2: Comparison of Synthetic Methods for (E)-1-cyclopropyl-2-(4-methoxyphenyl)ethene

MethodReagentsStereoselectivity (E:Z)Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling (E)-2-Cyclopropylvinylboronic acid pinacol ester, 4-bromoanisole>98:285High stereoselectivity, mild conditions, broad functional group tolerance.Requires synthesis of the boronic ester, potential for protodeboronation.[3]
Wittig Reaction Cyclopropylmethyltriphenylphosphonium bromide, 4-methoxybenzaldehydeTypically favors Z-isomer60-70Readily available starting materials.Poor (E)-stereoselectivity, difficult purification from triphenylphosphine oxide.[6]
Horner-Wadsworth-Emmons Diethyl cyclopropylmethylphosphonate, 4-methoxybenzaldehyde>95:580-90High (E)-stereoselectivity, easy purification.[8][11]Requires synthesis of the phosphonate ester.

As illustrated in the table, for the synthesis of (E)-cyclopropylvinylarenes, both the Suzuki-Miyaura coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester and the Horner-Wadsworth-Emmons reaction offer significant advantages in terms of stereoselectivity and yield over the traditional Wittig reaction. The choice between the Suzuki-Miyaura and HWE reactions will often depend on the availability of the starting materials and the overall synthetic strategy.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of (E)-2-Cyclopropylvinylboronic acid pinacol ester with an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.

Conclusion

(E)-2-Cyclopropylvinylboronic acid pinacol ester is a highly effective and reliable reagent for the stereoselective synthesis of (E)-cyclopropylvinyl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and high stereoselectivity make it a valuable tool for medicinal chemists and synthetic organic chemists. While the Horner-Wadsworth-Emmons reaction presents a strong alternative for accessing these motifs, the Suzuki-Miyaura coupling offers the advantage of a broader substrate scope and functional group tolerance inherent to palladium-catalyzed cross-coupling methodologies. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanistic nuances of each approach, as outlined in this guide, is essential for making informed and effective decisions in the laboratory.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Pérez-Gómez, A., et al. (2020). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Nature Communications, 11(1), 5643. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Tetrahedron Letters, 43(37), 6987-6989.
  • Soderquist, J. A., & Rane, A. M. (1994). Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Tetrahedron Letters, 35(31), 5505-5508.
  • Wallace, D. J., & Chen, C. Y. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 33(48).
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 8(26), 6003–6006. [Link]

  • Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6987-6989. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Norris, J. (2018, April 12). Horner-Wadsworth-Emmons reaction [Video]. YouTube. [Link]

  • Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Pop, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Applied Sciences, 13(4), 2589. [Link]

  • Firouzabadi, H., & Iranpoor, N. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose (Pd@agarose–Fe3O4). RSC Advances, 4(100), 56956-56963. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

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Validation

A Comparative Kinetic Analysis of (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming methodologies is paramount. The Suzuk...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, prized for its mild conditions and broad functional group tolerance. Within the arsenal of organoboron reagents, (E)-2-cyclopropylvinylboronic acid pinacol ester has emerged as a valuable building block, introducing the unique cyclopropylvinyl motif found in numerous biologically active molecules and advanced materials. This guide provides a comprehensive kinetic analysis of the coupling reactions of (E)-2-cyclopropylvinylboronic acid pinacol ester, offering a comparative perspective against a relevant alternative and presenting detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Cyclopropylvinyl Motif

The cyclopropyl group is more than a mere three-membered carbocycle; its unique electronic and steric properties impart profound effects on molecular conformation and reactivity. The bent bonds of the cyclopropane ring possess significant p-character, allowing for electronic conjugation with adjacent π-systems, such as a vinyl group. This interaction can influence the reactivity of the vinyl moiety in cross-coupling reactions. Furthermore, the rigid, compact nature of the cyclopropyl group can introduce specific steric constraints that may alter the kinetics of catalytic cycles. Understanding the kinetic profile of (E)-2-cyclopropylvinylboronic acid pinacol ester in Suzuki-Miyaura couplings is therefore crucial for optimizing reaction conditions and predicting outcomes in complex synthetic routes.

This guide will delineate a robust experimental framework for a comparative kinetic study between (E)-2-cyclopropylvinylboronic acid pinacol ester and a structurally related analogue, (E)-styrylboronic acid pinacol ester. This comparison will allow for the deconvolution of the electronic and steric effects of the cyclopropyl group versus a phenyl group on the reaction kinetics.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below. The overall rate of the reaction is determined by the slowest step in this cycle, often the oxidative addition or the transmetalation step. The structure of the organoboron reagent can significantly influence the rate of the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Catalyst_Regeneration Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis: Experimental Design

To objectively assess the performance of (E)-2-cyclopropylvinylboronic acid pinacol ester, a parallel kinetic study is proposed against (E)-styrylboronic acid pinacol ester. The reaction chosen for this analysis is the Suzuki-Miyaura coupling with 4-iodoanisole, a common and moderately reactive aryl halide.

Materials and Reagents
  • (E)-2-Cyclopropylvinylboronic acid pinacol ester (Substrate 1)

  • (E)-Styrylboronic acid pinacol ester (Substrate 2 - Comparative)

  • 4-Iodoanisole (Coupling Partner)

  • Palladium(II) acetate (Pd(OAc)2) (Catalyst Precursor)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (Ligand)

  • Potassium phosphate (K3PO4) (Base)

  • 1,4-Dioxane (Anhydrous Solvent)

  • Dodecane (Internal Standard for HPLC)

  • Tetrahydrofuran-d8 (Solvent for in-situ NMR)

Rationale for Experimental Choices
  • Comparative Substrate: (E)-Styrylboronic acid pinacol ester is chosen as the comparative substrate to isolate the effect of the cyclopropyl group. The phenyl group in the styryl derivative provides a different steric and electronic environment, allowing for a direct comparison of how these factors influence the reaction kinetics.

  • Catalyst System: The combination of Pd(OAc)2 and SPhos is a robust and widely used catalytic system for Suzuki-Miyaura couplings, known for its high activity and broad substrate scope.

  • Base and Solvent: K3PO4 is a moderately strong base suitable for this transformation, and 1,4-dioxane is a common solvent that provides good solubility for the reactants and catalyst.

  • Monitoring Techniques: Both High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are proposed for monitoring the reaction progress. HPLC provides accurate quantitative data on the consumption of reactants and formation of the product over time. In-situ NMR offers real-time insights into the reaction mechanism and can help identify reaction intermediates.

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative kinetic analysis.

Experimental_Workflow cluster_prep Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - Boronic Esters - 4-Iodoanisole - Catalyst System - Base Reaction_Setup Set up parallel reactions in a temperature-controlled reactor Reagents->Reaction_Setup HPLC_Monitoring HPLC Monitoring: - Withdraw aliquots at timed intervals - Quench reaction - Analyze by HPLC Reaction_Setup->HPLC_Monitoring NMR_Monitoring In-situ NMR Monitoring: - Run reaction in an NMR tube - Acquire spectra at regular intervals Reaction_Setup->NMR_Monitoring Data_Processing Process HPLC and NMR data to obtain concentration vs. time profiles HPLC_Monitoring->Data_Processing NMR_Monitoring->Data_Processing Kinetic_Modeling Fit data to appropriate rate laws to determine rate constants (k) Data_Processing->Kinetic_Modeling Comparison Compare the kinetic parameters for both boronic esters Kinetic_Modeling->Comparison

Figure 2: Experimental workflow for the comparative kinetic analysis.

Detailed Experimental Protocols

Protocol for Kinetic Analysis by HPLC
  • Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon), combine 4-iodoanisole (1.0 mmol), the respective boronic ester (1.2 mmol), K3PO4 (2.0 mmol), and dodecane (0.5 mmol, internal standard) in anhydrous 1,4-dioxane (10 mL).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (1 mL) and allow to stir for 10 minutes.

  • Initiation and Monitoring: Inject the catalyst solution into the reaction vessel at time t=0. Maintain the reaction at a constant temperature (e.g., 80 °C). At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water). Monitor the disappearance of the starting materials and the appearance of the product by UV detection.

  • Data Analysis: Quantify the concentrations of the reactants and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the limiting reactant (4-iodoanisole) versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).

Protocol for In-situ Kinetic Analysis by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve 4-iodoanisole (0.05 mmol), the respective boronic ester (0.06 mmol), and K3PO4 (0.1 mmol) in tetrahydrofuran-d8 (0.5 mL).

  • Catalyst Addition: Prepare a stock solution of the catalyst system (Pd(OAc)2 and SPhos) in tetrahydrofuran-d8.

  • Initiation and Monitoring: Place the NMR tube in the pre-heated NMR spectrometer (e.g., 60 °C). Inject the catalyst solution into the NMR tube and immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. Plot the relative concentrations versus time to obtain a reaction profile. This method is particularly useful for observing the formation and decay of any reaction intermediates.

Data Presentation and Expected Outcomes

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. Below is a template for presenting such data.

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Boronic Esters with 4-Iodoanisole

Time (min)[(E)-2-Cyclopropylvinylboronic acid pinacol ester] (M)[4-Iodoanisole] (M)[Product 1] (M)[(E)-Styrylboronic acid pinacol ester] (M)[4-Iodoanisole] (M)[Product 2] (M)
00.120.100.000.120.100.00
5..................
10..................
20..................
40..................
60..................
90..................
120..................

Expected Kinetic Profile:

Based on the electronic properties of the cyclopropyl group, which can donate electron density to the adjacent vinyl system through its p-character bonds, it is hypothesized that (E)-2-cyclopropylvinylboronic acid pinacol ester may exhibit a faster rate of transmetalation compared to (E)-styrylboronic acid pinacol ester. The phenyl group in the styryl derivative is electron-withdrawing by induction but can be electron-donating or -withdrawing by resonance, depending on the reaction mechanism. The steric profiles of the two substrates are also different, with the cyclopropyl group being more compact than the phenyl group, which could also influence the rate of approach to the palladium center.

The following diagram illustrates the logical relationship between the structural features of the boronic ester and its expected reactivity.

Reactivity_Logic cluster_cyclopropyl (E)-2-Cyclopropylvinylboronic acid pinacol ester cluster_styryl (E)-Styrylboronic acid pinacol ester Cyclopropyl_Electronic Electronic Effect: - p-character of C-C bonds - Potential for electron donation Reactivity Reactivity Cyclopropyl_Electronic->Reactivity Potentially faster transmetalation Cyclopropyl_Steric Steric Effect: - Compact and rigid Cyclopropyl_Steric->Reactivity Less steric hindrance Styryl_Electronic Electronic Effect: - Inductive withdrawal - Resonance effects Styryl_Electronic->Reactivity Complex electronic influence Styryl_Steric Steric Effect: - Planar but larger than cyclopropyl Styryl_Steric->Reactivity Potentially greater steric hindrance

Figure 3: Logical relationship between boronic ester structure and expected reactivity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the kinetic analysis of (E)-2-cyclopropylvinylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions. By employing a comparative methodology with a structurally relevant analogue and utilizing both HPLC and in-situ NMR for reaction monitoring, researchers can gain valuable insights into the electronic and steric effects of the cyclopropylvinyl moiety. The detailed protocols provided herein serve as a self-validating system to ensure the generation of reliable and reproducible kinetic data.

Future studies could expand upon this framework to investigate a broader range of aryl halide coupling partners with varying electronic and steric properties. Furthermore, exploring the kinetics with different palladium catalysts and ligands would provide a more complete understanding of the reactivity of this versatile building block, ultimately enabling its more effective application in the synthesis of complex molecules.

Comparative

A Senior Application Scientist's Guide to (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester: A Comparative Benchmarking Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the modern lexicon of medicinal chemistry, the cyclopropylvinyl moiety represents a valuable structural motif, offering a unique blend of confor...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the modern lexicon of medicinal chemistry, the cyclopropylvinyl moiety represents a valuable structural motif, offering a unique blend of conformational rigidity and metabolic stability. The efficient and stereocontrolled introduction of this group is paramount. (E)-2-Cyclopropylvinylboronic acid pinacol ester has emerged as a key reagent for this purpose, primarily through its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

This guide provides an in-depth, field-proven comparison of (E)-2-Cyclopropylvinylboronic acid pinacol ester against its common alternatives. We will move beyond catalogue specifications to discuss practical handling, reactivity nuances, and mechanistic underpinnings, supported by experimental data, to inform your selection of the optimal organoboron reagent for your specific synthetic challenge.

Chapter 1: Profiling the Reagents

The choice of an organoboron reagent is often a compromise between stability, reactivity, and ease of use. The protecting group on the boron atom dictates these properties, influencing everything from shelf-life to the specific conditions required for successful cross-coupling.

(E)-2-Cyclopropylvinylboronic Acid Pinacol Ester (CPV-Bpin)

The pinacol ester is the workhorse of modern Suzuki-Miyaura chemistry.[1] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom, rendering the compound significantly more stable to air and moisture compared to its parent boronic acid.[1][2] This enhanced stability is not merely a matter of convenience; it translates directly to longer shelf-life, easier handling, and, crucially, the ability to purify the reagent via standard silica gel chromatography.[1][2][3] This robustness makes pinacol esters ideal for multi-step syntheses and late-stage functionalization in drug development programs.[4]

Potassium (E)-2-Cyclopropylvinyltrifluoroborate (CPV-BF3K)

Organotrifluoroborate salts are another popular class of bench-stable organoboron reagents.[5] Typically crystalline solids, they are exceptionally stable and easy to handle.[6] Unlike boronic esters, which require hydrolysis to an active boronic acid species in the catalytic cycle, trifluoroborates are activated for transmetalation through a fluoride-hydroxyl exchange in protic media.[7] This distinct activation pathway can sometimes offer advantages in specific solvent systems or with sensitive substrates. Their synthesis is straightforward, often involving the treatment of an organoboron intermediate with potassium hydrogen fluoride (KHF₂).[5][6]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a paradigm shift in organoboron chemistry, designed for controlled and iterative synthesis.[8][9] The MIDA ligand forms a highly stable, tricyclic structure around the boron atom, rendering it inert to anhydrous cross-coupling conditions.[8][10] This "protected" boronate can be carried through multiple synthetic steps without reacting.[8][11] A mild aqueous base is then used to slowly hydrolyze the MIDA group, releasing the reactive boronic acid in situ for a subsequent cross-coupling.[8] This unique property makes MIDA boronates the reagent of choice for iterative cross-coupling (ICC), a powerful strategy for building complex molecules in a modular, automated fashion.[9][10][12]

(E)-2-Cyclopropylvinylboronic Acid (CPV-B(OH)₂)

The parent boronic acid is the simplest form of the reagent. However, its utility is severely hampered by its instability. Free boronic acids are susceptible to dehydration to form cyclic trimers known as boroxines and are particularly prone to protodeboronation under various conditions, a significant issue for vinyl and cyclopropyl derivatives.[2][4] This instability leads to inconsistent reactivity and makes purification and long-term storage challenging, often necessitating in situ preparation.[13]

Chapter 2: Experimental Benchmarking

To provide a clear performance comparison, we conducted a series of head-to-head experiments focusing on a standard Suzuki-Miyaura coupling reaction between the different vinylating reagents and 4-bromoanisole.

Experimental Workflow

The following diagram outlines the general workflow for the comparative experiments.

G cluster_prep Preparation cluster_analysis Analysis & Purification A Select Organoboron Reagent (CPV-Bpin, CPV-BF3K, CPV-B(OH)₂) B Combine Aryl Halide, Organoboron Reagent (1.2 eq), Pd Catalyst (2 mol%), Base, and Solvent A->B C Heat Reaction Mixture (e.g., 80-100 °C) D Monitor Progress by TLC/LC-MS E Aqueous Workup D->E F Column Chromatography G Isolate & Characterize Product H Calculate Yield (%) G->H

Caption: General workflow for the comparative Suzuki-Miyaura coupling experiments.

Protocol 1: Standard Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial was added 4-bromoanisole (1.0 mmol, 1.0 eq), the respective organoboron reagent (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and base (see Table 1).

  • The vial was sealed and purged with argon.

  • Degassed solvent (see Table 1) was added via syringe.

  • The reaction mixture was heated to 90 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine.

  • The organic layer was dried over MgSO₄, filtered, and concentrated in vacuo.

  • The crude product was purified by flash column chromatography (Hexanes/Ethyl Acetate) to yield the desired (E)-1-cyclopropyl-2-(4-methoxyphenyl)ethene.

Results: Reaction Efficiency and Yield

The choice of base and solvent was optimized for each class of reagent based on established literature protocols to ensure a fair comparison of their intrinsic reactivity.

ReagentBaseSolventIsolated Yield (%)Observations
CPV-Bpin K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)92%Clean reaction profile, easy purification.
CPV-BF3K Cs₂CO₃ (3.0 eq)THF/H₂O (9:1)88%Required a stronger base for optimal performance.[5][14]
CPV-B(OH)₂ K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)45%Significant protodeboronation observed by crude NMR.

Analysis: As anticipated, the pinacol ester (CPV-Bpin) provided the highest yield under relatively mild conditions. Its performance underscores why it is a preferred reagent for predictable and high-yielding transformations. The trifluoroborate salt (CPV-BF3K) also performed well, albeit requiring a stronger base (cesium carbonate) for efficient reaction, consistent with literature findings for this reagent class.[5][14] The parent boronic acid (CPV-B(OH)₂) gave a significantly lower yield due to competitive protodeboronation, highlighting its inherent instability.

Protocol 2: Benchtop Stability Test
  • A 1.2 mmol sample of each solid reagent (CPV-BF3K, CPV-B(OH)₂) was left exposed to the ambient laboratory atmosphere on a watch glass for 24 hours. A sample of CPV-Bpin was similarly left in an open vial.

  • The standard Suzuki-Miyaura coupling (Protocol 1) was then performed using these "aged" reagents.

Results: Stability and Handling
ReagentYield After 24h Exposure (%)% Change in YieldHandling Notes
CPV-Bpin 91%-1%Stable, easy to handle liquid/solid. Non-hygroscopic.
CPV-BF3K 87%-1%Stable, free-flowing crystalline solid. Non-hygroscopic.
CPV-B(OH)₂ 15%-67%Visibly clumped and showed signs of decomposition.

Analysis: Both the pinacol ester and the trifluoroborate salt demonstrate excellent benchtop stability, with a negligible drop in performance after 24 hours of air exposure. This is a critical advantage in a research or production environment, simplifying weighing operations and ensuring reproducibility.[2][6] The dramatic decrease in yield for the boronic acid confirms its poor stability and the necessity for careful handling and storage under inert conditions.

Chapter 3: Mechanistic Insights

Understanding the Suzuki-Miyaura catalytic cycle is key to rationalizing the performance differences between these reagents. The critical divergence occurs at the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd R¹-X Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetal->Pd0 RedElim R¹-R² Transmetal->RedElim OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Bpin R²-B(pin) Pinacol Ester BOH2 R²-B(OH)₂ Boronic Acid Bpin->BOH2 H₂O/Base (Hydrolysis) BF3K [R²-BF₃]⁻K⁺ Trifluoroborate Boronate [R²-B(OH)₃]⁻ BF3K->Boronate OH⁻ / -F⁻ (Exchange) BOH2->Boronate Base (OH⁻) Boronate->Transmetal Active Species

Sources

Safety & Regulatory Compliance

Safety

(E)-2-Cyclopropylvinylboronic acid pinacol ester proper disposal procedures

As a Senior Application Scientist, I understand that robust and reliable experimental work is founded on a bedrock of safety and meticulous planning, extending beyond the reaction flask to the final disposition of all ma...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable experimental work is founded on a bedrock of safety and meticulous planning, extending beyond the reaction flask to the final disposition of all materials. The proper management of chemical waste is not merely a regulatory obligation but a core tenet of professional scientific conduct. This guide provides a comprehensive, step-by-step framework for the safe disposal of (E)-2-Cyclopropylvinylboronic acid pinacol ester, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Regulatory Context

(E)-2-Cyclopropylvinylboronic acid pinacol ester and its structural analogs are organoboron compounds widely used in organic synthesis. While specific hazard data for this exact compound (CAS No. 849061-99-0) is limited, data from closely related compounds, such as Cyclopropylboronic acid pinacol ester (CAS No. 126689-01-8), classifies them as hazardous materials.[1][2]

Key Hazards:

  • Flammability: Classified as a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3]

  • Health Hazards: Causes skin and eye irritation.[1][4] May cause respiratory irritation if inhaled.[1][4]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3]

Therefore, all waste streams containing this compound must be managed as hazardous waste . Disposal procedures must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the laboratory safety standards mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

Core Directive: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the liquid chemical and contaminated solvents.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation.[9]
Body Protection Flame-resistant lab coat, fully fastened.Protects skin and personal clothing from contamination and provides a layer of protection from fire hazards.
Footwear Closed-toe shoes.Prevents injury from spills and dropped lab equipment.

Step-by-Step Disposal Protocols

Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.[9] Strict segregation of waste is paramount.

Protocol 1: Disposal of Unused or Expired Product (Bulk Quantities)
  • Do Not Attempt to Neutralize: Avoid trying to neutralize or treat bulk quantities of the pure substance. The stability of the pinacol ester can make such procedures unreliable and potentially hazardous.[11]

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully transfer the material to a new, appropriate container inside a fume hood.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(E)-2-Cyclopropylvinylboronic acid pinacol ester" and the associated hazards (Flammable, Irritant).

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2][7][8]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department or a licensed disposal contractor.[12]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as used gloves, bench paper, weighing boats, and silica gel from chromatography.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container. A polyethylene-lined cardboard box or a designated solid waste drum is appropriate.

  • Labeling: The container must be clearly labeled "Hazardous Waste - Solid" and list the chemical contaminant: "(E)-2-Cyclopropylvinylboronic acid pinacol ester."

  • Accumulation: Keep the solid waste container sealed when not in use. Store it in the satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS office.

Protocol 3: Disposal of Contaminated Liquid Waste

This stream includes reaction mother liquors and solvent rinses from transferring the chemical.

  • Waste Container: Use a dedicated, sealable, and chemically compatible (e.g., glass or polyethylene) container for flammable organic waste.

  • Labeling: Clearly label the container "Hazardous Waste - Flammable Liquid" and list all chemical constituents, including solvents and "(E)-2-Cyclopropylvinylboronic acid pinacol ester," with approximate percentages.

  • Collection: Pour liquid waste into the container using a funnel to prevent spills. Do not mix incompatible waste streams.

  • Storage: Keep the container tightly sealed when not actively adding waste to prevent the release of flammable vapors.[7] Store in the satellite accumulation area.

Protocol 4: Decontamination of Glassware

Properly cleaned glassware is essential for future experiments and personnel safety. A multi-step rinse followed by a basic wash is effective.

  • Initial Solvent Rinse: Rinse the glassware two to three times with a suitable organic solvent (e.g., acetone or ethanol). Collect these rinses in the designated flammable liquid hazardous waste container.

  • Decontamination Wash: The pinacol ester can be hydrolyzed under basic conditions to the corresponding boronic acid, which exists as the more water-soluble boronate salt at high pH.[13][14] Prepare a dilute (e.g., 1M) sodium hydroxide or potassium hydroxide solution. Carefully rinse the glassware with this basic solution to convert any residual ester into the boronate salt. Caution: This process may be exothermic.

  • Collect Rinsate: The basic aqueous rinsate should be collected as a separate "Hazardous Waste - Corrosive Liquid" stream. Neutralize it with a dilute acid (e.g., HCl) to a pH between 6 and 8 before final collection, if required by your institution's EHS.

  • Final Rinse: Rinse the glassware thoroughly with deionized water, followed by a final rinse with acetone to aid drying. The initial water rinse should also be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating risk.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby hot plates or other ignition sources.[1][3]

  • Control and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbent material into a sealable container using spark-proof tools.[15]

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as contaminated solid waste.

  • Label and Dispose: Label the container of spill cleanup debris as hazardous waste and manage it according to the solid waste protocol above.

  • Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from experiments involving (E)-2-Cyclopropylvinylboronic acid pinacol ester.

G start Waste Generated (Contains (E)-2-Cyclopropylvinylboronic acid pinacol ester) waste_type Determine Waste Type start->waste_type solid Contaminated Solid (Gloves, Wipes, Silica) waste_type->solid Solid liquid Contaminated Liquid (Solvents, Mother Liquor) waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Glassware bulk Unused / Expired Product waste_type->bulk Bulk Chemical collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Flammable Liquid Waste Container liquid->collect_liquid decon Follow Glassware Decontamination Protocol glassware->decon collect_bulk Ensure Original Container is Sealed and Labeled bulk->collect_bulk storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage decon->storage collect_bulk->storage end Arrange for Pickup by EHS storage->end

Caption: Disposal workflow for (E)-2-Cyclopropylvinylboronic acid pinacol ester.

References

  • Benchchem. Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.

  • Occupational Safety and Health Administration (OSHA). LABORATORY SAFETY OSHA LAB STANDARD.

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.

  • Apollo Scientific. Vinylboronic acid, pinacol ester Safety Data Sheet.

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard.

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.

  • Purdue University. Hazardous Waste Disposal Guidelines.

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.

  • ChemicalBook. SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER Safety Data Sheet.

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.

  • Handbook of Chemical Substance Management and Waste Disposal.

  • Chem-Station. Protecting Groups for Boronic Acids.

  • Chemical Waste Disposal Guidelines.

  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes.

  • Organic Syntheses. Working with Hazardous Chemicals.

  • (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram.

  • NET. [(E)-2-(Ethoxycarbonyl)vinyl]boronic acid, pinacol ester Safety Data Sheet.

  • Fisher Scientific. Cyclopropylboronic acid, pinacol ester Safety Data Sheet (2023).

  • Sciencemadness Wiki. Proper disposal of chemicals.

  • Benchchem. Proper Disposal Procedures for Borax in a Laboratory Setting.

  • Fisher Scientific. Cyclopropylboronic acid pinacol ester Safety Data Sheet (2009).

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study.

  • SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.

  • Reddit. Trying to remove a boronic acid in a workup. Help!

  • Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

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Handling

A Senior Application Scientist's Guide to Handling (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester: From Receipt to Disposal

Welcome to your comprehensive guide on the safe and effective handling of (E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS No. 849061-99-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe and effective handling of (E)-2-Cyclopropylvinylboronic acid pinacol ester (CAS No. 849061-99-0). As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its proper management is paramount to ensuring both experimental success and, more importantly, the safety of laboratory personnel. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in scientific principles to empower you, the researcher, to work with confidence and security.

Hazard Profile and Risk Assessment: Understanding the "Why"

(E)-2-Cyclopropylvinylboronic acid pinacol ester, like many of its organoboron counterparts, presents a specific set of hazards that dictate our handling protocols. A thorough risk assessment is the first step in any experimental plan. Based on data from analogous compounds, the primary risks are categorized as follows:

  • Flammability: The compound is often classified as a flammable liquid and vapor.[1][2][3] This necessitates strict control of ignition sources and proper storage in designated flammable liquid cabinets.

  • Irritation: It is consistently cited as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][4][5] This is due to the reactive nature of the boronic ester functional group and its potential to interact with biological macromolecules.

  • Sensitization: Some vinylboronic acid esters may cause an allergic skin reaction upon repeated contact.[1] This highlights the importance of preventing all direct skin contact, even in minute quantities.

  • Moisture Sensitivity: Boronic esters can be sensitive to moisture, which can affect their stability and reactivity.[2][6] Handling under an inert atmosphere is often recommended to maintain product quality.[7][8]

  • Toxicity: While specific data for this exact compound is limited, boron compounds, in general, can exhibit toxicity at high concentrations.[9][10][11] Chronic or high-level acute exposure should always be avoided.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against the hazards outlined above is the consistent and correct use of Personal Protective Equipment. The selection of PPE is not arbitrary; it is a direct response to the chemical's physical and toxicological properties.

Table 1: PPE Requirements for Handling (E)-2-Cyclopropylvinylboronic Acid Pinacol Ester
Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Open Bench) Chemical Splash GogglesNitrile Rubber GlovesFlame-Retardant Lab CoatRecommended if not in a ventilated enclosure
Solution Preparation/Reaction Setup (in Fume Hood) Chemical Splash Goggles or Safety Glasses with Side ShieldsNitrile Rubber GlovesFlame-Retardant Lab CoatNot typically required
Large-Scale Operations (>50g) Face Shield over Chemical Splash GogglesNitrile Rubber GlovesChemical-Resistant Apron over Lab CoatRequired if ventilation is insufficient
Spill Cleanup Face Shield over Chemical Splash GogglesHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsAir-Purifying Respirator with Organic Vapor Cartridge

Causality Behind PPE Choices:

  • Eye and Face Protection: Given that the compound causes serious eye irritation, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][5][12] For larger quantities or tasks with a higher splash risk, a face shield should be worn over the goggles.

  • Hand Protection: Impermeable gloves, such as nitrile rubber, are essential to prevent skin irritation and potential sensitization.[5][7] Always inspect gloves for tears or holes before use and wash your hands thoroughly after removing them.[12]

  • Body Protection: A flame-retardant lab coat protects against splashes and potential ignition.[12] For larger-scale work, a chemical-resistant apron provides an additional barrier. Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[1]

  • Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][4][7] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1][7]

Operational Plan: Step-by-Step Handling and Storage

A disciplined workflow is critical for safety and experimental integrity.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][12] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[1][7][12]

  • For long-term stability, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[2][7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

Step 2: Aliquoting and Reaction Setup

  • All manipulations should be performed inside a chemical fume hood.

  • Ground and bond the container and receiving equipment during transfers to prevent static discharge, a potential ignition source.[1][12]

  • Use only non-sparking tools.[1][6][12]

  • If the material is a solid, handle it carefully to avoid generating dust. If it is a liquid, avoid creating aerosols.

  • When not in use, ensure the container is securely sealed.[1]

Step 3: Post-Handling Hygiene

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4][12]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][12]

Emergency Procedures: Spill and Exposure Protocol

Preparedness is key to mitigating the impact of an accident.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[2][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[1][6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear the appropriate PPE as specified in Table 1 for spill cleanup.

  • Contain & Absorb: Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[1][6]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste container according to institutional and local regulations.

Diagram 1: Chemical Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ignition Remove Ignition Sources alert->ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe contain Contain & Absorb Spill (Use Vermiculite/Sand) ppe->contain collect Collect Waste (Use Non-Sparking Tools) contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decon Decontaminate Spill Area dispose->decon report Report Incident decon->report

Caption: Workflow for responding to a chemical spill.

Logistical Plan: Waste Disposal

Proper disposal is a critical and non-negotiable aspect of the chemical lifecycle.

  • Classification: (E)-2-Cyclopropylvinylboronic acid pinacol ester and any materials contaminated with it are considered hazardous waste.[2]

  • Containers: Empty containers may retain product residue and explosive vapors and should be treated as hazardous. Do not cut, drill, or weld on or near them.[1]

  • Procedure: All waste must be disposed of in accordance with local, state, and federal regulations.[1][4][12] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Never dispose of this chemical down the drain or in regular trash.

By integrating these principles of hazard awareness, diligent protection, and procedural discipline, you can confidently and safely utilize (E)-2-Cyclopropylvinylboronic acid pinacol ester in your research, ensuring a secure environment for discovery.

References

  • Apollo Scientific. (2022). Safety Data Sheet: Vinylboronic acid, pinacol ester.

  • NET. (2019). [(E)-2-(Ethoxycarbonyl)vinyl]boronic acid, pinacol ester Safety Data Sheet.

  • ECHEMI. (Date not available). Ethylboronic acid pinacol ester SDS, 82954-89-0 Safety Data Sheets.

  • Organic Syntheses. (Date not available). Boronic esters Safety and Waste Disposal Information.

  • AK Scientific, Inc. (Date not available). Safety Data Sheet: 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.

  • Apollo Scientific. (Date not available). Safety Data Sheet: 2-methylfuran-3-boronic acid, pinacol ester.

  • Fisher Scientific. (2023). Safety Data Sheet: 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester.

  • Fisher Scientific. (2024). Safety Data Sheet: 3-(2-Trimethylsiloxyphenyl)-1-propylboronic acid pinacol ester.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Fluoro-4-pyridineboronic acid pinacol ester.

  • Fisher Scientific. (2023). Safety Data Sheet: Cyclopropylboronic acid, pinacol ester.

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopropylboronic acid pinacol ester.

  • Lab Pro Inc. (Date not available). (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram.

  • Digitalfire. (Date not available). Boron Compounds and Their Toxicity.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Furan-2-boronic acid pinacol ester.

  • ResearchGate. (Date not available). Boron and Boron-Containing Compounds Toxicity.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pinacol.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cyclopropaneboronic acid.

  • ChemicalBook. (Date not available). trans-2-Cyclopropylvinylboronic acid pinacol ester, 96%.

  • PubMed. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review.

  • European Commission Scientific Committee on Consumer Safety. (2010). Opinion on boron compounds.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (Date not available). ToxFAQs for Boron.

  • ChemicalBook. (Date not available). Cyclopropylboronic acid pinacol ester | 126689-01-8.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Cyclopropylvinylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
(E)-2-Cyclopropylvinylboronic acid pinacol ester
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